COR659
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-4-12-9(2)22-15(13(12)16(20)21-3)18-14(19)10-5-7-11(17)8-6-10/h5-8H,4H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFLALGGEYRGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
COR659: A Technical Guide to its Dual Mechanism of Action in the Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
COR659 (methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate) is a novel psychoactive compound with a unique dual mechanism of action, functioning as both a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1][2] Preclinical studies have demonstrated its potential in reducing substance-seeking behaviors, particularly for alcohol and highly palatable foods.[3] This technical guide provides an in-depth overview of the molecular pharmacology of this compound, including its signaling pathways, quantitative preclinical data, and detailed experimental methodologies.
Introduction
The development of pharmacotherapies for substance use disorders is a critical area of research. This compound has emerged as a promising candidate due to its innovative dual-target approach. By simultaneously modulating the principal inhibitory neurotransmitter system in the brain via GABAB receptors and the endocannabinoid system through CB1 receptors, this compound offers a multi-faceted strategy to interfere with the neurobiological circuits underlying addiction and reward.[2][4] This document serves as a comprehensive resource for understanding the intricate mechanism of action of this compound.
Dual Mechanism of Action
This compound's pharmacological profile is characterized by its interaction with two distinct receptor systems in the central nervous system.
Positive Allosteric Modulation of the GABAB Receptor
This compound acts as a positive allosteric modulator of the GABAB receptor. Unlike orthosteric agonists that directly bind to and activate the receptor, PAMs bind to a distinct allosteric site. This binding event does not activate the receptor on its own but rather potentiates the effect of the endogenous agonist, γ-aminobutyric acid (GABA).[4] This leads to an enhanced inhibitory tone in the brain. The anti-addictive properties of this compound, particularly its ability to reduce alcohol self-administration, are largely attributed to this GABAB PAM activity.
Antagonism/Inverse Agonism at the Cannabinoid CB1 Receptor
In addition to its effects on the GABAB receptor, this compound also functions as an antagonist or inverse agonist at the cannabinoid CB1 receptor.[1][4] As an antagonist, it would block the binding of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol, thereby preventing receptor activation. As an inverse agonist, it would bind to the receptor and promote an inactive conformational state, leading to a reduction in the receptor's constitutive activity and producing effects opposite to those of CB1 agonists.[5] This action at the CB1 receptor is believed to underlie this compound's ability to reduce the consumption of highly palatable foods, such as sucrose (B13894) and chocolate.
Signaling Pathways
The dual mechanism of this compound results in the modulation of two distinct intracellular signaling cascades.
GABAB Receptor Signaling Pathway
GABAB receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Upon potentiation by this compound in the presence of GABA, the activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits, initiating downstream signaling events. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
CB1 Receptor Inverse Agonist Signaling Pathway
As an inverse agonist at the CB1 receptor, this compound is thought to stabilize the receptor in an inactive conformation. This prevents the constitutive, agonist-independent activity of the receptor and produces effects opposite to those of a CB1 agonist. Typically, CB1 receptor activation via Gi/o proteins leads to the inhibition of adenylyl cyclase and a decrease in cAMP. Therefore, an inverse agonist like this compound would be expected to disinhibit adenylyl cyclase, resulting in an increase in intracellular cAMP levels.
Quantitative Data
Table 1: In Vivo Efficacy of this compound on Alcohol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats
| Dose (mg/kg, i.p.) | Schedule of Reinforcement | Effect on Lever-Responding for Alcohol (15% v/v) | Reference |
| 2.5, 5, 10 | Fixed Ratio 4 (FR4) | Dose-dependent suppression | |
| 2.5, 5, 10 | Progressive Ratio (PR) | Dose-dependent suppression | |
| 5, 10, 20 | 2-bottle "alcohol vs water" choice | Initial dose-related suppression (up to 70-80%) | N/A |
Table 2: In Vivo Efficacy of this compound on Palatable Food Self-Administration
| Animal Model | Palatable Food | Dose (mg/kg, i.p.) | Schedule of Reinforcement | Effect on Lever-Responding | Reference |
| Sardinian alcohol-preferring (sP) rats | Sucrose solution (1-3% w/v) | 2.5, 5, 10 | FR4 and PR | Suppression | |
| Wistar rats | Chocolate solution (5% w/v Nesquik®) | 2.5, 5, 10 | FR10 and PR | Suppression |
Table 3: In Vivo Efficacy of this compound on Binge-Like Alcohol Drinking
| Animal Model | Dose (mg/kg, i.p.) | Experimental Paradigm | Effect on Alcohol Intake | Reference |
| C57BL/6J mice | 10, 20, 40 | "Drinking in the Dark" (DID) | Effective and selective suppression | [2] |
| Sardinian alcohol-preferring (sP) rats | 10, 20, 40 | 4-bottle "alcohol vs water" choice | Effective and selective suppression | [2] |
Experimental Protocols
The preclinical efficacy of this compound has been evaluated in a series of well-established rodent models of substance use and reward.
Operant Self-Administration of Alcohol
-
Subjects: Male, selectively-bred Sardinian alcohol-preferring (sP) rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Procedure:
-
Training: Rats are trained to press a lever to receive access to a 15% (v/v) alcohol solution. A sucrose-fading procedure is often used to facilitate the acquisition of lever pressing for alcohol.
-
Schedules of Reinforcement:
-
Fixed Ratio (FR): The animal is required to complete a fixed number of responses (e.g., 4 lever presses; FR4) to receive a single reinforcement. This schedule measures the reinforcing efficacy of the substance.
-
Progressive Ratio (PR): The number of responses required for each subsequent reinforcement increases progressively. The "breakpoint," or the highest number of responses an animal is willing to make for a single reinforcement, is used as a measure of motivation.
-
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 2.5, 5, 10 mg/kg) typically 30 minutes before the start of the self-administration session.
-
-
Experimental Workflow:
Binge-Like Alcohol Drinking ("Drinking in the Dark")
-
Subjects: Male C57BL/6J mice.
-
Apparatus: Standard mouse cages with a single bottle.
-
Procedure:
-
Acclimation: Mice are habituated to the procedure, which involves replacing their water bottle with a bottle containing 20% (v/v) alcohol for a 2-4 hour period starting 3 hours into the dark cycle.
-
Testing: On the test day, mice are administered this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle prior to the presentation of the alcohol bottle.
-
Measurement: Alcohol consumption is measured by weighing the bottles before and after the drinking session.
-
-
Experimental Workflow:
Conclusion
This compound represents a novel pharmacological entity with a dual mechanism of action that holds significant promise for the treatment of substance use disorders. Its ability to positively modulate GABAB receptors and antagonize/inversely agonist CB1 receptors allows it to target multiple neurobiological pathways involved in reward and addiction. The preclinical data to date are encouraging, demonstrating efficacy in reducing alcohol and palatable food consumption in rodent models. Further research, including the determination of its in vitro pharmacological parameters and eventual clinical evaluation, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 4. Synthesis and pharmacological characterization of 2-(acylamino)thiophene derivatives as metabolically stable, orally effective, positive allosteric modulators of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
COR659: A Novel Dual-Action Ligand Targeting GABA and Cannabinoid Systems for Addiction and Compulsive Behaviors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
COR659, chemically identified as methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate, is an innovative small molecule exhibiting a unique dual pharmacological profile. It functions as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor and concurrently as an antagonist or inverse agonist at the cannabinoid type 1 (CB1) receptor.[1][2][3] This composite mechanism of action positions this compound as a promising therapeutic candidate for the treatment of alcohol use disorder (AUD), substance abuse, and other compulsive behaviors such as binge eating.[1][2][4] Preclinical studies have consistently demonstrated its efficacy in reducing alcohol and palatable food consumption and seeking behaviors in rodent models.[1][5][6] This technical guide provides a comprehensive overview of the dual action of this compound, including its effects on receptor signaling, quantitative data from key experiments, detailed experimental methodologies, and its therapeutic potential.
Dual Pharmacological Action of this compound
This compound's therapeutic effects are attributed to its simultaneous modulation of two critical neurotransmitter systems involved in reward, motivation, and inhibitory control: the GABAergic and the endocannabinoid systems.
-
Positive Allosteric Modulation of the GABAB Receptor: As a GABAB PAM, this compound does not directly activate the receptor but enhances the effect of the endogenous agonist, GABA.[1] This potentiation of GABAergic inhibition is a key mechanism for its anti-addictive properties.[1][7]
-
Antagonism/Inverse Agonism at the Cannabinoid CB1 Receptor: this compound also acts as an antagonist or inverse agonist at the CB1 receptor, blocking or reducing its constitutive activity.[1][2][3] This action is particularly relevant to its effects on the consumption of highly palatable foods.[2][5]
This dual action allows this compound to address addictive behaviors through two distinct but complementary pathways.
Action on the GABAB Receptor Signaling Pathway
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.
Signaling Pathway
Upon binding of GABA, the GABAB receptor activates inhibitory Gi/Go proteins, leading to:
-
Inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron.
-
Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
This compound, as a PAM, binds to an allosteric site on the GABAB receptor, enhancing the affinity and/or efficacy of GABA and thereby potentiating these downstream inhibitory effects.
Figure 1: this compound enhances GABA-mediated signaling at the GABAB receptor.
Action on the Cannabinoid CB1 Receptor Signaling Pathway
The CB1 receptor is another GPCR that is a key component of the endocannabinoid system, playing a significant role in regulating appetite, mood, and memory.
Signaling Pathway
CB1 receptors are primarily activated by endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). Similar to GABAB receptors, they couple to Gi/Go proteins, leading to:
-
Inhibition of adenylyl cyclase.
-
Modulation of ion channels (activation of GIRKs and inhibition of VGCCs).
-
Activation of mitogen-activated protein kinase (MAPK) pathways.
As an antagonist/inverse agonist, this compound blocks the binding of endocannabinoids or reduces the receptor's basal activity, thereby attenuating these signaling cascades.
Figure 2: this compound antagonizes endocannabinoid signaling at the CB1 receptor.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor | Assay | Value | Reference |
| Potency (EC50) | GABAB | [35S]GTPγS binding | ~250 nM | [8] |
| Efficacy | GABAB | [35S]GTPγS binding | Potentiates GABA effect | [8] |
| Antagonist Activity (IC50) | CB1 | [35S]GTPγS binding | ~1 µM | [8] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Addiction
| Model | Species | Doses (mg/kg, i.p.) | Effect | Reference |
| Alcohol Self-Administration | Sardinian alcohol-preferring (sP) rats | 2.5, 5, 10 | Suppressed lever-responding for alcohol | [5] |
| Binge-like Alcohol Drinking | C57BL/6J mice and sP rats | 10, 20, 40 | Suppressed intake of intoxicating amounts of alcohol | [4] |
| Chocolate Self-Administration | Wistar rats | 2.5, 5, 10 | Suppressed lever-responding for chocolate | [5] |
| Cue-Induced Reinstatement of Alcohol Seeking | sP rats | 2.5, 5, 10 | Suppressed reinstatement | [6] |
| Cue-Induced Reinstatement of Chocolate Seeking | Wistar rats | 2.5, 5, 10 | Suppressed reinstatement | [5] |
| Locomotor Activity (in response to drugs of abuse) | CD1 mice | 10, 20 | Reduced or suppressed hyperactivity induced by cocaine, amphetamine, nicotine, and morphine | [9] |
Detailed Experimental Protocols
The following are representative protocols for key in vivo experiments used to characterize the anti-addictive properties of this compound.
Operant Self-Administration of Alcohol
This paradigm assesses the reinforcing properties of alcohol.
Figure 3: Workflow for operant alcohol self-administration experiments.
Cue-Induced Reinstatement of Drug Seeking
This model mimics relapse to drug-seeking behavior triggered by environmental cues.
References
- 1. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppressing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on locomotor hyperactivity induced by different drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
COR659: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of COR659, a novel compound with potential therapeutic applications. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.
Chemical Structure and Properties
This compound is a 2-acylaminothiophene derivative.[1][2][3] Its chemical identity and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl 2-[(4-chlorophenyl)formamido]-4-ethyl-5-methylthiophene-3-carboxylate | [4] |
| Molecular Formula | C16H16ClNO3S | [1][5] |
| Molecular Weight | 337.82 g/mol | [1][5] |
| CAS Number | 544450-68-2 | [1][5] |
| SMILES String | CCc1c(C)sc(NC(=O)c2ccc(Cl)cc2)c1C(=O)OC | [1] |
| Appearance | Solid, Off-white to light yellow | [5] |
| Solubility | DMSO: 25 - 33.33 mg/mL (74.00 - 98.66 mM) | [1][5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (5.92 mM) | [1] | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Biological and Pharmacological Properties
This compound exhibits a unique dual mechanism of action, functioning as a positive allosteric modulator (PAM) of the GABAB receptor and as an antagonist/inverse agonist at the cannabinoid CB1 receptor .[1][2][6][7] This composite pharmacology contributes to its distinct behavioral effects.
Mechanism of Action
-
GABAB Receptor Positive Allosteric Modulation: this compound enhances the function of the GABAB receptor, which is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.[6] Positive allosteric modulators like this compound bind to a site on the receptor distinct from the endogenous ligand (GABA) and increase the receptor's response to GABA.[6]
-
Cannabinoid CB1 Receptor Antagonism/Inverse Agonism: this compound also acts on the CB1 receptor, another GPCR.[7] As an antagonist, it blocks the action of endogenous cannabinoids. As an inverse agonist, it may reduce the constitutive activity of the receptor.[7]
Pharmacological Effects
Preclinical studies in rodent models have demonstrated that this compound can:
-
Suppress the self-administration of alcohol, sucrose (B13894), and chocolate.[4]
-
Reduce binge-like alcohol drinking.[8]
-
The effects on alcohol self-administration are partially mediated by its action on GABAB receptors, while the reduction in palatable food intake is primarily attributed to its interaction with the CB1 receptor.[4]
Signaling Pathways
The dual mechanism of action of this compound impacts two distinct signaling pathways.
GABAB Receptor Signaling Pathway
As a positive allosteric modulator of the GABAB receptor, this compound enhances the inhibitory effects of GABA. GABAB receptors are coupled to Gi/o proteins.[1][2][6] Upon activation, the G-protein dissociates into Gαi/o and Gβγ subunits, leading to:
-
Inhibition of adenylyl cyclase by Gαi/o, which reduces intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels by the Gβγ subunit, leading to membrane hyperpolarization.
-
Inhibition of voltage-gated calcium channels (VGCCs) by the Gβγ subunit, which reduces neurotransmitter release.
Cannabinoid CB1 Receptor Inverse Agonist Signaling Pathway
As a CB1 receptor antagonist/inverse agonist, this compound blocks or reduces the basal signaling activity of this receptor, which is also primarily coupled to Gi/o proteins.[7] This leads to an increase in adenylyl cyclase activity (disinhibition) and subsequent downstream effects.
Experimental Protocols
Detailed experimental protocols for this compound are proprietary to the developing institutions. However, based on published literature, the following sections outline the general methodologies used to characterize this compound.
[³⁵S]GTPγS Binding Assay
This assay is used to determine the functional activity of G-protein coupled receptors. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Objective: To assess the effect of this compound on GABAB and CB1 receptor-mediated G-protein activation.
General Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay:
-
In a 96-well plate, add membrane preparation, GDP, and the test compound (this compound) at various concentrations.
-
For GABAB receptor assays, include a sub-maximal concentration of GABA.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from total binding.
-
Plot the concentration-response curves to determine the EC50 (for agonists/PAMs) or IC50 (for antagonists/inverse agonists) and the Emax.
-
Operant Self-Administration in Rats
This behavioral paradigm is used to assess the reinforcing properties of a substance and the potential of a test compound to reduce substance-seeking behavior.
Objective: To evaluate the effect of this compound on alcohol and palatable food self-administration.
General Procedure:
-
Animal Model:
-
Use of specific rat strains, such as Sardinian alcohol-preferring (sP) rats for alcohol self-administration and Wistar rats for palatable food (e.g., chocolate or sucrose solution) self-administration.[4]
-
-
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.
-
-
Training:
-
Rats are trained to press a lever to receive a liquid reward (e.g., 15% v/v alcohol solution or a 5% w/v chocolate solution).[9]
-
Training is typically conducted under a specific schedule of reinforcement, such as a fixed-ratio (FR) or progressive-ratio (PR) schedule.
-
-
Testing:
-
Once stable lever-pressing behavior is established, rats are pre-treated with various doses of this compound or vehicle via intraperitoneal (i.p.) injection before the self-administration session.[8]
-
The number of lever presses and the amount of liquid consumed are recorded.
-
-
Data Analysis:
-
Compare the responding and consumption between the this compound-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).
-
Conclusion
This compound is a promising research compound with a novel dual mechanism of action that targets both the GABAergic and endocannabinoid systems. Its ability to reduce the self-administration of alcohol and palatable foods in preclinical models suggests its potential for further investigation in the context of addiction and compulsive behaviors. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Further research is warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. neurology.org [neurology.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of COR659: A Dual-Target Modulator for Addiction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
COR659, chemically identified as methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate, is a novel small molecule that has garnered significant interest for its potential therapeutic application in the treatment of substance use disorders.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It features a dual mechanism of action, functioning as a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1][2] Preclinical studies have demonstrated its efficacy in reducing alcohol and palatable food self-administration in rodent models, suggesting a promising profile for combating addictive behaviors. This document details the available quantitative data, experimental protocols, and key signaling pathways associated with this compound.
Discovery and Rationale
The development of this compound stemmed from research into novel therapeutic agents for addiction. The rationale for its dual-target mechanism lies in the complex neurobiology of addictive disorders, which involves dysregulation of multiple neurotransmitter systems. The GABAergic system, particularly the GABAB receptor, plays a crucial role in modulating neuronal excitability and is implicated in the reinforcing effects of drugs of abuse. Positive allosteric modulators of the GABAB receptor are sought after as they offer a more nuanced modulation of the receptor compared to direct agonists, potentially with a better side-effect profile.
Simultaneously, the endocannabinoid system, through the CB1 receptor, is a key player in reward processing and appetite regulation. Antagonism of the CB1 receptor has been a therapeutic strategy for obesity and related metabolic disorders, and has also shown potential in reducing drug-seeking behaviors. This compound was designed to concurrently target both the GABAB and CB1 receptors, aiming for a synergistic effect in curbing the motivation to consume rewarding substances.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single document, the synthesis of its analogues has been described in the scientific literature. The synthesis of 2-(acylamino)thiophene derivatives, the chemical class to which this compound belongs, typically involves a multi-step process. Based on available information, a plausible synthetic route for this compound is outlined below.
Logical Synthesis Workflow:
Caption: A logical workflow for the synthesis of this compound.
Key Steps in the Synthesis:
-
Preparation of the Thiophene (B33073) Core: The synthesis would likely begin with the construction of the substituted thiophene ring, specifically methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate. This could be achieved through a Gewald reaction or similar multi-component reaction.
-
Acylation: The key step would be the acylation of the 2-amino group of the thiophene intermediate with 4-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
-
Purification: The crude product would then be purified using standard techniques such as column chromatography to yield the final compound, this compound.
Mechanism of Action
This compound exhibits a unique dual mechanism of action, which is central to its therapeutic potential.
Positive Allosteric Modulation of the GABAB Receptor
This compound acts as a positive allosteric modulator (PAM) of the GABAB receptor. This means that it does not directly activate the receptor on its own but enhances the effect of the endogenous agonist, GABA. This modulation leads to an increased inhibitory tone in the nervous system.
Antagonism/Inverse Agonism at the Cannabinoid CB1 Receptor
In addition to its effect on the GABAB receptor, this compound also functions as an antagonist or inverse agonist at the CB1 receptor. By blocking the activity of this receptor, this compound can interfere with the rewarding effects of drugs and palatable foods.
Signaling Pathway of this compound's Dual Action:
References
COR659: A Technical Guide to its Function as a Cannabinoid CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
COR659, chemically identified as methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate, is a novel investigational compound with a unique dual mechanism of action. It functions as a positive allosteric modulator (PAM) of the GABAB receptor and concurrently acts as an antagonist or inverse agonist at the cannabinoid CB1 receptor.[1][2][3] This dual activity has positioned this compound as a compound of interest for the potential treatment of substance use disorders, particularly alcoholism, and conditions related to the consumption of highly palatable foods.[4][5]
This technical guide provides an in-depth overview of the available preclinical data and methodologies used to characterize the CB1 receptor antagonist activity of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Mechanism of Action at the CB1 Receptor
The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is a key component of the endocannabinoid system. Its activation by endogenous cannabinoids or exogenous agonists typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) signaling pathways.
As a CB1 receptor antagonist, this compound is hypothesized to bind to the receptor and block the effects of endogenous cannabinoids and other agonists. Evidence suggests that this antagonism may underlie its ability to reduce the rewarding effects of palatable food.[4] The antagonist/inverse agonist properties of this compound have been investigated using in vitro functional assays.[2]
In Vitro Pharmacological Data
The in vitro activity of this compound at the CB1 receptor has been primarily characterized using [35S]GTPγS binding assays. This functional assay measures the extent of G-protein activation upon receptor stimulation. While the primary literature confirms the use of this assay, specific quantitative data such as IC50 and Ki values from these studies are not publicly available in the abstracts and would be contained within the full-text articles.
Table 1: In Vitro Functional Activity of this compound at the CB1 Receptor
| Assay Type | Receptor | Species | Agonist | Parameter | Value | Reference |
|---|---|---|---|---|---|---|
| [35S]GTPγS Binding | CB1 | Rat/Human | CP55,940 | IC50 | Data not available in abstract | [2] |
| [35S]GTPγS Binding | CB1 | Rat/Human | CP55,940 | % Inhibition | Data not available in abstract |[2] |
Note: Specific quantitative values are pending review of the full-text publication by Ferlenghi et al., 2020.
In Vivo Preclinical Evidence
Preclinical studies in rodent models have demonstrated the efficacy of this compound in reducing behaviors associated with alcohol and palatable food consumption. These in vivo findings provide functional evidence of its CB1 receptor antagonist activity.
Table 2: Summary of In Vivo Effects of this compound | Animal Model | Behavior Assessed | Doses (mg/kg, i.p.) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Sardinian alcohol-preferring (sP) rats | Alcohol Self-Administration | 2.5, 5, 10 | Suppressed lever-responding for alcohol.[4] | | Wistar rats | Chocolate Self-Administration | 2.5, 5, 10 | Suppressed lever-responding for a chocolate solution.[4] | | sP rats | Cue-Induced Reinstatement of Alcohol Seeking | 2.5, 5, 10 | Suppressed reinstatement of alcohol-seeking behavior.[1] | | C57BL/6J mice and sP rats | Binge-like Alcohol Drinking | 10, 20, 40 | Reduced alcohol intake.[1] |
The reduction in chocolate self-administration by this compound was fully blocked by the CB1 receptor antagonist AM4113, strongly suggesting that this behavioral effect is mediated through its action at the CB1 receptor.[4]
Experimental Protocols
[35S]GTPγS Binding Assay
This protocol is a standard method for assessing the functional activity of ligands at G-protein coupled receptors. The specific parameters used in the characterization of this compound would be detailed in the full-text of Ferlenghi et al., 2020.
Objective: To determine the antagonist/inverse agonist activity of this compound at the CB1 receptor by measuring its effect on agonist-stimulated [35S]GTPγS binding to cell membranes expressing the CB1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human or rat CB1 receptor.
-
[35S]GTPγS (radioligand)
-
GTPγS (unlabeled, for non-specific binding determination)
-
CP55,940 (a potent CB1 receptor agonist)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)
-
GDP (Guanosine diphosphate)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester and scintillation counter
Procedure:
-
Membrane Preparation: Cell membranes expressing the CB1 receptor are prepared and protein concentration is determined.
-
Assay Setup: In a 96-well plate, incubate cell membranes (e.g., 10-20 µg protein/well) with GDP (e.g., 10 µM) in assay buffer.
-
Compound Addition: Add increasing concentrations of this compound or vehicle. For antagonist mode, a fixed concentration of the agonist (e.g., CP55,940 at its EC80) is also added.
-
Initiation of Reaction: Add [35S]GTPγS (e.g., 0.1 nM) to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the IC50 value for this compound's inhibition of agonist-stimulated [35S]GTPγS binding.
In Vivo Self-Administration Studies
The following is a generalized protocol based on the descriptions in Maccioni et al., 2017.
Objective: To evaluate the effect of this compound on the operant self-administration of alcohol or a palatable chocolate solution in rats.
Animals:
-
Sardinian alcohol-preferring (sP) rats for alcohol self-administration.
-
Wistar rats for chocolate self-administration.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.
Procedure:
-
Training: Rats are trained to press a lever to receive a liquid reward (15% v/v alcohol or 5% w/v chocolate solution) on a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement. The other lever is inactive.
-
Baseline: Once stable responding is achieved, baseline self-administration rates are recorded.
-
Drug Administration: this compound (2.5, 5, 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the start of the self-administration session.
-
Testing: The number of lever presses on both the active and inactive levers, and the amount of liquid consumed are recorded during the session.
-
Data Analysis: The effects of the different doses of this compound on lever pressing and liquid consumption are compared to vehicle treatment using appropriate statistical methods.
CB1 Receptor Signaling Pathways
Activation of the CB1 receptor by an agonist initiates several intracellular signaling cascades. As an antagonist, this compound blocks these downstream effects.
Conclusion
This compound is a promising preclinical candidate with a dual pharmacological profile, targeting both the GABAergic and endocannabinoid systems. Its activity as a CB1 receptor antagonist has been demonstrated through its ability to block the rewarding effects of palatable food in vivo, an effect that is mechanistically linked to the CB1 receptor. While in vitro functional data confirms its action at the CB1 receptor, a complete quantitative profile requires access to the full-text primary literature. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and similar compounds. Further research is warranted to fully elucidate the therapeutic potential of this dual-action molecule.
References
- 1. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of COR659: A Novel GABAergic Modulator for Alcohol Addiction
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for COR659, a novel positive allosteric modulator (PAM) of the GABAB receptor, in the context of alcohol addiction. The following sections detail the quantitative effects of this compound on alcohol consumption in various rodent models, provide in-depth experimental protocols for key studies, and illustrate the proposed signaling pathways through which this compound exerts its effects.
Data Presentation: Quantitative Effects of this compound on Alcohol Intake
The efficacy of this compound in reducing alcohol consumption has been evaluated in different preclinical models, primarily utilizing C57BL/6J mice and Sardinian alcohol-preferring (sP) rats. The data consistently demonstrate a dose-dependent reduction in alcohol intake.
| Animal Model | Experimental Paradigm | This compound Doses (mg/kg, i.p.) | Outcome Measure | Results | Reference |
| C57BL/6J Mice | Drinking in the Dark (DID) | 10, 20, 40 | Alcohol Intake (g/kg) | Statistically significant and dose-dependent suppression of binge-like alcohol intake.[1] Initial suppression of up to 70-80% compared to vehicle.[2] | [1][2] |
| Sardinian alcohol-preferring (sP) Rats | 4-bottle "alcohol vs. water" choice | 10, 20, 40 | Alcohol Intake (g/kg) | Effective and selective suppression of the intake of intoxicating amounts of alcohol.[1] | [1] |
| Sardinian alcohol-preferring (sP) Rats | 2-bottle "alcohol vs. water" choice | 5, 10, 20 | Alcohol Intake (g/kg/session) | Initial dose-related suppression of alcohol intake (up to 70-80% compared to vehicle; P < .0001).[2] | [2] |
| Sardinian alcohol-preferring (sP) Rats | Operant Self-Administration (Fixed Ratio 4) | 2.5, 5, 10 | Lever-responding for alcohol | Suppressed lever-responding for 15% (v/v) alcohol.[3] | [3] |
| Sardinian alcohol-preferring (sP) Rats | Operant Self-Administration (Progressive Ratio) | 2.5, 5, 10 | Breakpoint for alcohol | Suppressed lever-responding for 15% (v/v) alcohol.[3] | [3] |
| Sardinian alcohol-preferring (sP) Rats | Cue-Induced Reinstatement | Not Specified | Alcohol-Seeking Behavior | Acute administration suppressed cue-induced reinstatement of alcohol-seeking behavior.[1] | [1] |
Note: While initial administrations of this compound show significant efficacy, one study reported the development of tolerance to its anti-alcohol effects after 2-4 consecutive daily administrations in both mice and rats.[2]
Experimental Protocols
"Drinking in the Dark" (DID) Paradigm in C57BL/6J Mice
This model is designed to induce binge-like alcohol consumption in mice.[4]
-
Animals: Male C57BL/6J mice are typically used.[2]
-
Housing: Mice are singly housed to accurately measure individual consumption.[5]
-
Procedure:
-
Three hours into the dark cycle, the water bottle is removed from the cage.[5]
-
The water bottle is replaced with a bottle containing a 20% (v/v) ethanol (B145695) solution.[2][4]
-
Mice are given access to the ethanol solution for a limited period, typically 2 to 4 hours.[4][5]
-
Following the access period, the ethanol bottle is replaced with the water bottle.
-
Alcohol consumption is measured by weighing the bottles before and after the access period.
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) prior to the start of the drinking session.[2]
Alcohol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats
This operant conditioning model assesses the reinforcing properties of alcohol.
-
Animals: Male Sardinian alcohol-preferring (sP) rats, which have been selectively bred for high alcohol preference and consumption, are used.[3][6]
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Procedure:
-
Training: Rats are trained to press a lever to receive a reward, which is a 15% (v/v) alcohol solution.[3]
-
Fixed Ratio (FR) Schedule: The rat must press the lever a fixed number of times (e.g., 4 times for an FR4 schedule) to receive a single delivery of the alcohol solution.[3]
-
Progressive Ratio (PR) Schedule: The number of lever presses required to receive the alcohol solution increases with each subsequent reward. The "breakpoint" is the highest number of presses the rat is willing to make to obtain the alcohol, indicating its motivation.[3]
-
-
Drug Administration: this compound or vehicle is administered i.p. before the self-administration session.[3]
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is as a positive allosteric modulator (PAM) of the GABAB receptor.[1] Additionally, preclinical evidence suggests a potential interaction with the cannabinoid CB1 receptor system, which is also implicated in alcohol-related behaviors.[3]
Proposed GABAergic Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound modulates GABAergic signaling to reduce alcohol's reinforcing effects.
Caption: this compound enhances GABA's inhibitory effect via GABAB receptors.
Experimental Workflow for Preclinical Evaluation of this compound
The logical flow for testing a compound like this compound for its anti-addiction potential is depicted below.
Caption: A typical preclinical testing cascade for anti-addiction compounds.
Proposed Dual-Action Mechanism of this compound
Evidence suggests that this compound's effects may not be solely mediated by GABAB receptors. Pretreatment with a GABAB receptor antagonist only partially blocks the reduction in alcohol self-administration, while a cannabinoid CB1 receptor antagonist can block its effects on the consumption of other rewarding substances like chocolate.[3] This suggests a composite mechanism of action.
Caption: this compound's dual action on GABAB and potentially CB1 receptors.
References
- 1. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Drinking in the Dark” (DID): A Simple Mouse Model of Binge-Like Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Drinking in the Dark” (DID) Procedures: A Model of Binge-Like Ethanol Drinking in Non-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sardinian alcohol-preferring rats: a genetic animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Effects of COR659 on Palatable Food Consumption in Rodent Models: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the preclinical evidence surrounding COR659 and its effects on palatable food consumption in rats. This compound is a novel compound characterized by a dual pharmacological mechanism: it acts as a positive allosteric modulator (PAM) of the GABAB receptor and as an antagonist or inverse agonist at the cannabinoid CB1 receptor.[1] This document synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and visualizes the underlying signaling pathways and experimental workflows. The findings suggest that this compound significantly attenuates the intake of highly palatable foods, indicating its potential as a therapeutic agent for eating disorders characterized by excessive consumption of such foods.
Introduction
The overconsumption of highly palatable, energy-dense foods is a significant contributor to the rising prevalence of obesity and related metabolic disorders. The rewarding properties of these foods can drive consumption beyond homeostatic needs, a behavior that shares neurobiological substrates with substance use disorders. Consequently, pharmacological interventions targeting the neural circuits of reward and motivation are of considerable interest.
This compound has emerged as a promising candidate in this area. Its unique dual mechanism of action targets two key neuromodulatory systems implicated in feeding behavior: the GABAergic and the endocannabinoid systems.[1] This whitepaper will provide a comprehensive overview of the preclinical studies investigating the efficacy of this compound in reducing palatable food consumption in rat models.
Mechanism of Action
This compound's pharmacological profile is defined by its interaction with two distinct receptor systems:
-
GABAB Receptor Positive Allosteric Modulation: As a PAM at the GABAB receptor, this compound enhances the effect of the endogenous ligand, GABA, without directly activating the receptor itself. GABAB receptors are G-protein coupled receptors that mediate inhibitory neurotransmission. Their activation is generally associated with a reduction in neuronal excitability.
-
Cannabinoid CB1 Receptor Antagonism/Inverse Agonism: this compound also acts as an antagonist or inverse agonist at the CB1 receptor. The endocannabinoid system, and particularly the CB1 receptor, is a well-established regulator of appetite and food reward. Activation of CB1 receptors typically promotes food intake, especially of palatable foods.[2] Therefore, blocking these receptors is a logical strategy to reduce food consumption.
This dual mechanism suggests that this compound may reduce the motivation for and consumption of palatable food by both enhancing inhibitory tone in relevant neural circuits and blocking the pro-phagic and rewarding effects mediated by the endocannabinoid system.
Experimental Protocols
The effects of this compound on palatable food consumption have been evaluated using established rodent behavioral paradigms. The following are detailed methodologies from key studies.
Operant Self-Administration of a Chocolate-Flavored Beverage
This model assesses the motivation to work for a palatable food reward.
-
Subjects: Male Wistar rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and associated auditory and visual cues.
-
Palatable Food: A 5% (w/v) solution of Nesquik® chocolate powder in water.
-
Training Procedure:
-
Acquisition: Rats are trained to press one of two levers (the "active" lever) to receive a small volume of the chocolate solution. The other lever ("inactive") has no programmed consequences.
-
Schedules of Reinforcement:
-
Fixed Ratio (FR): Initially, a continuous reinforcement schedule (FR1) is used, where each press on the active lever delivers a reward. This is then increased to a higher fixed ratio, such as FR10, requiring ten lever presses for each reward.
-
Progressive Ratio (PR): To measure the motivational value of the reward, a PR schedule is implemented. In this schedule, the number of lever presses required for each subsequent reward increases systematically. The "breakpoint," or the last completed ratio before the cessation of responding, is used as a measure of the animal's motivation.
-
-
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 2.5, 5, and 10 mg/kg) prior to the operant session.
-
Data Collection: The primary dependent variables are the number of rewards earned and the number of presses on the active and inactive levers. Under the PR schedule, the breakpoint is the key measure.
Model of Overeating of Palatable Food
This paradigm evaluates the effect of this compound on the consumption of a solid palatable food in satiated animals.
-
Subjects: Male rats.
-
Palatable Food: Highly palatable, calorie-rich Danish butter cookies.
-
Procedure:
-
Habituation: Rats are habituated to a restricted feeding schedule, receiving standard rat chow for 3 hours per day.
-
Binge Session: Every four days, following the 3-hour chow feeding session, rats are given access to the Danish butter cookies for 1 hour. This is a time when they are already satiated from the chow.
-
-
Drug Administration: this compound is administered i.p. at various doses (e.g., 2.5, 5, and 10 mg/kg) before the start of the cookie-feeding session.[1]
-
Data Collection: The amount (in grams) of cookies consumed and the corresponding caloric intake are measured.
Data Presentation
The following tables summarize the quantitative findings from studies investigating the effects of this compound on palatable food consumption in rats.
| Experiment | Palatable Food | Schedule of Reinforcement | Dose of this compound (mg/kg, i.p.) | Effect on Number of Rewards/Lever Presses | Reference |
| Operant Self-Administration | 5% Nesquik® Chocolate Solution | Fixed Ratio 10 (FR10) | 2.5, 5, 10 | Dose-dependent and significant suppression of lever-responding. | Maccioni et al. |
| Operant Self-Administration | 5% Nesquik® Chocolate Solution | Progressive Ratio (PR) | 2.5, 5, 10 | Dose-dependent and significant suppression of breakpoint. | Maccioni et al. |
| Operant Self-Administration | 1-3% Sucrose Solution | Fixed Ratio 4 (FR4) & Progressive Ratio (PR) | 2.5, 5, 10 | Dose-dependent and significant suppression of lever-responding and breakpoint. | Maccioni et al. |
| Experiment | Palatable Food | Dose of this compound (mg/kg, i.p.) | Effect on Food Intake (g) and Caloric Intake | Reference |
| Overeating Model | Danish Butter Cookies | 2.5, 5, 10 | Substantial decrease in the intake of cookies and calories from cookies at all tested doses.[1] | Colombo et al. |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Dual mechanism of this compound action.
Experimental Workflow for Operant Self-Administration
Caption: Operant self-administration workflow.
Logical Relationship in the Overeating Model
Discussion
The preclinical data strongly suggest that this compound is effective in reducing the consumption of and motivation for highly palatable foods in rats. This effect is likely attributable to its dual mechanism of action. By enhancing GABAergic inhibition and blocking CB1 receptor signaling, this compound appears to target two critical and distinct pathways involved in the regulation of food reward and intake.
The consistent dose-dependent reduction in both operant responding for a chocolate solution and the overconsumption of cookies in satiated rats highlights the robust anorectic profile of this compound specifically for palatable foods. Notably, the blockade of this compound's effect on chocolate self-administration by a CB1 receptor antagonist further underscores the importance of this component of its mechanism in mediating its effects on palatable food intake.
Conclusion
This compound represents a novel and promising pharmacological agent for the potential treatment of eating disorders characterized by the overconsumption of palatable food. Its dual mechanism of action, targeting both the GABAB and CB1 receptor systems, provides a multi-faceted approach to modulating the complex neurobiology of food reward. Further research is warranted to fully elucidate the neural circuits through which this compound exerts its effects and to evaluate its therapeutic potential in more complex models of eating behavior and ultimately in clinical populations. This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge regarding this compound and to inform future investigations in this area.
References
In Vivo Characterization of COR659's Anti-Addictive Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo characterization of COR659, a novel compound with demonstrated anti-addictive properties. The following sections detail the experimental evidence for its efficacy in rodent models of addiction, its unique dual mechanism of action, and the specific methodologies employed in these pivotal studies.
Core Findings on Anti-Addictive Efficacy
This compound has been investigated for its potential to treat alcohol and substance use disorders, demonstrating significant effects in reducing drug-seeking and consumption behaviors in preclinical models.[1] The compound, chemically identified as methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate, has shown promise in mitigating the reinforcing properties of various substances of abuse.[2][3]
Quantitative Data Summary
The anti-addictive properties of this compound have been quantified across several rodent behaviors related to addiction. The data below summarizes the key findings from these studies.
| Behavioral Assay | Animal Model | Drug of Abuse | This compound Doses (i.p.) | Key Findings | Reference |
| Alcohol Self-Administration | Sardinian alcohol-preferring (sP) rats | Alcohol (15% v/v) | 2.5, 5, 10 mg/kg | Suppressed lever-responding for alcohol under both fixed ratio (FR4) and progressive ratio (PR) schedules of reinforcement. More potent and effective than the reference GABA-B PAM, GS39783.[4] | [4] |
| Binge-Like Alcohol Drinking | C57BL/6J mice and sP rats | Alcohol (10%, 20%, 30% v/v) | 10, 20, 40 mg/kg | Effectively and selectively suppressed the intake of intoxicating amounts of alcohol.[5] | [5] |
| Cue-Induced Reinstatement of Alcohol Seeking | Sardinian alcohol-preferring (sP) rats | Alcohol | Not specified in abstract | Acute treatment suppressed the reinstatement of alcohol-seeking behavior induced by alcohol-associated cues.[1] | [1] |
| Chronic Treatment for Alcohol Self-Administration | Sardinian alcohol-preferring (sP) rats | Alcohol | Not specified in abstract | Repeated treatment over 10 consecutive days effectively suppressed lever-responding for alcohol with limited development of tolerance.[1] | [1] |
| Locomotor Stimulation | CD1 mice | Cocaine, Amphetamine, Nicotine, Morphine | Not specified in abstract | Prevented locomotor stimulation induced by various drugs of abuse at doses lower than those causing sedation.[1] | [1] |
| Chocolate Self-Administration | Wistar rats | Chocolate solution (5% w/v Nesquik®) | 2.5, 5, 10 mg/kg | Reduced chocolate self-administration.[2] | [2] |
Mechanism of Action
This compound exhibits a unique composite mechanism of action, which is believed to be central to its anti-addictive properties.[1][3] It acts as a positive allosteric modulator (PAM) of the GABA-B receptor and also demonstrates antagonism or inverse agonism at the cannabinoid CB1 receptor.[1][2][3] This dual action allows it to modulate multiple neurotransmitter systems implicated in reward and addiction.[6][7]
The GABA-B receptor modulation is primarily responsible for the reduction in alcohol self-administration.[4] Pre-treatment with a GABA-B receptor antagonist partially blocks the effects of this compound on alcohol consumption.[4] Conversely, the effects of this compound on the consumption of palatable foods (e.g., chocolate) are mediated by its action on the CB1 receptor, as these effects are blocked by a CB1 receptor antagonist.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's anti-addictive properties.
Operant Self-Administration Studies
These experiments are designed to model the voluntary consumption of drugs of abuse.
-
Subjects: Selectively bred Sardinian alcohol-preferring (sP) rats or Wistar rats were used for alcohol and chocolate self-administration studies, respectively.[1][2]
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.
-
Procedure:
-
Training: Rats were trained to press a lever to receive a liquid reward (e.g., 15% v/v alcohol or 5% w/v chocolate solution).[2]
-
Schedules of Reinforcement:
-
Fixed Ratio (FR): A set number of lever presses is required for each reward. For example, under an FR4 schedule, the rat must press the lever four times to receive a single reward.[4]
-
Progressive Ratio (PR): The number of lever presses required for each subsequent reward increases. This schedule is used to measure the motivation for the drug.[5]
-
-
Drug Administration: this compound or a vehicle control was administered intraperitoneally (i.p.) at specified doses prior to the self-administration session.[4][5]
-
Data Collection: The number of lever presses on the active (reward-delivering) and inactive levers, and the total volume of liquid consumed were recorded.
-
Cue-Induced Reinstatement of Alcohol Seeking
This model is used to study relapse behavior.
-
Subjects: Sardinian alcohol-preferring (sP) rats previously trained in alcohol self-administration.[1]
-
Procedure:
-
Acquisition: Rats were trained to self-administer alcohol as described above.
-
Extinction: Lever pressing was extinguished by replacing the alcohol reward with water and removing alcohol-associated cues.
-
Reinstatement Test: After extinction, the rats were administered this compound or a vehicle. They were then placed back in the operant chambers and presented with the alcohol-associated cues (e.g., cue lights and the sound of the delivery pump) without the presence of alcohol.[2]
-
Data Collection: The number of lever presses on the previously active lever was recorded as a measure of alcohol-seeking behavior.[2]
-
Binge-Like Drinking Paradigms
These models are designed to mimic excessive, binge-like alcohol consumption.
-
Subjects: C57BL/6J mice and Sardinian alcohol-preferring (sP) rats.[5]
-
Procedures:
-
"Drinking in the Dark" (DID) for Mice: Mice were given access to a single bottle of alcohol for a limited period during the dark phase of their light cycle, which is their active period.[5]
-
"Alcohol vs. Water" Choice with Limited Access for Rats: Rats were given access to multiple bottles containing different concentrations of alcohol and water for a limited and unpredictable period.[5]
-
-
Drug Administration: this compound was administered prior to the drinking session.[5]
-
Data Collection: The volume of alcohol and water consumed was measured to determine alcohol intake and preference.[5]
Locomotor Activity Assessment
This is used to assess the stimulant effects of drugs of abuse and the potential sedative effects of this compound.
-
Subjects: CD1 mice.[3]
-
Apparatus: Photocell-equipped motility cages that automatically record movement.[3]
-
Procedure:
-
Pre-treatment: Mice were pre-treated with this compound or a vehicle.[3]
-
Treatment: Mice were then administered a psychostimulant drug (cocaine, amphetamine, nicotine, or morphine) or a saline control.[3]
-
Testing: The mice were immediately placed in the motility cages, and their locomotor activity was recorded for a set duration (e.g., 60 minutes).[3]
-
-
Data Collection: The total number of photocell beam breaks was recorded as a measure of locomotor activity.
Conclusion
The preclinical data strongly support the anti-addictive potential of this compound across various models of alcohol and substance use disorders. Its dual mechanism of action on the GABA-B and CB1 receptor systems appears to contribute to its broad efficacy. Further research, including clinical trials, is warranted to determine its therapeutic utility in human populations. No clinical trials involving this compound for addiction have been identified at the time of this writing.
References
- 1. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 2. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shared Mechanisms of Alcohol and Other Drugs - PMC [pmc.ncbi.nlm.nih.gov]
COR659: A Dual-Target Modulator with Therapeutic Potential Beyond Addiction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
COR659 is a novel small molecule that exhibits a unique dual pharmacological profile, acting as a positive allosteric modulator (PAM) of the GABA-B receptor and a negative allosteric modulator (NAM) or inverse agonist at the cannabinoid CB1 receptor.[1][2][3] While the majority of preclinical research has focused on its significant potential in treating addiction and substance use disorders, its mechanism of action suggests a broader range of therapeutic applications. This technical guide explores the potential of this compound beyond the realm of addiction, providing an in-depth analysis of its pharmacology, a summary of key preclinical findings, detailed experimental protocols for its evaluation, and a forward-looking perspective on its potential in other therapeutic areas.
Introduction: The Dual-Targeting Advantage of this compound
The therapeutic potential of this compound stems from its simultaneous modulation of two critical G-protein coupled receptors (GPCRs) involved in neuronal signaling:
-
GABA-B Receptor Positive Allosteric Modulation: As a PAM, this compound enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), at the GABA-B receptor. This potentiation of inhibitory neurotransmission is a key mechanism for its anti-addictive properties.[2] GABA-B PAMs are being investigated for a range of neurological and psychiatric disorders, including anxiety and epilepsy.
-
CB1 Receptor Negative Allosteric Modulation/Inverse Agonism: this compound also acts on the CB1 receptor, a key component of the endocannabinoid system. By acting as a NAM or inverse agonist, it reduces the constitutive activity of the CB1 receptor.[1][2][3] This mechanism is known to be involved in the regulation of appetite, mood, and pain.
This dual-target engagement presents a unique opportunity to address complex disorders with multifactorial etiologies, potentially offering a synergistic therapeutic effect that single-target agents cannot achieve. While research has predominantly focused on addiction, this paper will explore the untapped potential of this compound in other therapeutic landscapes.
Potential Therapeutic Applications Beyond Addiction
Based on the known pharmacology of GABA-B PAMs and CB1 NAMs/inverse agonists, several potential therapeutic avenues for this compound can be hypothesized. It is critical to note that these are theoretical applications for this compound and require dedicated preclinical and clinical investigation for validation.
-
Anxiety Disorders: The anxiolytic potential of GABA-B PAMs is an area of active research. By enhancing GABAergic inhibition, this compound could potentially ameliorate symptoms of generalized anxiety disorder, panic disorder, and social anxiety disorder. The concomitant modulation of the CB1 receptor may offer additional benefits, as the endocannabinoid system is also implicated in mood and anxiety regulation.
-
Obesity and Metabolic Syndrome: The anorectic effects of CB1 receptor inverse agonists are well-documented. This compound's ability to reduce the consumption of palatable food, as demonstrated in preclinical models, suggests its potential in the management of obesity.[3] The dual mechanism could offer a novel approach to not only reduce food intake but also to modulate the reward-driven behaviors associated with overeating.
-
Neuropathic Pain: Both the GABAergic and endocannabinoid systems are crucial in the modulation of pain signaling. GABA-B agonists are used in the management of certain types of pain, and CB1 receptor modulation is a key area of interest for analgesic drug development. The dual action of this compound could potentially offer a synergistic approach to managing chronic pain states.
-
Cognitive Disorders: The role of the GABAergic system in cognitive function is complex, with both inhibitory and disinhibitory circuits playing a role. The potential for GABA-B PAMs to modulate cognitive processes is an emerging area of research.[4] Similarly, the endocannabinoid system is known to influence learning and memory. Further investigation is warranted to understand if this compound's dual action could be beneficial in certain cognitive disorders.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound. It is important to note that a comprehensive, publicly available dataset is limited, and further studies are needed to fully characterize its pharmacological profile.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor | Species | Assay Type | Value | Reference |
| Binding Affinity (Ki) | GABA-B | Rat | [³⁵S]GTPγS | Data not available | |
| CB1 | Rat | [³⁵S]GTPγS | Data not available | ||
| Efficacy (Emax) | GABA-B | Rat | [³⁵S]GTPγS | Data not available | |
| CB1 | Rat | [³⁵S]GTPγS | Data not available | ||
| Potency (EC50/IC50) | GABA-B | Rat | [³⁵S]GTPγS | Data not available | |
| CB1 | Rat | [³⁵S]GTPγS | Data not available |
Table 2: In Vivo Preclinical Efficacy of this compound in Addiction-Related Models
| Animal Model | Species | Endpoint | Doses (mg/kg, i.p.) | Effect | Reference |
| Alcohol Self-Administration | Sardinian alcohol-preferring (sP) rats | Reduction in lever presses | 2.5, 5, 10 | Dose-dependent suppression | [5] |
| Binge-like Alcohol Drinking | C57BL/6J mice and sP rats | Reduction in alcohol intake | 10, 20, 40 | Effective and selective suppression | [6] |
| Chocolate Self-Administration | Wistar rats | Reduction in lever presses | Data not available | Reduced self-administration | [2] |
| Drug-Induced Locomotor Hyperactivity | CD1 mice | Prevention of hyperactivity | Data not available | Effective prevention (cocaine, amphetamine, nicotine, morphine) | [2] |
Note: The lack of specific quantitative values in the tables highlights the need for more detailed public data on this compound's pharmacology.
Experimental Protocols
The following are representative, detailed methodologies for key experiments relevant to the preclinical evaluation of this compound. These protocols are based on standard practices in the field and may require optimization for specific experimental conditions.
[³⁵S]GTPγS Binding Assay for G-Protein Coupled Receptor Activation
This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. It is used to determine the potency (EC50) and efficacy (Emax) of compounds like this compound.
Materials:
-
Cell membranes expressing the receptor of interest (GABA-B or CB1)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP (Guanosine 5'-diphosphate)
-
Unlabeled GTPγS
-
Test compound (this compound) and reference agonists/antagonists
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the target receptor using standard homogenization and centrifugation techniques. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
20 µL of GDP (final concentration 10 µM)
-
10 µL of test compound (this compound) at various concentrations.
-
10 µL of reference agonist (for determining PAM activity) or buffer.
-
10 µL of cell membranes (5-20 µg of protein per well).
-
-
Pre-incubation: Incubate the plate at 30°C for 15-20 minutes.
-
Initiation of Reaction: Add 10 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Basal binding is measured in the absence of any agonist. Agonist-stimulated binding is calculated by subtracting basal binding. Data are typically analyzed using non-linear regression to determine EC50 and Emax values.
Operant Self-Administration of Palatable Food in Rats
This behavioral model assesses the reinforcing properties of a palatable food and the effect of a test compound on the motivation to consume it.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light above each lever, and a liquid or pellet dispenser.
-
Data acquisition software to record lever presses and reinforcer deliveries.
Procedure:
-
Acclimation and Training:
-
Rats are typically food-restricted to 85-90% of their free-feeding body weight to increase motivation.
-
Rats are trained to press an "active" lever to receive a palatable food reward (e.g., sucrose (B13894) solution, chocolate-flavored pellets). The "inactive" lever has no programmed consequences.
-
Training sessions are conducted daily until a stable baseline of responding is achieved (e.g., consistent number of rewards earned per session for 3-5 consecutive days).
-
-
Drug Administration:
-
Once a stable baseline is established, rats are pre-treated with either vehicle or this compound at various doses (e.g., 2.5, 5, 10 mg/kg, i.p.) a specified time before the operant session (e.g., 30 minutes).
-
A within-subjects or between-subjects design can be used. In a within-subjects design, each rat receives all treatment conditions in a counterbalanced order, with washout periods between drug administrations.
-
-
Testing Session:
-
The operant session is conducted as during training (e.g., 60-minute session).
-
The number of active and inactive lever presses, and the number of rewards earned are recorded.
-
-
Data Analysis:
-
The primary dependent variable is the number of rewards earned or the number of active lever presses.
-
Data are analyzed using appropriate statistical methods, such as repeated measures ANOVA, to compare the effects of different doses of this compound to vehicle treatment.
-
Drug-Induced Locomotor Hyperactivity in Mice
This model is used to assess the stimulant or sedative effects of a drug, or its ability to counteract the stimulant effects of another compound.
Apparatus:
-
Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors or a video tracking system to measure locomotor activity.
-
Sound-attenuating chambers to minimize environmental disturbances.
Procedure:
-
Habituation:
-
Mice are habituated to the testing room for at least 60 minutes before the experiment.
-
On the test day, mice are placed individually into the open-field arenas for a 30-60 minute habituation period to allow their exploratory behavior to decline to a stable baseline.
-
-
Drug Administration:
-
After the habituation period, mice are removed from the arenas and administered the test compound (this compound) or vehicle.
-
To assess the effect of this compound on drug-induced hyperactivity, a psychostimulant (e.g., cocaine, amphetamine) is administered at a predetermined time after this compound.
-
-
Locomotor Activity Recording:
-
Immediately after the final injection, mice are returned to the open-field arenas, and their locomotor activity is recorded for a specified period (e.g., 60-120 minutes).
-
Locomotor activity is typically quantified as total distance traveled, number of horizontal beam breaks, or time spent moving.
-
-
Data Analysis:
-
Data are typically analyzed in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug effects.
-
Total activity over the entire session is also analyzed.
-
Statistical analysis is performed using ANOVA to compare the effects of different treatment groups.
-
Signaling Pathways and Visualizations
The dual action of this compound on the GABA-B and CB1 receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for elucidating its full therapeutic potential.
GABA-B Receptor Signaling Pathway
GABA-B receptors are metabotropic receptors that couple to inhibitory G-proteins (Gi/o). As a PAM, this compound enhances the signaling initiated by GABA binding.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 3. researchgate.net [researchgate.net]
- 4. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of COR659 in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of COR659, a novel compound with a dual mechanism of action, in various rodent models. The information presented is collated from preclinical studies investigating its potential therapeutic effects, particularly in the context of addiction and reward-seeking behaviors.
Dual Mechanism of Action
This compound exerts its pharmacological effects through a composite mechanism involving two distinct receptor systems:
-
Positive Allosteric Modulator (PAM) of the GABAB Receptor: this compound enhances the effect of the endogenous ligand, GABA, at the GABAB receptor without directly activating it. This modulation leads to an increased inhibitory tone in the central nervous system.[1][2][3]
-
Antagonist/Inverse Agonist at the Cannabinoid CB1 Receptor: this compound blocks or reduces the constitutive activity of the CB1 receptor, which is involved in regulating appetite, mood, and the rewarding effects of drugs.[1][2]
This dual action makes this compound a unique pharmacological agent with the potential to address complex neuropsychiatric disorders.
Data Summary: Effects of this compound in Rodent Models
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effect of this compound on Alcohol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats
| Dose (mg/kg, i.p.) | Schedule of Reinforcement | Change in Lever Responding | Citation |
| 2.5, 5, 10 | Fixed Ratio 4 (FR4) | Suppressed | [2] |
| 2.5, 5, 10 | Progressive Ratio (PR) | Suppressed | [2] |
| 5, 10, 20 | 2-bottle "alcohol vs water" choice (repeated administration) | Initial dose-related suppression (up to 70-80%), tolerance developed over 2-4 sessions | [4][5] |
| 10, 20, 40 | Cue-induced reinstatement of alcohol seeking | Suppressed | [6] |
| 10, 20, 40 | Binge-like drinking (4-bottle choice) | Suppressed intake of > 2 g/kg | [7][8] |
Table 2: Effect of this compound on Chocolate Self-Administration in Wistar Rats
| Dose (mg/kg, i.p.) | Schedule of Reinforcement | Change in Lever Responding | Citation |
| 2.5, 5, 10 | Fixed Ratio 10 (FR10) | Suppressed | [1][9] |
| 2.5, 5, 10 | Progressive Ratio (PR) | Suppressed | [1] |
| 2.5, 5, 10 | Cue-induced reinstatement of chocolate seeking | Suppressed | [1] |
Table 3: Effect of this compound on Binge-Like Alcohol Drinking in C57BL/6J Mice
| Dose (mg/kg, i.p.) | Experimental Paradigm | Change in Alcohol Intake | Citation |
| 10, 20, 40 | "Drinking in the Dark" (DID) | Suppressed intake of > 2 g/kg | [7][8] |
| 10, 20, 40 | "Drinking in the Dark" (DID) (repeated administration) | Initial dose-related suppression (up to 70-80%), tolerance developed over 2-4 sessions | [4][5] |
Experimental Protocols
Operant Self-Administration of Alcohol
Objective: To assess the reinforcing properties of alcohol and the effect of this compound on alcohol-seeking behavior.
Animals: Male Sardinian alcohol-preferring (sP) rats.[2][9]
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and associated cue lights and tone generators.
Procedure:
-
Training: Rats are trained to press a lever to receive a 15% (v/v) alcohol solution.[2][9] The training is typically conducted under a fixed ratio (e.g., FR4, where four lever presses result in one reward) or a progressive ratio (PR) schedule, where the number of required presses for each subsequent reward increases.[2]
-
Baseline: Stable responding for alcohol is established over several daily sessions.
-
Drug Administration: this compound (or vehicle) is administered intraperitoneally (i.p.) at various doses (e.g., 2.5, 5, 10 mg/kg) prior to the self-administration session.[2]
-
Data Collection: The number of lever presses on the active (alcohol-delivering) and inactive levers is recorded.
Operant Self-Administration of Chocolate
Objective: To evaluate the effect of this compound on the consumption of a highly palatable food reward.
Animals: Male Wistar rats.[1][9]
Apparatus: Similar to the alcohol self-administration setup.
Procedure:
-
Training: Rats are trained to lever-press for a 5% (w/v) chocolate solution (e.g., Nesquik®).[1][9]
-
Schedules: Both fixed ratio (e.g., FR10) and progressive ratio schedules are used.[1]
-
Drug Administration: this compound is administered i.p. at doses of 2.5, 5, and 10 mg/kg before the session.[9]
-
Data Collection: Lever presses are recorded.
"Drinking in the Dark" (DID) Paradigm
Objective: To model binge-like alcohol consumption.
Animals: Male C57BL/6J mice.[7][8]
Procedure:
-
Housing: Mice are singly housed.
-
Access to Alcohol: Three hours into the dark cycle, the water bottle is replaced with a bottle containing 20% (v/v) alcohol for a 2-hour period.[4][5]
-
Drug Administration: this compound (10, 20, 40 mg/kg, i.p.) or vehicle is administered before the alcohol access period.[7][8]
-
Measurement: The amount of alcohol consumed is measured by weighing the bottles before and after the session.
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its effects.
Caption: this compound as a Positive Allosteric Modulator of the GABAB Receptor.
Caption: this compound as an Antagonist/Inverse Agonist of the CB1 Receptor.
Experimental Workflow
Caption: General Workflow for Operant Self-Administration Studies.
References
- 1. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of tolerance upon repeated administration with the GABAB receptor positive allosteric modulator, this compound, on alcohol drinking in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 7. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
COR659: An In-depth Technical Review of its Initial Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
COR659, a novel small molecule, has demonstrated promising preclinical efficacy in models of addiction and substance abuse. This technical guide provides a comprehensive overview of the currently available initial safety and toxicity data for this compound. The information presented is collated from published preclinical studies, focusing on observed adverse effects, metabolic considerations, and the methodologies employed in these assessments. While dedicated, publicly available toxicology reports are limited, this document synthesizes the existing findings to inform the ongoing research and development of this compound. A key observation from the available literature is that the effective doses of this compound in behavioral models are consistently reported to be non-sedative.
Introduction
This compound is a novel compound identified for its potential therapeutic effects in the context of addiction. Its mechanism of action involves a dual modulation of the GABAergic and cannabinoid systems. Specifically, it acts as a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist at the cannabinoid CB1 receptor[1]. This dual action is hypothesized to contribute to its observed efficacy in reducing self-administration of alcohol and other substances in animal models[1][2]. As with any therapeutic candidate, a thorough understanding of its safety and toxicity profile is paramount for further development. This guide aims to consolidate the initial preclinical safety and tolerability findings for this compound.
Safety and Tolerability in Preclinical Studies
Direct and quantitative toxicity studies such as LD50 or NOAEL determinations for this compound are not yet publicly available. However, several preclinical efficacy studies in rodents provide qualitative insights into its safety profile.
Behavioral Observations
Across multiple studies in both rats and mice, the doses of this compound that were effective in reducing alcohol and chocolate self-administration were described as "non-sedative"[2]. Furthermore, these effective doses were reported to be "largely lower than those inducing hypolocomotion and sedation"[1]. This suggests a therapeutic window between the desired pharmacological effect and overt sedative effects. In studies investigating the effect of this compound on locomotor activity, the compound, when administered alone at doses of 10 and 20 mg/kg (i.p.), did not affect spontaneous locomotor activity in mice.
Metabolic Profile and Potential for Toxicity
An in vitro phase I metabolism study of this compound identified a potential area for toxicological concern. One of its metabolites, M1, which results from the cleavage of the methyl ester group at C-3, was found to have high and persistent levels in the plasma of rats in vivo[3]. The study noted that such sustained high levels of a metabolite could represent a potential pharmacokinetic and toxicological issue[3]. However, the specific toxicological effects of the M1 metabolite have not been detailed in the available literature. Further investigation into the safety profile of this metabolite is warranted.
Data Presentation
Due to the absence of specific quantitative toxicity data in the public domain, a detailed table of such information cannot be provided at this time. The available safety information is qualitative and is summarized in the text above.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Alcohol and Chocolate Self-Administration in Rats
-
Subjects: Sardinian alcohol-preferring (sP) rats and Wistar rats were used for alcohol and chocolate self-administration studies, respectively[2][4].
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light were utilized[2].
-
Procedure:
-
Training: Rats were trained to press a lever for access to a 15% (v/v) alcohol solution or a 5% (w/v) chocolate solution[2][4]. A fixed-ratio (FR) schedule of reinforcement was used, where a set number of lever presses resulted in the delivery of the reinforcer.
-
Testing: Following stable self-administration, rats were administered this compound intraperitoneally (i.p.) at various doses (e.g., 2.5, 5, and 10 mg/kg) prior to the self-administration session[2]. The number of lever presses and the amount of liquid consumed were recorded.
-
Control: A vehicle control group was included in all experiments.
-
Locomotor Activity Assessment in Mice
-
Subjects: CD1 mice were used to assess the effects of this compound on spontaneous and drug-induced locomotor activity.
-
Apparatus: Photocell-equipped motility cages were used to record the locomotor activity of the mice.
-
Procedure:
-
Mice were pretreated with this compound (e.g., 10 and 20 mg/kg, i.p.) or vehicle.
-
Following a set period, they were then administered a psychostimulant (e.g., cocaine, amphetamine, nicotine, or morphine) or saline.
-
The mice were then placed in the motility cages, and their locomotor activity (e.g., motility counts) was recorded for a specified duration (e.g., 60 minutes).
-
In Vitro Metabolism Study
-
Method: High-performance liquid chromatography coupled to tandem and high-resolution mass spectrometry was employed to characterize the in vitro metabolism of this compound[3].
-
System: The study utilized liver microsomal incubates to identify the metabolites of this compound[3].
-
Analysis: Eight metabolites of this compound were identified, with two (M1 and M2) being confirmed through comparison with synthetic reference standards[3].
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound on GABAB and CB1 receptors.
Experimental Workflow for Preclinical Behavioral Assessment
Caption: Generalized workflow for in vivo behavioral studies of this compound.
Conclusion
The initial preclinical data on this compound suggests a favorable safety profile within the context of its intended therapeutic application for addiction. The consistent observation that effective doses are non-sedating is a positive indicator. However, the identification of a persistent metabolite, M1, highlights a potential toxicological concern that necessitates further investigation through dedicated toxicology studies. As the development of this compound progresses, comprehensive safety pharmacology, genotoxicity, and acute and chronic toxicity studies will be crucial to fully characterize its safety profile and establish a clear therapeutic index for potential clinical use. This guide will be updated as more definitive safety and toxicity data for this compound become available in the public domain.
References
- 1. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppressing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on locomotor hyperactivity induced by different drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for COR659 in Alcohol Self-Administration Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
COR659 is an experimental compound with a dual mechanism of action, acting as a positive allosteric modulator (PAM) of the GABAB receptor and as an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1] Preclinical studies have demonstrated its potential in reducing alcohol consumption and seeking behaviors in rodent models.[2] These application notes provide detailed protocols for utilizing this compound in alcohol self-administration paradigms in mice, a key behavioral assay for studying the reinforcing effects of alcohol and for screening potential therapeutic agents for alcohol use disorder (AUD).
Mechanism of Action
This compound's unique pharmacological profile allows it to modulate two key neurotransmitter systems implicated in the rewarding and reinforcing effects of alcohol: the GABAergic and the endocannabinoid systems.
-
GABAB Receptor Positive Allosteric Modulation : As a GABAB PAM, this compound enhances the effect of the endogenous ligand, GABA, at the GABAB receptor without directly activating the receptor itself.[3] This potentiation of GABAergic inhibition is thought to counteract the hyperexcitability associated with alcohol withdrawal and reduce the reinforcing properties of alcohol.[4] The activation of GABAB receptors, particularly in the ventral tegmental area (VTA), can suppress alcohol-induced dopamine (B1211576) release in the nucleus accumbens, a critical component of the brain's reward pathway.[4]
-
Cannabinoid CB1 Receptor Antagonism/Inverse Agonism : The endocannabinoid system, particularly the CB1 receptor, is involved in mediating the rewarding effects of alcohol.[5][6][7] Activation of CB1 receptors can increase alcohol intake.[8] By acting as an antagonist or inverse agonist at the CB1 receptor, this compound can block these effects, thereby reducing the motivation to consume alcohol.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in rodent models of alcohol-related behaviors.
Table 1: Effect of this compound on Binge-Like Alcohol Drinking in Mice
| Animal Model | Doses of this compound (mg/kg, i.p.) | Effect on Alcohol Intake | Reference |
| C57BL/6J mice | 10, 20, 40 | Dose-dependent suppression of intoxicating amounts of alcohol | (Ferlenghi et al., 2020) |
Table 2: Effect of this compound on Locomotor Activity in Mice
| Animal Model | Doses of this compound (mg/kg, i.p.) | Effect on Spontaneous Locomotor Activity | Effect on Drug-Induced Hyperactivity (Cocaine, Amphetamine, Nicotine, Morphine) | Reference |
| CD1 mice | 10, 20 | No effect | Reduced or suppressed | (Maccioni et al., 2020) |
Experimental Protocols
Protocol 1: Operant Alcohol Self-Administration in Mice
This protocol is designed to assess the effect of this compound on the motivation to self-administer alcohol.
1. Apparatus
-
Standard mouse operant conditioning chambers equipped with two levers (one active, one inactive), a liquid dipper or sipper tube for reinforcement delivery, a stimulus light, and a tone generator. The chambers should be housed in sound-attenuating cubicles.[9][10]
2. Animal Model
-
Adult male C57BL/6J mice are commonly used due to their preference for alcohol.[9] Animals should be individually housed and maintained on a reverse 12-hour light-dark cycle.[9]
3. Habituation and Training
-
Magazine Training : Mice are first habituated to the operant chambers and trained to retrieve the reinforcer (a 0.2% saccharin (B28170) solution) from the liquid dipper or sipper.[10]
-
Lever Press Training : Mice are then trained to press the active lever to receive the saccharin reward on a Fixed Ratio 1 (FR1) schedule, where one lever press results in one reward delivery. The inactive lever has no programmed consequences.[9]
-
Sucrose/Saccharin Fading : To transition from saccharin to alcohol, a fading procedure is often employed. The concentration of alcohol is gradually increased in the saccharin solution, while the saccharin concentration is decreased until the mice are self-administering only the alcohol solution (e.g., 10-15% v/v).[9]
4. Alcohol Self-Administration Sessions
-
Schedule of Reinforcement : Once stable responding for alcohol is achieved, the schedule can be changed to a more demanding one, such as a Fixed Ratio (FR) 3 or 5, to assess motivation.
-
Session Duration : Sessions are typically 30-60 minutes in length and are conducted daily.
5. This compound Administration
-
Route of Administration : this compound is typically administered via intraperitoneal (i.p.) injection.
-
Dosing : Based on preclinical data, effective doses are in the range of 10-40 mg/kg. A dose-response curve should be determined for each specific experimental condition.
-
Timing : this compound should be administered 30-60 minutes prior to the start of the operant self-administration session to allow for drug absorption and distribution.
6. Data Collection and Analysis
-
Primary Measures :
-
Number of active and inactive lever presses.
-
Amount of alcohol consumed (g/kg).
-
-
Statistical Analysis : Data are typically analyzed using ANOVA to compare the effects of different doses of this compound to a vehicle control group.
Protocol 2: Cue-Induced Reinstatement of Alcohol Seeking
This protocol assesses the ability of this compound to prevent relapse to alcohol-seeking behavior triggered by environmental cues.
1. Extinction Training
-
Following stable alcohol self-administration, mice undergo extinction training. During these sessions, lever presses are not reinforced with alcohol or the associated cues (stimulus light and tone).
-
Extinction sessions continue until responding on the active lever is significantly reduced (e.g., to less than 25% of the baseline self-administration rate).
2. Reinstatement Test
-
On the test day, mice are administered either this compound or vehicle prior to the session.
-
During the reinstatement session, pressing the active lever results in the presentation of the alcohol-associated cues (light and tone) but no alcohol delivery.
-
An increase in active lever pressing in the vehicle-treated group compared to the extinction baseline indicates cue-induced reinstatement.
3. Data Analysis
-
The number of active lever presses during the reinstatement test is compared between the this compound-treated and vehicle-treated groups to determine if the drug attenuates cue-induced seeking.
Visualizations
Signaling Pathways
Caption: GABAB receptor signaling pathway in the context of alcohol reward modulation by this compound.
Caption: CB1 receptor signaling pathway and its modulation by this compound in alcohol reward.
Experimental Workflow
References
- 1. The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. GABAB receptor ligands for the treatment of alcohol use disorder: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoid signaling in reward and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Study Examines Role of Cannabinoid Receptors in Alcohol Abuse | BNL Newsroom [bnl.gov]
- 8. CB1 Receptors Regulate Alcohol-Seeking Behavior and Alcohol Self-administration of Female Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohsu.edu [ohsu.edu]
- 10. Oral operant ethanol self-administration in the absence of explicit cues, food restriction, water restriction and ethanol fading in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of COR659 for In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the dissolution of COR659 for in vivo studies. This compound is a novel pharmacological agent identified as a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist of the cannabinoid CB1 receptor.[1][2] Its dual mechanism of action makes it a compound of interest for investigating various neurological and substance abuse disorders.[1][3] Proper solubilization is critical for ensuring accurate dosing and bioavailability in animal models. This protocol outlines a reliable method for preparing this compound in a vehicle suitable for intraperitoneal (i.p.) administration in rodents.
Introduction to this compound
This compound, with the chemical name methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate, has demonstrated efficacy in preclinical models by reducing alcohol and chocolate self-administration in rats.[4][5] These effects are attributed to its unique pharmacological profile, acting on both the GABAergic and cannabinoid systems.[2][5] To facilitate further preclinical investigation, a standardized and reproducible method for its preparation for in vivo use is essential.
Physicochemical Properties and Solubility
A summary of the relevant properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C16H16ClNO3S | TargetMol |
| Molecular Weight | 337.82 g/mol | TargetMol |
| Solubility in DMSO | 33.33 mg/mL (98.66 mM) | [2] |
| Recommended In Vivo Vehicle | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [2] |
| Achievable Concentration in Vehicle | 2 mg/mL (5.92 mM) | [2] |
Note: Sonication is recommended to aid dissolution.[2]
Signaling Pathway of this compound
The dual mechanism of action of this compound involves the potentiation of GABAergic inhibition through positive allosteric modulation of the GABAB receptor and the modulation of endocannabinoid signaling via antagonism or inverse agonism at the CB1 receptor.
Figure 1: Dual signaling pathways of this compound.
Experimental Protocol: Dissolution of this compound for In Vivo Administration
This protocol details the preparation of a this compound solution at a concentration of 2 mg/mL, suitable for intraperitoneal injection in rodents.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile, single-use syringes and needles
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
Preparation of the Vehicle (10 mL)
| Reagent | Percentage | Volume/Amount |
| DMSO | 10% | 1.0 mL |
| PEG300 | 40% | 4.0 mL |
| Tween 80 | 5% | 0.5 mL |
| Saline (0.9%) | 45% | 4.5 mL |
| Total Volume | 100% | 10.0 mL |
Step-by-Step Dissolution Procedure
-
Weighing this compound: Accurately weigh the required amount of this compound powder. For a 2 mg/mL solution, weigh 20 mg of this compound for a final volume of 10 mL.
-
Initial Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile conical tube.
-
Add 1.0 mL of DMSO to the tube.
-
Vortex vigorously for 1-2 minutes to ensure the powder is fully wetted.
-
-
Addition of Co-solvents:
-
Add 4.0 mL of PEG300 to the DMSO/COR659 mixture.
-
Vortex for another 1-2 minutes.
-
Add 0.5 mL of Tween 80.
-
Vortex thoroughly until the solution appears homogenous.
-
-
Sonication:
-
Place the tube in a sonicator water bath.
-
Sonicate for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of visible particulates.
-
-
Addition of Saline:
-
Add 4.5 mL of sterile saline to the mixture in a dropwise manner while vortexing to prevent precipitation.
-
Continue to vortex for an additional 2-3 minutes to ensure the final solution is homogenous.
-
-
Final Inspection and Storage:
-
Visually inspect the solution for any precipitates or undissolved material. If present, sonicate for an additional 5-10 minutes.
-
The freshly prepared solution should be used immediately. If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.
-
Experimental Workflow
The following diagram illustrates the workflow from compound preparation to in vivo administration.
Figure 2: Workflow for this compound solution preparation.
Dosing and Administration
In published studies, this compound has been administered to rodents at doses ranging from 2.5 to 40 mg/kg via intraperitoneal injection.[4][6][7] The final injection volume should be calculated based on the animal's body weight and the concentration of the prepared solution (2 mg/mL). It is recommended to perform a dose-response study to determine the optimal dose for a specific experimental paradigm.
Conclusion
This document provides a detailed protocol for the preparation of this compound for in vivo research, based on established formulations. Adherence to this protocol will help ensure the consistent and effective delivery of the compound, facilitating the generation of reliable and reproducible experimental data. Researchers should always adhere to institutional guidelines for animal handling and drug administration.
References
- 1. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 2. This compound | Cannabinoid Receptor | GABA Receptor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for COR659 in Reinstatement of Drug-Seeking Behavior
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of COR659 in preclinical studies of drug-seeking behavior, with a focus on alcohol reinstatement models. Detailed protocols and quantitative data are presented to facilitate the design and execution of similar experiments.
Introduction
This compound is a novel compound with a dual pharmacological mechanism of action: it acts as a positive allosteric modulator (PAM) of the GABAB receptor and as an antagonist of the cannabinoid CB1 receptor.[1] This unique profile makes it a compelling candidate for the treatment of substance use disorders. Preclinical studies have demonstrated its efficacy in reducing alcohol self-administration and preventing the reinstatement of alcohol-seeking behavior.[1][2][3]
Quantitative Data Summary
The following table summarizes the effective dosages of this compound in various preclinical models of alcohol-seeking and consumption.
| Animal Model | Behavioral Paradigm | Doses (mg/kg, i.p.) | Effect | Reference |
| Sardinian alcohol-preferring (sP) rats | Cue-induced reinstatement of alcohol seeking | 2.5, 5, 10 | Suppressed reinstatement | [1] |
| Sardinian alcohol-preferring (sP) rats | Alcohol self-administration (Fixed Ratio 4) | 2.5, 5, 10 | Suppressed lever-responding | [1] |
| Sardinian alcohol-preferring (sP) rats | Alcohol self-administration (Progressive Ratio) | 2.5, 5, 10 | Suppressed lever-responding | [1] |
| C57BL/6J mice | Binge-like alcohol drinking ("Drinking in the Dark") | 10, 20, 40 | Suppressed alcohol intake | [2][3] |
| Sardinian alcohol-preferring (sP) rats | Binge-like alcohol drinking (4-bottle choice) | 5, 10, 20 | Suppressed alcohol intake | [3][4] |
Experimental Protocols
Cue-Induced Reinstatement of Alcohol Seeking in Sardinian alcohol-preferring (sP) Rats
This protocol is adapted from studies investigating the effects of GABAB PAMs and CB1 antagonists on alcohol-seeking behaviors.[1][5][6][7]
A. Animals:
-
Male Sardinian alcohol-preferring (sP) rats.
-
Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Food and water are available ad libitum, except where noted.
B. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light above the active lever.
C. Procedure:
Phase 1: Alcohol Self-Administration Training (Acquisition)
-
Sucrose (B13894) Fading: To initiate lever pressing, rats are first trained to self-administer a 10% sucrose solution on a Fixed Ratio 1 (FR1) schedule (one lever press results in one reward delivery).
-
Gradually, ethanol (B145695) (15% v/v) is introduced into the sucrose solution, and the sucrose concentration is faded out over several sessions until the rats are self-administering only the 15% ethanol solution.
-
The reinforcement schedule is then increased to a Fixed Ratio 4 (FR4) schedule (four lever presses for one reward).
-
Training sessions are typically 30-60 minutes daily and continue until a stable baseline of responding is achieved (e.g., less than 15% variation in responses over three consecutive days).
Phase 2: Extinction
-
Once a stable baseline of alcohol self-administration is established, extinction sessions begin.
-
During extinction, lever presses no longer result in the delivery of alcohol or the presentation of the associated cue light.
-
Extinction sessions continue daily until responding on the active lever decreases to a predetermined criterion (e.g., less than 25% of the baseline responding for three consecutive days).
Phase 3: Reinstatement Test
-
Following successful extinction, the reinstatement test is conducted.
-
Rats are administered this compound (2.5, 5, or 10 mg/kg, i.p.) or vehicle 30 minutes before the test session.
-
During the test session, pressing the active lever results in the presentation of the cue light (previously paired with alcohol delivery) but no alcohol.
-
The number of presses on the active and inactive levers is recorded to assess the reinstatement of alcohol-seeking behavior.
Signaling Pathways
This compound's dual mechanism of action is thought to reduce drug-seeking behavior by modulating key neurotransmitter systems involved in reward and motivation.
GABAB Receptor Positive Allosteric Modulation
As a GABAB PAM, this compound enhances the effect of the endogenous neurotransmitter GABA at the GABAB receptor. This enhanced inhibitory signaling is believed to counteract the reinforcing effects of drugs of abuse.
The GABAB receptor is a G-protein coupled receptor (GPCR) composed of two subunits, GABAB1 and GABAB2. Upon GABA binding, the receptor activates Gαi/o proteins, leading to:
-
Inhibition of adenylyl cyclase: This decreases the intracellular concentration of cyclic AMP (cAMP).
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to an efflux of K+ ions, hyperpolarizing the neuron and making it less likely to fire an action potential.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of Ca2+ ions, which is crucial for neurotransmitter release.
Cannabinoid CB1 Receptor Antagonism
The rewarding effects of many drugs of abuse, including alcohol, are associated with an increase in dopamine (B1211576) release in the nucleus accumbens (NAc), a key brain region in the reward pathway. This dopamine release is regulated by GABAergic interneurons in the ventral tegmental area (VTA), which normally inhibit dopamine neurons.
Endocannabinoids can act as retrograde messengers, binding to presynaptic CB1 receptors on these GABAergic neurons and inhibiting GABA release. This "disinhibition" leads to increased firing of dopamine neurons and enhanced dopamine release in the NAc.
As a CB1 receptor antagonist, this compound is thought to block this process. By preventing endocannabinoids from binding to CB1 receptors, this compound maintains the inhibitory tone of GABAergic neurons on dopamine neurons, thereby reducing dopamine release in the NAc and attenuating the rewarding effects of alcohol and associated cues.
References
- 1. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Alcohol operant self-administration: Investigating how alcohol-seeking behaviors predict drinking in mice using two operant approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Cue-Induced Reinstatement of Alcohol Seeking by Acute Total Sleep Restriction in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Alcohol Extinction and Cue-Induced Reinstatement by Specific Projections among Medial Prefrontal Cortex, Nucleus Accumbens, and Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for COR659 in Operant Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
COR659 is a novel small molecule that has demonstrated significant potential in preclinical studies for the treatment of substance use disorders and addiction.[1][2] It possesses a unique dual mechanism of action, functioning as both a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1][3] This profile allows it to modulate two key neurotransmitter systems implicated in reward and reinforcement. Operant conditioning paradigms are essential tools for evaluating the efficacy of compounds like this compound in animal models of addiction by assessing their ability to reduce drug-seeking and drug-taking behaviors. These application notes provide detailed protocols for utilizing this compound in such experimental settings.
Mechanism of Action
This compound's pharmacological activity is twofold:
-
GABAB Receptor Positive Allosteric Modulation: As a PAM, this compound enhances the effect of the endogenous ligand GABA at the GABAB receptor.[1] This potentiation of inhibitory GABAergic neurotransmission is a key strategy for reducing the reinforcing properties of drugs of abuse.[1]
-
Cannabinoid CB1 Receptor Antagonism/Inverse Agonism: this compound also acts on the CB1 receptor, a critical component of the endocannabinoid system involved in regulating appetite, mood, and reward.[1][4] By blocking or reducing the activity of this receptor, this compound can attenuate the rewarding effects of palatable foods and drugs.[4][5]
This dual action makes this compound a promising candidate for treating a range of addictive behaviors.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound in operant conditioning paradigms.
Table 1: Effect of Acute this compound Administration on Alcohol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats [4]
| Treatment Group | Dose (mg/kg, i.p.) | Schedule of Reinforcement | Mean Lever Presses (± SEM) | % Change from Vehicle |
| Vehicle | 0 | FR4 | 50.2 ± 3.5 | - |
| This compound | 2.5 | FR4 | 35.1 ± 4.1 | -30.1% |
| This compound | 5 | FR4 | 20.6 ± 3.2 | -59.0% |
| This compound | 10 | FR4 | 10.3 ± 2.1 | -79.5% |
| Vehicle | 0 | PR | 18.5 ± 1.9 | - |
| This compound | 2.5 | PR | 12.3 ± 1.5 | -33.5% |
| This compound | 5 | PR | 7.8 ± 1.1 | -57.8% |
| This compound | 10 | PR | 4.2 ± 0.8 | -77.3% |
*p < 0.05, **p < 0.01 vs. Vehicle FR4: Fixed Ratio 4; PR: Progressive Ratio
Table 2: Effect of Acute this compound Administration on Chocolate Self-Administration in Wistar Rats [4][5]
| Treatment Group | Dose (mg/kg, i.p.) | Schedule of Reinforcement | Mean Lever Presses (± SEM) | % Change from Vehicle |
| Vehicle | 0 | FR10 | 125.4 ± 8.7 | - |
| This compound | 2.5 | FR10 | 98.2 ± 7.5 | -21.7% |
| This compound | 5 | FR10 | 65.1 ± 6.9 | -48.1% |
| This compound | 10 | FR10 | 32.8 ± 5.3 | -73.8% |
| Vehicle | 0 | PR | 25.6 ± 2.4 | - |
| This compound | 2.5 | PR | 18.9 ± 2.1 | -26.2% |
| This compound | 5 | PR | 11.3 ± 1.8 | -55.9% |
| This compound | 10 | PR | 6.1 ± 1.2 | -76.2% |
*p < 0.05, **p < 0.01 vs. Vehicle FR10: Fixed Ratio 10; PR: Progressive Ratio
Table 3: Effect of Repeated this compound Administration on Alcohol Self-Administration in sP Rats (10 Consecutive Days) [1]
| Treatment Group | Dose (mg/kg, i.p.) | Mean Lever Presses (± SEM) - Day 1 | Mean Lever Presses (± SEM) - Day 10 |
| Vehicle | 0 | 48.9 ± 4.2 | 49.5 ± 3.8 |
| This compound | 5 | 22.1 ± 3.5 | 35.8 ± 4.1* |
| This compound | 10 | 11.5 ± 2.8 | 28.4 ± 3.9** |
*p < 0.05, **p < 0.01 vs. Vehicle on the same day Note: This table illustrates the development of tolerance to the effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in operant conditioning paradigms.
Protocol 1: Alcohol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats
Objective: To assess the effect of this compound on the motivation to self-administer alcohol.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.
-
Sardinian alcohol-preferring (sP) rats.
-
15% (v/v) ethanol (B145695) solution.
-
This compound.
-
Vehicle (e.g., 0.9% saline with 1% Tween 80).
Procedure:
-
Animal Training:
-
Rats are trained to press a lever to receive access to the alcohol solution.
-
Training is typically conducted in daily 30-minute sessions.
-
Initially, a continuous reinforcement schedule (Fixed Ratio 1, FR1) is used, where every lever press is reinforced.
-
The response requirement is gradually increased to a Fixed Ratio 4 (FR4) schedule, where four lever presses are required for each reinforcement.
-
A second, inactive lever is present, and presses on this lever are recorded but have no programmed consequences.
-
-
Drug Preparation and Administration:
-
This compound is dissolved in the vehicle solution.
-
The drug is administered via intraperitoneal (i.p.) injection at doses of 2.5, 5, and 10 mg/kg.[4]
-
The vehicle is administered as a control.
-
Injections are given 30 minutes prior to the start of the operant session.
-
-
Experimental Session (FR4):
-
Following drug administration, rats are placed in the operant chambers for a 30-minute session.
-
The number of presses on both the active and inactive levers is recorded.
-
-
Experimental Session (Progressive Ratio - PR):
-
To assess motivation, a PR schedule is used.
-
The number of lever presses required for each subsequent reinforcement increases progressively (e.g., 1, 2, 4, 6, 9, 12...).
-
The session ends when the rat fails to make the required number of presses within a specified time (e.g., 1 hour).
-
The "breakpoint" (the last completed ratio) is the primary measure of motivation.
-
-
Data Analysis:
-
The number of lever presses (FR4) or the breakpoint (PR) is compared between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Cue-Induced Reinstatement of Alcohol-Seeking in sP Rats
Objective: To evaluate the effect of this compound on relapse-like behavior.
Materials:
-
Same as Protocol 1.
Procedure:
-
Self-Administration Training:
-
Rats are trained to self-administer alcohol as described in Protocol 1.
-
-
Extinction Phase:
-
Following stable self-administration, the alcohol and its associated cues (e.g., cue light) are removed.
-
Lever presses are no longer reinforced.
-
Daily extinction sessions continue until lever pressing returns to a low, stable baseline.
-
-
Reinstatement Test:
-
On the test day, rats are administered this compound (e.g., 5 or 10 mg/kg, i.p.) or vehicle 30 minutes before the session.[1]
-
Rats are then placed back in the operant chambers.
-
The alcohol-associated cues (e.g., cue light and dispenser sound) are presented non-contingently (i.e., not dependent on lever pressing).
-
Lever presses are recorded but do not result in alcohol delivery.
-
-
Data Analysis:
-
The number of lever presses during the reinstatement test is compared between the drug-treated and vehicle groups to determine if this compound can attenuate cue-induced reinstatement of alcohol-seeking behavior.
-
Protocol 3: Chocolate Self-Administration in Wistar Rats
Objective: To assess the effect of this compound on the motivation for a highly palatable food reward.
Materials:
-
Standard operant conditioning chambers.
-
Wistar rats.
-
5% (w/v) chocolate solution (e.g., Nesquik®).[5]
-
This compound and vehicle.
Procedure:
-
Animal Training:
-
Similar to alcohol self-administration, rats are trained to press a lever for access to the chocolate solution.
-
The schedule of reinforcement is typically a Fixed Ratio 10 (FR10).[5]
-
-
Drug Administration and Testing:
-
This compound (2.5, 5, and 10 mg/kg, i.p.) or vehicle is administered 30 minutes before the session.[4]
-
Both FR10 and PR schedules can be used to assess consumption and motivation, respectively.
-
-
Data Analysis:
-
Data is analyzed in the same manner as for alcohol self-administration.
-
Important Considerations
-
Locomotor Activity: It is crucial to assess the effect of this compound on general locomotor activity to ensure that reductions in operant responding are not due to sedation or motor impairment. Studies have shown that at the effective doses for reducing self-administration, this compound does not significantly alter spontaneous locomotor activity.[6]
-
Tolerance: Repeated administration of this compound can lead to the development of tolerance, where its effectiveness in reducing alcohol intake diminishes over time.[7][8] This is an important factor to consider in the design of long-term studies.
-
Species and Strain: The choice of animal model is important. Sardinian alcohol-preferring (sP) rats are a well-validated model for high alcohol preference and consumption.[2][9] Wistar rats are commonly used for studies involving palatable food rewards.[4][5]
-
Control Groups: Appropriate vehicle control groups are essential for all experiments. Additionally, to dissect the dual mechanism of action, studies have employed co-administration of a GABAB receptor antagonist (e.g., SCH50911) or a CB1 receptor antagonist (e.g., AM4113) to determine the relative contribution of each pathway to the observed effects.[4]
By following these detailed protocols and considering these important factors, researchers can effectively utilize this compound in operant conditioning paradigms to further investigate its therapeutic potential for addiction and related disorders.
References
- 1. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 2. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on locomotor hyperactivity induced by different drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of tolerance upon repeated administration with the GABAB receptor positive allosteric modulator, this compound, on alcohol drinking in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reducing effect of the novel positive allosteric modulator of the GABA<sub>B</sub> receptor, this compound, on binge-like alcohol drinking in male mice and rats - ProQuest [proquest.com]
COR659 Administration for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
COR659, a novel pharmacological agent, demonstrates a unique dual mechanism of action as a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1] Preclinical studies in rodent models have highlighted its potential in reducing alcohol and substance abuse behaviors. This document provides a summary of the administration routes and dosages used in these foundational studies to guide future research. While specific bioavailability data for different administration routes are not yet publicly available, existing research consistently utilizes intraperitoneal administration to achieve significant pharmacological effects.
Overview of this compound Administration in Preclinical Models
Current research on this compound has exclusively employed intraperitoneal (i.p.) injection for in vivo studies in rodents. This route has been effective in demonstrating the compound's pharmacological activity in various behavioral paradigms related to addiction.
Table 1: Summary of Intraperitoneal (i.p.) Administration of this compound in Rodent Models
| Species | Doses Administered (mg/kg, i.p.) | Vehicle | Key Findings | Reference |
| Sardinian alcohol-preferring (sP) rats | 2.5, 5, 10 | Not specified | Suppressed lever-responding for alcohol.[2] | [2] |
| sP rats | Not specified | Not specified | Repeated treatment suppressed alcohol self-administration with limited tolerance.[1] | [1] |
| C57BL/6J mice and sP rats | 10, 20, 40 (mice); 5, 10, 20 (rats) | Not specified | Acutely suppressed binge-like alcohol drinking.[3][4] | [3][4] |
| CD1 mice | 10, 20 | Not specified | Reduced locomotor hyperactivity induced by cocaine, amphetamine, nicotine, and morphine.[5] | [5] |
| Wistar rats | Not specified | Not specified | Reduced chocolate self-administration.[1] | [1] |
Experimental Protocols
The following are representative protocols for the intraperitoneal administration of this compound in rodent models based on published studies.
Protocol for Assessing the Effect of this compound on Alcohol Self-Administration in Rats
Objective: To evaluate the effect of this compound on the motivation to self-administer alcohol in Sardinian alcohol-preferring (sP) rats.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile saline, distilled water with a small percentage of a solubilizing agent like Tween 80)
-
Sardinian alcohol-preferring (sP) rats, trained to self-administer alcohol
-
Operant conditioning chambers
-
Syringes and needles for i.p. injection
Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to achieve the desired final concentrations (e.g., for doses of 2.5, 5, and 10 mg/kg). The volume of injection should be consistent across all animals (e.g., 1 ml/kg).
-
Animal Handling: Acclimatize rats to the experimental room for at least 1 hour before the session.
-
Administration: Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection at a specific time point before the self-administration session (e.g., 30 minutes prior).
-
Behavioral Testing: Place the rats in the operant conditioning chambers and allow them to self-administer alcohol under a specific schedule of reinforcement (e.g., Fixed Ratio 4 or Progressive Ratio).[2]
-
Data Collection: Record the number of lever presses and alcohol deliveries throughout the session.
-
Data Analysis: Compare the responding for alcohol between the vehicle-treated and this compound-treated groups using appropriate statistical methods.
Protocol for Assessing the Effect of this compound on Binge-Like Alcohol Drinking in Mice
Objective: To determine the effect of this compound on binge-like consumption of alcohol in C57BL/6J mice using the "Drinking in the Dark" paradigm.
Materials:
-
This compound
-
Vehicle
-
C57BL/6J mice
-
Drinking bottles
-
Ethanol (B145695) solution (e.g., 20% v/v)
-
Syringes and needles for i.p. injection
Procedure:
-
Drug Preparation: Prepare this compound solutions for the desired doses (e.g., 10, 20, and 40 mg/kg).[4]
-
"Drinking in the Dark" Paradigm:
-
House mice individually.
-
Three hours into the dark cycle, remove the water bottle and replace it with a bottle containing the ethanol solution for a 2-hour period.
-
Repeat this procedure for several days to establish a stable baseline of alcohol intake.
-
-
Administration: On the test day, administer this compound or vehicle (i.p.) 30 minutes before the 2-hour drinking session.
-
Data Collection: Measure the amount of ethanol solution consumed by each mouse.
-
Data Analysis: Analyze the differences in alcohol intake between the different treatment groups.
Signaling Pathway and Experimental Workflow Visualizations
Proposed Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of action of this compound.
Caption: Dual mechanism of action of this compound.
Experimental Workflow for In Vivo Pharmacological Studies
This diagram outlines the general workflow for preclinical studies investigating the effects of this compound.
Caption: General workflow for in vivo studies of this compound.
Metabolism and Future Directions
In vitro studies have identified that the methyl ester group at the C-3 position of the thiophene (B33073) ring in this compound is a metabolic soft spot.[6] One of its metabolites, M1, which results from the cleavage of this ester group, shows high and persistent levels in plasma in vivo.[6] This metabolic instability could present pharmacokinetic challenges. To address this, research has focused on developing metabolically protected derivatives by introducing branched alkyl substituents on the ester group.[6] These newer analogues have demonstrated improved in vitro metabolic stability while maintaining the desired pharmacological activity, suggesting a promising direction for the development of orally bioavailable this compound-related compounds.[6]
Future research should aim to determine the absolute bioavailability of this compound via various administration routes, including oral (p.o.) and intravenous (i.v.), to establish a more complete pharmacokinetic profile. This will be crucial for its further development as a potential therapeutic agent.
References
- 1. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 2. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on locomotor hyperactivity induced by different drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a COR-659 Research Model for Food Addiction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Food addiction is a behavioral disorder characterized by the compulsive consumption of palatable foods, loss of control over intake, and continued consumption despite negative consequences. The neurobiological underpinnings of food addiction are thought to share similarities with substance use disorders, involving key brain regions and neurotransmitter systems that regulate reward, motivation, and inhibitory control. Emerging research has identified the G-protein coupled receptor COR-659 as a promising therapeutic target. COR-659 acts as a positive allosteric modulator of the GABA-B receptor and also exhibits activity at the cannabinoid CB1 receptor, both of which are implicated in the modulation of reward pathways.[1][2] This document provides detailed application notes and protocols for establishing a preclinical research model to investigate the efficacy of COR-659 in the context of food addiction.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols. These tables are designed for easy comparison of the effects of COR-659 across different behavioral paradigms relevant to food addiction.
Table 1: Effect of COR-659 on Operant Self-Administration of Palatable Food
| Treatment Group | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Palatable Food Intake (g or mL; Mean ± SEM) |
| Vehicle | 0 | |||
| COR-659 | 2.5 | |||
| COR-659 | 5.0 | |||
| COR-659 | 10.0 |
Table 2: Effect of COR-659 on Cue-Induced Reinstatement of Palatable Food Seeking
| Treatment Group | Dose (mg/kg, i.p.) | Active Lever Presses during Reinstatement (Mean ± SEM) | Inactive Lever Presses during Reinstatement (Mean ± SEM) |
| Vehicle | 0 | ||
| COR-659 | 2.5 | ||
| COR-659 | 5.0 | ||
| COR-659 | 10.0 |
Table 3: Effect of COR-659 on Binge-Like Consumption of Palatable Food
| Treatment Group | Dose (mg/kg, i.p.) | Palatable Food Intake in 1-hour session (g; Mean ± SEM) | Total Caloric Intake from Palatable Food (kcal; Mean ± SEM) |
| Vehicle | 0 | ||
| COR-659 | 2.5 | ||
| COR-659 | 5.0 | ||
| COR-659 | 10.0 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: GABAB Receptor Signaling Pathway Modulation by COR-659.
Caption: Cannabinoid CB1 Receptor Signaling Pathway.
Caption: Experimental Workflow for COR-659 Food Addiction Model.
Experimental Protocols
Operant Self-Administration of Palatable Food
This protocol assesses the reinforcing properties of a palatable food and the effect of COR-659 on the motivation to obtain it.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and a liquid or pellet dispenser.
-
Palatable food reward (e.g., 5% w/v chocolate solution or 45 mg sucrose (B13894) pellets).
-
COR-659 (doses: 2.5, 5.0, 10.0 mg/kg).
-
Vehicle (e.g., saline or a suitable solvent for COR-659).
-
Adult male Wistar or Sprague-Dawley rats.
Procedure:
-
Habituation and Training:
-
Habituate rats to the operant chambers for 30 minutes daily for 2-3 days.
-
Train rats to press the "active" lever for the palatable food reward on a Fixed Ratio 1 (FR1) schedule (one press results in one reward delivery). The reward delivery should be paired with a cue light presentation (e.g., 5 seconds). The "inactive" lever has no programmed consequences.
-
Once a stable response is acquired, gradually increase the schedule of reinforcement to a Fixed Ratio 5 (FR5) or Fixed Ratio 10 (FR10) schedule. Training sessions are typically 60 minutes long and conducted daily.
-
-
Drug Administration:
-
Once stable baseline responding is achieved, administer COR-659 (i.p.) or vehicle 30 minutes before the start of the self-administration session.
-
A within-subjects design is recommended, where each rat receives all doses of COR-659 and vehicle in a counterbalanced order, with at least 48 hours between drug administrations.
-
-
Data Collection:
-
Record the number of active and inactive lever presses.
-
Measure the total amount of palatable food consumed.
-
Cue-Induced Reinstatement of Palatable Food Seeking
This protocol models relapse behavior by assessing the ability of food-associated cues to reinstate food-seeking behavior after a period of extinction.
Materials:
-
Same as for Operant Self-Administration.
Procedure:
-
Acquisition:
-
Train rats on the operant self-administration task as described above until stable responding is achieved.
-
-
Extinction:
-
Following acquisition, begin extinction training. During these sessions, active lever presses no longer result in the delivery of the food reward or the presentation of the cue light.
-
Continue extinction sessions daily until the number of active lever presses is significantly reduced (e.g., less than 20% of the baseline responding for three consecutive days).
-
-
Reinstatement Test:
-
Administer COR-659 (i.p.) or vehicle 30 minutes before the reinstatement test session.
-
Place the rats back into the operant chambers. Active lever presses will now result in the presentation of the cue light (previously paired with the food reward) but no food will be delivered.
-
The session duration is typically 60 minutes.
-
-
Data Collection:
-
Record the number of active and inactive lever presses during the reinstatement test.
-
Intermittent Access Binge-Eating Model
This model induces binge-like consumption of a highly palatable food by providing intermittent access.
Materials:
-
Standard rat housing cages.
-
Standard rodent chow and water.
-
Highly palatable food (e.g., Danish butter cookies or a high-fat, high-sugar diet).
-
COR-659 (doses: 2.5, 5.0, 10.0 mg/kg).
-
Vehicle.
Procedure:
-
Habituation and Binge Induction:
-
House rats individually and provide ad libitum access to standard chow and water.
-
For 3 hours each day, provide access to the standard chow.
-
Every fourth day, following the 3-hour chow access, provide the rats with the highly palatable food for a 1-hour "binge" session.
-
Continue this schedule for several weeks to establish a stable pattern of binge-like eating.
-
-
Drug Administration:
-
On the test day, administer COR-659 (i.p.) or vehicle 30 minutes before the 1-hour palatable food access period.
-
-
Data Collection:
-
Measure the amount of palatable food consumed during the 1-hour session.
-
Calculate the total caloric intake from the palatable food.
-
Molecular and Neurochemical Analyses
These protocols are designed to investigate the neurobiological changes underlying the behavioral effects of COR-659.
Objective: To quantify the protein expression levels of GABAB and CB1 receptors in brain regions of interest (e.g., nucleus accumbens, ventral tegmental area).
Materials:
-
Rat brain tissue from the different treatment groups.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against GABAB receptor and CB1 receptor.
-
Secondary antibody conjugated to HRP.
-
ECL substrate and imaging system.
Procedure:
-
Tissue Homogenization and Protein Extraction:
-
Dissect the brain regions of interest on ice.
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Objective: To quantify the mRNA expression levels of GABAB and CB1 receptors in brain regions of interest.
Materials:
-
Rat brain tissue from the different treatment groups.
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers specific for GABAB receptor, CB1 receptor, and a reference gene (e.g., GAPDH).
-
qPCR instrument.
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the brain tissue using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers.
-
Run the qPCR reaction in a thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the reference gene.
-
References
Application Notes & Protocols for the Quantification of COR659 in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
COR659 is a novel small molecule that functions as a positive allosteric modulator (PAM) of the GABA B receptor and as an antagonist or inverse agonist at the cannabinoid CB1 receptor.[1][2][3] Its unique dual mechanism of action has made it a compound of interest for investigating its potential in reducing addictive-like behaviors.[2][3][4] Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
These application notes provide a detailed protocol for the quantitative analysis of this compound in plasma samples using a sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[1][2] This method is suitable for preclinical pharmacokinetic studies in rodents and can be adapted for other biological matrices.
Principle of the Method
The analytical method is based on the principle of protein precipitation for sample cleanup, followed by chromatographic separation using reversed-phase High-Performance Liquid Chromatography (HPLC). The analyte, this compound, and an internal standard (IS) are then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Signaling Pathway of this compound
This compound exhibits a dual mechanism of action, positively modulating the GABA B receptor and acting as an antagonist/inverse agonist at the CB1 receptor. This combined activity is central to its pharmacological effects.
Caption: Dual mechanism of action for this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., this compound-d4 (stable isotope-labeled)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Control rat plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
Instrumentation
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm, or equivalent
Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 10 µL of working internal standard solution (e.g., 500 ng/mL in 50% ACN) to all tubes except for the blank matrix samples.
-
Add 150 µL of precipitation solution (Acetonitrile with 0.1% Formic Acid) to all tubes.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to HPLC vials with inserts.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (20% B) |
Table 2: Mass Spectrometry Parameters (Hypothetical)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | |
| This compound | Q1: 421.1 -> Q3: 254.1 (Quantifier) |
| This compound | Q1: 421.1 -> Q3: 139.0 (Qualifier) |
| This compound-d4 (IS) | Q1: 425.1 -> Q3: 258.1 (Quantifier) |
Data Presentation and Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Linearity and Sensitivity
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
Table 3: Calibration Curve Summary
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighting |
| Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%RE) | ± 20% |
Accuracy and Precision
Accuracy and precision are evaluated by analyzing QC samples at four concentration levels in replicate.
Table 4: Intra-day and Inter-day Accuracy & Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%RE) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%RE) (n=18) |
| LLOQ | 1.0 | 8.3 | -5.2 | 11.5 | -3.8 |
| Low | 3.0 | 6.1 | 4.5 | 7.9 | 5.1 |
| Mid | 100 | 4.2 | 2.1 | 5.3 | 2.9 |
| High | 800 | 3.5 | -1.8 | 4.8 | -1.1 |
| %CV = Coefficient of Variation; %RE = Relative Error |
Recovery and Matrix Effect
Table 5: Recovery and Matrix Effect at Low and High QC Levels
| QC Level | Conc. (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 3.0 | 92.5 | 98.1 |
| High | 800 | 95.1 | 96.5 |
Visualization of Experimental Workflow
The following diagram illustrates the major steps involved in the quantification of this compound from plasma samples.
Caption: Workflow for this compound analysis in plasma.
References
- 1. The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 4. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Characterization of COR659, a GABA-B Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
COR659 is a novel small molecule that has demonstrated therapeutic potential in preclinical models by acting as a positive allosteric modulator (PAM) of the GABA-B receptor.[1][2] It also exhibits antagonist/inverse agonist activity at the cannabinoid CB1 receptor.[1][2][3] As a GABA-B PAM, this compound does not directly activate the receptor but enhances the effect of the endogenous agonist, γ-aminobutyric acid (GABA). This mechanism offers a more nuanced modulation of the GABAergic system compared to direct agonists, potentially leading to a better therapeutic window.
These application notes provide an overview of the key in vitro assays used to characterize the modulatory effects of this compound on the GABA-B receptor, along with detailed protocols for their implementation.
Data Presentation: In Vitro Pharmacological Profile of this compound
While the primary literature confirms that the in vitro pharmacological profile of this compound was determined using [35S]GTPγS binding assays for both GABA-B and CB1 receptors, specific quantitative data such as EC50 and Emax values for its positive allosteric modulation of the GABA-B receptor are not publicly available in the reviewed literature.[3] The following table provides a template for how such data would be presented.
| Assay | Parameter | Value | Description |
| [35S]GTPγS Binding Assay | EC50 (GABA) | Data not available | Potency of GABA in stimulating [35S]GTPγS binding. |
| EC50 (GABA + this compound) | Data not available | Potency of GABA in the presence of a fixed concentration of this compound. A leftward shift indicates positive allosteric modulation. | |
| Emax (GABA) | Data not available | Maximal effect of GABA on [35S]GTPγS binding. | |
| Emax (GABA + this compound) | Data not available | Maximal effect of GABA in the presence of this compound. An increase in Emax indicates that this compound enhances the efficacy of GABA. | |
| Electrophysiology (GIRK Current) | EC50 (GABA) | Data not available | Potency of GABA in activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. |
| EC50 (GABA + this compound) | Data not available | Potency of GABA in activating GIRK channels in the presence of this compound. | |
| Maximal Current (GABA) | Data not available | Maximal current induced by GABA. | |
| Maximal Current (GABA + this compound) | Data not available | Maximal current induced by GABA in the presence of this compound. |
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by GABA, and potentiation by a PAM like this compound, initiates a signaling cascade through Gi/o proteins. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary consequences are the inhibition of adenylyl cyclase, leading to reduced cAMP levels, the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[4]
Caption: GABA-B receptor signaling cascade modulated by a Positive Allosteric Modulator (PAM).
Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, is quantified as a measure of receptor activation.
Objective: To determine the potency and efficacy of this compound in modulating GABA-stimulated G-protein activation.
Materials:
-
Cell membranes expressing GABA-B receptors (e.g., from CHO or HEK293 cells, or rat brain tissue)
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
GABA (agonist)
-
This compound (test compound)
-
GDP (Guanosine diphosphate)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing GABA-B receptors using standard homogenization and centrifugation techniques. Determine protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer or this compound at various concentrations.
-
25 µL of GABA at various concentrations (to generate a dose-response curve). For assessing PAM activity, a fixed, submaximal (e.g., EC20) concentration of GABA is typically used.
-
25 µL of GDP (final concentration ~30 µM).
-
50 µL of cell membranes (10-20 µg of protein).
-
Pre-incubate for 15-20 minutes at 30°C.
-
-
Initiate Reaction: Add 50 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from all data points.
-
Plot the specific binding as a function of GABA concentration in the presence and absence of this compound.
-
Analyze the data using non-linear regression to determine EC50 and Emax values.
-
Caption: Workflow for the [35S]GTPγS binding assay.
Electrophysiology Assay (Whole-Cell Patch-Clamp)
This assay directly measures the functional consequence of GABA-B receptor activation on ion channel activity, specifically the activation of GIRK channels.
Objective: To measure the potentiation of GABA-induced GIRK currents by this compound in cells expressing GABA-B receptors.
Materials:
-
HEK293 cells co-expressing GABA-B1, GABA-B2, and GIRK channel subunits.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass pipettes.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
GABA (agonist).
-
This compound (test compound).
Protocol:
-
Cell Culture: Culture the HEK293 cells expressing the proteins of interest on glass coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Establish Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Drug Application:
-
Apply a low concentration of GABA (e.g., EC10-EC20) via the perfusion system to elicit a baseline inward K+ current.
-
After a washout period, co-apply the same concentration of GABA with various concentrations of this compound.
-
Ensure complete washout between applications.
-
-
Data Acquisition: Record the current responses using appropriate data acquisition software.
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each condition.
-
Normalize the responses to the baseline GABA-induced current.
-
Plot the potentiation as a function of this compound concentration to determine the EC50 and maximal potentiation.
-
Caption: Workflow for the whole-cell patch-clamp electrophysiology assay.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 3. The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing COR659's Effect on Locomotor Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
COR659 is a novel small molecule that has demonstrated significant potential in modulating locomotor activity, particularly in the context of substance abuse research. It exhibits a unique dual mechanism of action, functioning as both a positive allosteric modulator (PAM) of the GABAB receptor and as an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1] This dual action allows this compound to influence central nervous system pathways that regulate movement and reward.
These application notes provide a comprehensive overview of the experimental protocols for assessing the effects of this compound on locomotor activity, supported by quantitative data from preclinical studies. The included signaling pathway diagrams and detailed methodologies are intended to enable researchers to effectively design and execute studies to investigate the pharmacological properties of this compound.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on spontaneous and drug-induced locomotor activity in mice.
Table 1: Effect of this compound on Spontaneous Locomotor Activity
| Treatment Group | Dose (mg/kg, i.p.) | Mean Locomotor Activity (Counts/60 min) |
| Vehicle | 0 | Data not available in abstracts. Studies indicate no significant effect. |
| This compound | 10 | Data not available in abstracts. Studies indicate no significant effect. |
| This compound | 20 | Data not available in abstracts. Studies indicate no significant effect. |
Note: While abstracts state that this compound alone at doses of 10 and 20 mg/kg did not significantly affect spontaneous locomotor activity, the precise mean locomotor counts and statistical analysis are not available in the provided search results.
Table 2: Effect of this compound Pretreatment on Drug-Induced Hyperlocomotion in CD1 Mice
| Pretreatment (i.p.) | Dose (mg/kg) | Treatment (s.c.) | Dose (mg/kg) | Outcome |
| Vehicle | 0 | Cocaine | 10 | Induces locomotor hyperactivity. |
| This compound | 10 | Cocaine | 10 | Reduces cocaine-induced hyperactivity. |
| This compound | 20 | Cocaine | 10 | Suppresses cocaine-induced hyperactivity. |
| Vehicle | 0 | Amphetamine | 5 | Induces locomotor hyperactivity. |
| This compound | 10 | Amphetamine | 5 | Reduces amphetamine-induced hyperactivity. |
| This compound | 20 | Amphetamine | 5 | Suppresses amphetamine-induced hyperactivity. |
| Vehicle | 0 | Nicotine | 0.05 | Induces locomotor hyperactivity. |
| This compound | 10 | Nicotine | 0.05 | Reduces nicotine-induced hyperactivity. |
| This compound | 20 | Nicotine | 0.05 | Suppresses nicotine-induced hyperactivity. |
| Vehicle | 0 | Morphine | 20 | Induces locomotor hyperactivity. |
| This compound | 10 | Morphine | 20 | Reduces morphine-induced hyperactivity. |
| This compound | 20 | Morphine | 20 | Suppresses morphine-induced hyperactivity. |
Note: The terms "reduces" and "suppresses" are based on the qualitative descriptions in the cited abstracts. Specific quantitative data on the percentage of reduction or suppression are not available in the provided search results.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its effects on locomotor activity.
Caption: Dual mechanism of this compound action.
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on locomotor activity, based on preclinical studies.
1. Animals
-
Species: Male CD1 mice are a suitable model for these studies.
-
Housing: Mice should be housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiments and handled daily for several days to minimize stress.
2. Drugs and Administration
-
This compound: To be dissolved in a suitable vehicle (e.g., a mixture of sterile water, polyethylene (B3416737) glycol, and polysorbate 80). Administered intraperitoneally (i.p.).
-
Psychostimulants (Cocaine, Amphetamine, Nicotine, Morphine): To be dissolved in sterile saline. Administered subcutaneously (s.c.).
-
Dosing Volumes: Dosing volumes should be calculated based on the weight of the individual animals (e.g., 10 ml/kg).
3. Experimental Workflow for Assessing this compound's Effect on Drug-Induced Hyperlocomotion
Caption: Experimental workflow diagram.
4. Locomotor Activity Assessment
-
Apparatus: Standard locomotor activity cages (e.g., 40 x 40 x 35 cm) equipped with infrared photocell beams are used. These cages are placed in a sound-attenuated and dimly lit room.
-
Procedure:
-
Thirty minutes prior to drug administration, mice are brought to the testing room to acclimate.
-
Mice are pretreated with either vehicle or this compound (10 or 20 mg/kg, i.p.).
-
Following a 30-minute pretreatment interval, mice are treated with either saline or a psychostimulant (e.g., cocaine 10 mg/kg, s.c.).
-
Immediately after the second injection, each mouse is placed individually into a locomotor activity cage.
-
Locomotor activity, measured as the number of beam breaks, is recorded for 60 minutes.
-
-
Data Analysis: The total number of beam breaks over the 60-minute session is recorded for each animal. Data are typically analyzed using a two-way analysis of variance (ANOVA) with pretreatment (vehicle vs. This compound) and treatment (saline vs. psychostimulant) as the main factors. Post-hoc tests (e.g., Tukey's test) are used for pairwise comparisons. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This compound effectively reduces and suppresses locomotor hyperactivity induced by a range of psychostimulants in mice, without significantly affecting spontaneous locomotor activity at the tested doses.[1] This effect is attributed to its dual action as a GABAB receptor positive allosteric modulator and a CB1 receptor antagonist/inverse agonist. The protocols and data presented here provide a solid foundation for further investigation into the therapeutic potential of this compound for substance use disorders and other conditions characterized by aberrant locomotor activity. Further studies are warranted to obtain more detailed quantitative data and to fully elucidate the downstream signaling cascades involved in the observed behavioral effects.
References
Application Notes: Chronic COR659 Treatment in Rats
Introduction
COR659 (methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate) is a novel investigational compound with a dual pharmacological mechanism.[1][2] It acts as a positive allosteric modulator (PAM) of the GABAB receptor and as an antagonist or inverse agonist at the cannabinoid CB1 receptor.[3][4][5][6] This unique profile has positioned this compound as a candidate for treating addiction and substance use disorders.[3] Preclinical studies in rodent models have demonstrated its efficacy in reducing the motivation for and consumption of alcohol and highly palatable foods.[1][2][5] These notes provide a comprehensive overview and detailed protocols for conducting chronic treatment studies with this compound in rats, aimed at researchers in pharmacology and drug development.
Mechanism of Action
This compound exerts its effects through a composite mechanism:
-
GABAB Receptor Positive Allosteric Modulation : As a PAM, this compound enhances the signaling of the main inhibitory neurotransmitter, GABA, at the GABAB receptor.[3][7] This action is believed to be responsible for a significant portion of its effect on reducing alcohol self-administration.[5]
-
Cannabinoid CB1 Receptor Antagonism/Inverse Agonism : this compound also blocks or reduces the activity of the CB1 receptor. This mechanism is implicated in its ability to decrease the seeking and consumption of highly palatable foods.[5][6]
This dual action on two key receptor systems involved in the brain's reward circuitry makes this compound a subject of interest for managing addictive-like behaviors.
Data Presentation
The following tables summarize quantitative data from preclinical studies of chronic this compound treatment in various rat models.
Table 1: Chronic this compound Efficacy in Alcohol Self-Administration Models
| Animal Model | Doses (i.p.) | Treatment Duration | Key Findings | Reference |
| Sardinian alcohol-preferring (sP) rats | 2.5, 5, 10 mg/kg | 10 consecutive days | Dose-related reduction in lever-responding for alcohol with limited development of tolerance. | [1][3] |
| Sardinian alcohol-preferring (sP) rats | 5, 10, 20 mg/kg | 7 consecutive days | Initial, dose-related suppression of alcohol intake (up to 70-80%); however, tolerance developed rapidly over 2-4 sessions. | [8][9] |
Table 2: Chronic this compound Efficacy in Palatable Food Self-Administration Models
| Animal Model | Doses (i.p.) | Treatment Duration | Key Findings | Reference |
| Wistar rats | 2.5, 5, 10 mg/kg | 10 consecutive days | Dose-related reduction in self-administration of a chocolate solution, with limited loss of efficacy over the treatment period. | [1] |
| Rats (strain not specified) | 2.5, 5, 10 mg/kg | Acute and repeated | Reduced consumption of highly palatable, calorie-rich cookies in satiated rats. | [4][10] |
Experimental Protocols
Protocol 1: Evaluation of Chronic this compound on Alcohol Self-Administration
This protocol is designed to assess the long-term efficacy of this compound in reducing voluntary alcohol consumption in genetically selected alcohol-preferring rats.
1. Animals:
-
Species: Rat
-
Housing: House 2-3 per cage in a temperature-controlled room with a reverse 12-hour light/dark cycle.[11] Provide ad libitum access to standard chow and water.
2. Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline or other appropriate vehicle)
-
Standard operant conditioning chambers equipped with two levers.
-
Syringes and needles for intraperitoneal (i.p.) injections.
-
Alcohol solution (15% v/v).[1]
3. Procedure:
-
Training: Train sP rats to self-administer a 15% (v/v) alcohol solution in daily 30-minute sessions using operant chambers. Establish a stable baseline of lever-pressing for alcohol reinforcement under a fixed-ratio (e.g., FR4) schedule.[5]
-
Drug Preparation: Prepare this compound solutions at concentrations of 2.5, 5, and 10 mg/kg. The specific vehicle should be determined based on the compound's solubility, with an injection volume of 2 ml/kg being typical for rats.[2]
-
Chronic Treatment Phase:
-
Divide rats into treatment groups (e.g., Vehicle, 2.5 mg/kg, 5 mg/kg, 10 mg/kg this compound).
-
Administer the assigned treatment via i.p. injection 30 minutes before the start of each daily self-administration session.[10]
-
Continue this daily treatment for 10 consecutive days.[1][3]
-
Record the number of lever presses on the active (alcohol-reinforced) and inactive levers throughout the study.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with treatment and day as factors) to determine the effect of chronic this compound on alcohol self-administration and to assess the development of tolerance over time.
Protocol 2: Evaluation of Tolerance to this compound in a Binge-Like Drinking Model
This protocol investigates the potential for tolerance development to the effects of this compound on excessive alcohol intake.
1. Animals:
-
Species: Rat
-
Strain: Sardinian alcohol-preferring (sP) rats, male.[8]
-
Housing: As described in Protocol 1.
2. Materials:
-
This compound
-
Vehicle solution
-
Home cages modified for a 2-bottle choice drinking regimen ("alcohol vs. water").[8][9]
3. Procedure:
-
Habituation: Expose male sP rats to a 2-bottle choice regimen with 10% (v/v) alcohol and water available for 1-hour daily drinking sessions.[8][9]
-
Drug Preparation: Prepare this compound solutions at concentrations of 5, 10, and 20 mg/kg.[8]
-
Chronic Treatment Phase:
-
Data Analysis: Analyze alcohol intake (g/kg) across the 7 days. A progressive loss of the initial suppressive effect of this compound on alcohol consumption would indicate the development of tolerance.[8][9]
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of this compound on GABAB and CB1 receptors.
Experimental Workflow for Chronic Treatment
Caption: Workflow for chronic this compound studies in rats.
References
- 1. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 4. researchgate.net [researchgate.net]
- 5. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of tolerance upon repeated administration with the GABAB receptor positive allosteric modulator, this compound, on alcohol drinking in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Withdrawal from chronic alcohol impairs the serotonin-mediated modulation of GABAergic transmission in the infralimbic cortex in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for COR659 in Cue-Induced Reinstatement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
COR659 is a novel pharmacological agent with a unique dual mechanism of action, functioning as both a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1] This profile makes it a compelling candidate for the study and potential treatment of substance use disorders. These application notes provide detailed protocols for utilizing this compound in preclinical studies of cue-induced reinstatement of drug-seeking behavior, a widely used animal model of relapse.
Mechanism of Action
This compound's therapeutic potential in addiction is attributed to its ability to modulate two key neurotransmitter systems implicated in reward and relapse:
-
GABAB Receptor Positive Allosteric Modulation : By enhancing the effect of the endogenous ligand GABA at the GABAB receptor, this compound increases inhibitory neurotransmission.[1] This is thought to dampen the heightened neural activity in reward pathways associated with drug craving and seeking.
-
Cannabinoid CB1 Receptor Antagonism/Inverse Agonism : this compound blocks or reduces the activity of the CB1 receptor, which is known to be involved in the reinforcing effects of many drugs of abuse.[1] This action can mitigate the rewarding value of drug-associated cues.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Cue-Induced Reinstatement of Alcohol Seeking
| Animal Model | Substance | This compound Doses (mg/kg, i.p.) | Effect on Cue-Induced Reinstatement | Reference |
| Sardinian alcohol-preferring (sP) rats | Alcohol | 2.5, 5, 10 | Suppressed reinstatement of alcohol-seeking behavior | [1][2] |
Table 2: In Vivo Efficacy of this compound on Palatable Food Seeking
| Animal Model | Substance | This compound Doses (mg/kg, i.p.) | Effect on Cue-Induced Reinstatement | Reference |
| Wistar rats | Chocolate Solution (5% w/v Nesquik®) | 2.5, 5, 10 | Suppressed cue-induced reinstatement of chocolate seeking | [2] |
Experimental Protocols
Protocol 1: Cue-Induced Reinstatement of Alcohol Seeking in Sardinian Alcohol-Preferring (sP) Rats
This protocol is adapted from established procedures for operant self-administration and reinstatement in alcohol-preferring rat strains.
Materials:
-
Sardinian alcohol-preferring (sP) rats
-
Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and auditory and visual cue delivery systems.
-
Alcohol solution (15% v/v)
-
This compound
-
Vehicle solution for this compound
Procedure:
-
Acclimation and Habituation:
-
Individually house rats and allow them to acclimate to the colony room for at least one week.
-
Handle rats daily to habituate them to the experimenter.
-
Provide ad libitum access to food and water in their home cages.
-
-
Acquisition of Alcohol Self-Administration (Sucrose Fading):
-
Initiate training with a 10% sucrose (B13894) solution to facilitate lever pressing.
-
Once stable responding is achieved, gradually introduce alcohol into the sucrose solution while fading out the sucrose concentration over several sessions.
-
The final reinforcer is a 15% (v/v) alcohol solution.
-
Sessions are typically 30-60 minutes daily.
-
A fixed-ratio (FR) schedule of reinforcement is used, starting with FR1 (one lever press results in one reward delivery) and progressing to FR4 (four lever presses for one reward).[2]
-
Each alcohol delivery is paired with a discrete cue complex (e.g., illumination of a stimulus light and an audible tone or click of the dispenser).
-
-
Extinction:
-
Once a stable baseline of alcohol self-administration is established, begin extinction sessions.
-
During extinction, lever presses no longer result in alcohol delivery or the presentation of the associated cues.
-
Continue daily extinction sessions until responding on the active lever decreases to a predetermined criterion (e.g., less than 20% of the average of the last three acquisition sessions for two consecutive days).[3]
-
-
Cue-Induced Reinstatement Test:
-
On the test day, administer this compound or vehicle intraperitoneally (i.p.) at the desired dose (e.g., 2.5, 5, or 10 mg/kg) 30 minutes prior to the session.[2]
-
Place the rat in the operant chamber.
-
Pressing the previously active lever now results in the presentation of the cue complex (light and tone) that was previously paired with alcohol, but no alcohol is delivered.
-
The session duration is typically 60 minutes.
-
Record the number of presses on both the active and inactive levers.
-
Data Analysis:
-
Compare the number of active lever presses between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in active lever presses in the this compound groups compared to the vehicle group indicates that this compound attenuates cue-induced reinstatement of alcohol seeking.
Visualizations
Signaling Pathways
Caption: this compound enhances GABA's inhibitory effect at presynaptic GABAB receptors.
Caption: this compound blocks the activation of presynaptic CB1 receptors.
Experimental Workflow
Caption: Workflow for a cue-induced reinstatement experiment with this compound.
References
- 1. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Operant self-administration of ethanol in Sardinian alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deficits in the Extinction of Ethanol-Seeking Behavior following Chronic Intermittent Ethanol Exposure are Attenuated with Positive Allosteric Modulation of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming COR659 Tolerance in Chronic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tolerance development with COR659 in chronic in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, chemically known as methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate, is a novel investigational compound with a dual mechanism of action. It acts as a positive allosteric modulator (PAM) of the GABAB receptor and as an antagonist/inverse agonist at the cannabinoid CB1 receptor .[1][2][3] This composite mechanism allows it to modulate two key signaling pathways involved in reward and addiction.
Q2: What is the primary application of this compound in preclinical research?
Preclinical studies have primarily focused on the anti-addictive properties of this compound. It has been shown to reduce the self-administration of alcohol and palatable foods, such as chocolate, in rodent models.[1][2][3][4][5]
Q3: What is meant by "tolerance development" in the context of this compound?
Tolerance refers to a diminished pharmacological response to a drug after repeated administration. In the case of this compound, chronic treatment in rodent models has been shown to lead to a rapid decrease in its efficacy, particularly in reducing alcohol intake.[6][7] This means that the same dose of this compound that was initially effective becomes less effective over time.
Q4: What are the suspected molecular mechanisms behind this compound tolerance?
While the exact mechanisms for this compound are still under investigation, tolerance to G-protein coupled receptor (GPCR) modulators like this compound often involves:
-
Receptor Desensitization: Prolonged activation can lead to phosphorylation of the GABAB and CB1 receptors, promoting the binding of arrestin proteins. This uncouples the receptors from their downstream G-protein signaling pathways.
-
Receptor Downregulation/Internalization: Chronic exposure to this compound may lead to a decrease in the number of GABAB and CB1 receptors on the cell surface through internalization and subsequent degradation.
-
Pharmacokinetic Changes: Alterations in the metabolism and clearance of this compound over time could potentially reduce its systemic exposure, although this is less commonly the primary driver of tolerance for this class of compounds.
Troubleshooting Guide
Problem 1: Diminished efficacy of this compound in reducing alcohol self-administration in a chronic study.
Symptoms:
-
A statistically significant reduction in the effect of this compound on alcohol intake is observed after several consecutive days of treatment compared to the initial days of administration.
-
The dose-response curve for this compound shifts to the right, requiring higher doses to achieve the same effect.
Possible Causes:
-
Development of pharmacodynamic tolerance at the GABAB and/or CB1 receptors.
-
Receptor desensitization and/or downregulation.
Suggested Solutions:
-
Implement an Intermittent Dosing Schedule ("Drug Holiday"):
-
Rationale: Providing drug-free periods may allow for the resensitization of the receptor systems. Preclinical studies with other drugs have shown that "drug holidays" can restore sensitivity.
-
Experimental Protocol: See "Experimental Protocol 1: Intermittent Dosing Strategy to Mitigate this compound Tolerance".
-
-
Combination Therapy:
-
Rationale: Combining this compound with a low dose of a compound acting on a different but complementary pathway may allow for a reduction in the this compound dose, potentially delaying the onset of tolerance.
-
Experimental Protocol: See "Experimental Protocol 2: Combination Therapy Approach".
-
Problem 2: Altered behavioral responses in open field or other general activity tests after chronic this compound administration.
Symptoms:
-
Initial sedative or locomotor-suppressing effects of this compound at higher doses diminish with repeated administration.
-
Unexpected changes in exploratory behavior or anxiety-like behaviors.
Possible Causes:
-
Tolerance to the effects of this compound on the CB1 receptor, which is known to modulate locomotion and anxiety.
-
Neuroadaptive changes in downstream signaling pathways.
Suggested Solutions:
-
Conduct a Full Dose-Response Assessment at Different Time Points:
-
Rationale: To characterize the development of tolerance to different behavioral effects of this compound.
-
Methodology: Perform dose-response studies for locomotor activity and anxiety-like behaviors (e.g., using an elevated plus maze) at the beginning of the chronic study and after tolerance to the primary endpoint (e.g., alcohol self-administration) has developed.
-
-
Molecular Analysis of Receptor Expression and Signaling:
-
Rationale: To investigate the underlying molecular changes associated with the observed behavioral tolerance.
-
Methodology: See "Experimental Protocol 3: Molecular Analysis of Receptor Expression and Downstream Signaling".
-
Data Presentation
Table 1: Hypothetical Data on the Efficacy of this compound in Reducing Alcohol Intake Over a 10-Day Chronic Study
| Treatment Day | This compound (10 mg/kg) - Mean Alcohol Intake (g/kg) | Vehicle - Mean Alcohol Intake (g/kg) | % Reduction by this compound |
| 1 | 1.5 | 3.0 | 50% |
| 3 | 1.8 | 3.1 | 42% |
| 5 | 2.2 | 3.0 | 27% |
| 7 | 2.6 | 3.2 | 19% |
| 10 | 2.9 | 3.1 | 6% |
Table 2: Hypothetical Comparison of Dosing Strategies on this compound Efficacy After 14 Days
| Dosing Strategy | Mean Alcohol Intake (g/kg) on Day 14 | % Reduction vs. Vehicle on Day 14 |
| Vehicle | 3.2 | N/A |
| Continuous this compound (10 mg/kg/day) | 3.0 | 6% |
| Intermittent this compound (10 mg/kg; 2 days on, 1 day off) | 2.1 | 34% |
| This compound (5 mg/kg) + Compound X (low dose) | 2.3 | 28% |
Experimental Protocols
Experimental Protocol 1: Intermittent Dosing Strategy to Mitigate this compound Tolerance
Objective: To determine if an intermittent dosing schedule can prevent or reverse the development of tolerance to the effects of this compound on alcohol self-administration.
Materials:
-
This compound
-
Vehicle solution
-
Operant self-administration chambers
-
Alcohol solution (e.g., 15% v/v)
-
Rodents (e.g., Sardinian alcohol-preferring rats)
Methodology:
-
Baseline Training: Train rats to self-administer alcohol in operant chambers until stable responding is achieved.
-
Group Assignment: Divide the animals into three groups:
-
Group 1: Vehicle control (daily administration)
-
Group 2: Continuous this compound (e.g., 10 mg/kg, i.p., daily)
-
Group 3: Intermittent this compound (e.g., 10 mg/kg, i.p., for 2 consecutive days, followed by 1 day of vehicle administration, repeating this cycle)
-
-
Chronic Treatment and Testing: Administer the assigned treatments for a period of 21 days. Conduct daily alcohol self-administration sessions.
-
Data Analysis: Compare the daily alcohol intake and lever presses between the groups. Analyze the rate of tolerance development in the continuous vs. intermittent groups.
Experimental Protocol 2: Combination Therapy Approach
Objective: To assess if a low dose of a compound with a different mechanism of action can be combined with a lower, sub-effective dose of this compound to maintain efficacy and prevent tolerance.
Materials:
-
This compound
-
Compound X (e.g., a low-dose opioid antagonist or a compound targeting a different aspect of the reward pathway)
-
Vehicle solutions
-
Operant self-administration chambers
-
Alcohol solution
Methodology:
-
Dose-Finding for Monotherapy: Determine the minimally effective dose of this compound and a sub-threshold (ineffective) dose of Compound X in separate cohorts.
-
Group Assignment:
-
Group 1: Vehicle + Vehicle
-
Group 2: this compound (minimally effective dose) + Vehicle
-
Group 3: Sub-threshold this compound + Sub-threshold Compound X
-
-
Chronic Treatment and Testing: Administer the drug combinations daily for 21 days and monitor alcohol self-administration.
-
Data Analysis: Compare the efficacy and the rate of tolerance development between the this compound monotherapy group and the combination therapy group.
Experimental Protocol 3: Molecular Analysis of Receptor Expression and Downstream Signaling
Objective: To investigate the molecular changes in GABAB and CB1 receptor expression and signaling in brain regions associated with reward following chronic this compound treatment.
Materials:
-
Brain tissue from chronically treated animals (from protocols 1 or 2)
-
Antibodies for GABAB R1, GABAB R2, CB1R, p-CREB, and other relevant signaling proteins
-
Reagents for Western blotting or immunohistochemistry
Methodology:
-
Tissue Collection: At the end of the chronic treatment period, euthanize the animals and dissect brain regions of interest (e.g., nucleus accumbens, ventral tegmental area, prefrontal cortex).
-
Western Blotting: Homogenize the tissue and perform Western blot analysis to quantify the total and membrane-bound levels of GABAB R1, GABAB R2, and CB1R.
-
Immunohistochemistry: Perfuse a subset of animals and prepare brain slices for immunohistochemical staining to visualize the cellular localization and expression levels of the target receptors.
-
Signaling Pathway Analysis: Use Western blotting to measure the levels of downstream signaling molecules (e.g., phosphorylated CREB) to assess the functional consequences of receptor desensitization.
Visualizations
Caption: Simplified GABAB receptor signaling pathway.
Caption: Simplified CB1 receptor signaling pathway.
Caption: Workflow for addressing this compound tolerance.
References
- 1. Analysis of Tolerance and Behavioral/Physical Dependence during Chronic CB1 Agonist Treatment: Effects of CB1 Agonists, Antagonists, and Noncannabinoid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PM288. Preclinical Evaluation of Neutral Cannabinoid CB1 Receptor Antagonists and Cannabinoid CB1 Receptor Negative Allosteric Modulators for Treating Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of Multiple Repeated Oral Doses of the α2/3/5‐Subtype Selective GABAA‐Positive Allosteric Modulator PF‐06372865 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]
- 5. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of tolerance upon repeated administration with the GABAB receptor positive allosteric modulator, this compound, on alcohol drinking in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing COR659 Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with COR659, focusing on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound, with the chemical name methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate, is a novel small molecule that acts as a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1][2] Its properties make it a promising candidate for studying various neurological and psychiatric disorders. Due to its chemical structure, this compound is a lipophilic compound with poor aqueous solubility, which presents challenges for in vivo administration.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H16ClNO3S | TargetMol |
| Molecular Weight | 337.82 g/mol | TargetMol |
| Predicted logP | ~4.9 | Similar Compound Data |
| Appearance | Powder | TargetMol |
Q2: What is the recommended standard formulation for in vivo administration of this compound?
A2: A commonly used and effective formulation for administering this compound in vivo, particularly for intraperitoneal (i.p.) injections in rodents, is a co-solvent system. This formulation is designed to dissolve the lipophilic this compound and maintain its solubility upon administration.
Standard In Vivo Formulation for this compound
| Component | Percentage (v/v) | Purpose |
| Dimethyl sulfoxide (B87167) (DMSO) | 10% | Primary solvent for this compound |
| PEG300 | 40% | Co-solvent, enhances solubility |
| Tween 80 | 5% | Surfactant, prevents precipitation |
| Saline (0.9% NaCl) | 45% | Vehicle, ensures isotonicity |
This vehicle has been shown to achieve a this compound concentration of at least 2 mg/mL.[3]
Q3: Why is a co-solvent system necessary for this compound?
A3: Due to its high lipophilicity (predicted logP ~4.9), this compound has very low solubility in aqueous solutions like saline. A co-solvent system is essential to dissolve this compound and prevent it from precipitating out of solution when it comes into contact with the aqueous environment of the body. Each component of the recommended formulation plays a critical role:
-
DMSO is a powerful solvent that can dissolve a wide range of lipophilic compounds.
-
PEG300 is a water-miscible co-solvent that helps to keep the drug in solution as the formulation is diluted in the body.[4][]
-
Tween 80 is a surfactant that reduces the surface tension between the drug and the aqueous environment, preventing the drug from crashing out of solution.[3][6]
-
Saline is used as a biocompatible vehicle to make the final formulation isotonic with physiological fluids.
Troubleshooting Guide
This guide addresses common issues that may arise when preparing and administering this compound for in vivo experiments.
Issue 1: Precipitation or cloudiness of the this compound formulation during preparation.
-
Possible Cause: Incomplete dissolution of this compound in the vehicle.
-
Troubleshooting Steps:
-
Ensure Proper Mixing Order: Add the components in the correct sequence as outlined in the experimental protocol below. It is crucial to dissolve the this compound completely in DMSO before adding the other excipients.
-
Gentle Warming: Warm the solution gently to 30-40°C. This can help to increase the solubility of this compound. Do not overheat, as this may degrade the compound.
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound.[3]
-
Fresh Preparation: Prepare the formulation fresh on the day of use. Over time, the compound may begin to crystallize out of solution.[3]
-
Issue 2: The formulation appears clear initially but becomes cloudy or forms a precipitate over time.
-
Possible Cause: The formulation is supersaturated and unstable at room temperature.
-
Troubleshooting Steps:
-
Prepare Fresh: As a best practice, always prepare the formulation immediately before administration.[3]
-
Storage Conditions: If temporary storage is unavoidable, store the formulation at a controlled room temperature. Avoid refrigeration, as lower temperatures can decrease the solubility of lipophilic compounds and promote crystallization.
-
Visual Inspection: Always visually inspect the formulation for any signs of precipitation before each injection. If precipitation is observed, the formulation should be discarded.
-
Issue 3: Adverse reactions in animals upon injection (e.g., skin irritation, lethargy).
-
Possible Cause: The concentration of DMSO or other excipients may be too high, or the injection volume is too large.
-
Troubleshooting Steps:
-
Minimize DMSO Concentration: While the standard formulation uses 10% DMSO, for sensitive animals or routes of administration like intravenous (IV), it is advisable to reduce the DMSO concentration to 5% or lower if possible.[3]
-
Reduce Injection Volume: If a lower concentration is not feasible, consider increasing the frequency of administration with smaller volumes.
-
Alternative Formulations: If adverse effects persist, consider alternative formulation strategies as outlined in the next section.
-
Alternative Formulation Strategies
If the standard co-solvent system is not suitable for your experimental needs, consider these alternative approaches for formulating poorly soluble drugs like this compound.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Nanosuspension | A sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and polymers.[3][] | High drug loading, suitable for various administration routes. | Requires specialized equipment (e.g., high-pressure homogenizer, bead mill). |
| Lipid-Based Delivery (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with aqueous fluids.[7][8][9] | Enhances oral bioavailability, can be adapted for parenteral use. | Complex formulation development and characterization. |
| Liposomes | The drug is encapsulated within a lipid bilayer vesicle. | Can improve drug targeting and reduce toxicity.[10][11] | Can be complex to manufacture and may have stability issues. |
| Cyclodextrin (B1172386) Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule. | Increases aqueous solubility and stability. | Can be expensive and may not be suitable for all molecules.[8] |
Experimental Protocols
Protocol 1: Preparation of Standard this compound Formulation (1 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
Sterile syringes and needles
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For a final concentration of 1 mg/mL, you will need 1 mg of this compound for every 1 mL of the final formulation volume.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 10% DMSO final concentration, use 0.1 mL of DMSO for every 1 mL of the final formulation volume. Vortex thoroughly until the this compound is completely dissolved. A brief sonication can be used to aid dissolution.
-
Add PEG300: Add the required volume of PEG300 (0.4 mL for every 1 mL of final volume). Vortex until the solution is homogeneous.
-
Add Tween 80: Add the required volume of Tween 80 (0.05 mL for every 1 mL of final volume). Vortex until the solution is homogeneous.
-
Add Saline: Add the final volume of saline (0.45 mL for every 1 mL of final volume). Vortex thoroughly to ensure a clear, homogeneous solution.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. The final formulation should be clear.
Visualizations
Caption: Workflow for the preparation of the standard this compound in vivo formulation.
Caption: Logical workflow for troubleshooting this compound formulation and administration issues.
References
- 1. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
Technical Support Center: Investigating Potential Off-Target Effects of COR659
Welcome to the technical support center for researchers utilizing COR659. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to assist in the design and interpretation of experiments involving this dual-target compound. This compound is recognized for its unique pharmacological profile, acting as a positive allosteric modulator (PAM) of the GABAB receptor and as an antagonist or inverse agonist at the cannabinoid CB1 receptor.[1][2][3][4][5][6] Understanding its on-target and potential off-target activities is crucial for accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a dual-target ligand, primarily acting as a positive allosteric modulator (PAM) of the GABAB receptor and as an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1][2][3][4][5][6] Its effects on alcohol-related behaviors are largely attributed to its GABAB PAM activity, while its impact on palatable food consumption is linked to its CB1 receptor antagonism.
Q2: What is the difference between an antagonist and an inverse agonist at the CB1 receptor?
An antagonist binds to the receptor and blocks the action of an agonist (like endocannabinoids) without eliciting a biological response itself. An inverse agonist also binds to the receptor but reduces its constitutive or basal activity. Some CB1 receptor antagonists, such as rimonabant, have been shown to have inverse agonist properties, which have been linked to adverse psychiatric side effects.[7]
Q3: How can I differentiate between GABAB- and CB1-mediated effects in my experiments?
To dissect the contribution of each target to the observed effects of this compound, it is recommended to use selective antagonists for each receptor in control experiments. For example, a GABAB receptor antagonist can be used to block the effects mediated by GABAB receptor modulation, while a CB1 receptor agonist can be used to counteract the effects of this compound's CB1 antagonism.
Q4: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data from broad off-target screening panels for this compound. As with any small molecule, there is a potential for interactions with other receptors, enzymes, or ion channels, particularly at higher concentrations. Researchers should consider performing their own selectivity profiling against a panel of relevant targets to rule out potential confounding off-target effects in their specific experimental system.
Q5: What are the typical side effects to watch for with compounds targeting GABAB and CB1 receptors?
GABAB receptor agonists are known to have side effects such as sedation, muscle relaxation, and hypothermia.[8] While GABAB PAMs are expected to have a better side-effect profile, these possibilities should be monitored. First-generation CB1 receptor antagonists have been associated with psychiatric side effects like anxiety and depression.[7]
Data Presentation: Pharmacological Profile of this compound and Related Compounds
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |
| This compound | GABAB | [35S]GTPγS | EC50 (as PAM) | Data not available | |
| CB1 | Radioligand Binding | Ki | Data not available | ||
| GS39783 (Reference GABAB PAM) | GABAB | [35S]GTPγS | EC50 (as PAM) | ~3,100 | [9] |
| AM4113 (Reference CB1 Antagonist) | CB1 | Radioligand Binding | Ki | ~0.8 | [10] |
Note: The provided values for reference compounds are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
1. [35S]GTPγS Binding Assay for GABB PAM Activity
This functional assay measures the activation of G-proteins upon agonist stimulation of the GABAB receptor, and how this is modulated by a PAM like this compound.[1][2][11]
Materials:
-
Cell membranes expressing the GABAB receptor
-
[35S]GTPγS
-
GABA (orthosteric agonist)
-
This compound
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Unlabeled GTPγS (for non-specific binding)
-
Scintillation cocktail
-
Glass fiber filter mats and filtration apparatus
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, GDP (e.g., 10 µM), cell membranes (5-20 µg protein/well), and varying concentrations of this compound.
-
Agonist Addition: Add a fixed, sub-maximal concentration of GABA (e.g., EC20) to the wells. For basal binding, add buffer instead of GABA.
-
Initiation: Start the reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through the glass fiber filter mats.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the concentration-response curve for this compound in the presence of GABA to determine its EC50 as a PAM.
2. CB1 Receptor Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to compete with a known radiolabeled CB1 ligand.[12][13]
Materials:
-
Cell membranes expressing the CB1 receptor
-
Radiolabeled CB1 ligand (e.g., [3H]CP55,940)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Unlabeled CB1 agonist (e.g., CP55,940) for non-specific binding
-
Scintillation cocktail
-
Glass fiber filter mats and filtration apparatus
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled CB1 ligand, and varying concentrations of this compound.
-
Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled CB1 agonist).
-
Membrane Addition: Add the cell membranes to all wells.
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Termination and Washing: Terminate the reaction and wash the filters as described for the GTPγS assay.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Calculate the specific binding and plot the competition curve for this compound. The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation.
Troubleshooting Guides
[35S]GTPγS Binding Assay
| Problem | Potential Cause | Troubleshooting Step |
| High Background/Non-specific Binding | 1. Suboptimal GDP concentration. 2. Radioligand sticking to filters/plate. 3. Insufficient washing. | 1. Optimize GDP concentration (titrate from 1-100 µM). 2. Pre-soak filters in buffer with 0.5% BSA. 3. Increase the number and volume of wash steps. |
| Low Signal-to-Noise Ratio | 1. Inactive agonist or [35S]GTPγS. 2. Insufficient membrane protein. 3. Suboptimal Mg2+ concentration. | 1. Use fresh stocks of reagents. 2. Titrate membrane protein concentration. 3. Optimize Mg2+ concentration (titrate from 1-10 mM). |
| Inconsistent Results | 1. Pipetting errors. 2. Temperature fluctuations during incubation. 3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and careful technique. 2. Ensure a stable incubation temperature. 3. Gently mix the plate after adding reagents. |
CB1 Radioligand Binding Assay
| Problem | Potential Cause | Troubleshooting Step |
| High Non-specific Binding | 1. Radioligand concentration too high. 2. Insufficient blocking of non-specific sites. 3. Hydrophobic interactions of the compound with the filter. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the concentration of the unlabeled competitor for non-specific binding. 3. Pre-treat filters with polyethyleneimine (PEI). |
| Low Specific Binding | 1. Low receptor expression in membranes. 2. Degraded radioligand. 3. Incorrect buffer composition. | 1. Prepare new membrane stocks from cells with confirmed high receptor expression. 2. Check the age and storage of the radioligand. 3. Verify the pH and composition of the assay buffer. |
| Variable IC50/Ki Values | 1. Compound solubility issues. 2. Inconsistent incubation times. 3. Errors in serial dilutions. | 1. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and does not precipitate in the assay buffer. 2. Use a consistent and adequate incubation time to reach equilibrium. 3. Prepare fresh serial dilutions for each experiment. |
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuronal Calcium and cAMP Cross-Talk Mediated by Cannabinoid CB1 Receptor and EF-Hand Calcium Sensor Interactions [frontiersin.org]
- 9. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
interpreting variable results in COR659 behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using COR659 in behavioral studies. Interpreting variable results is a common challenge in behavioral pharmacology, and this resource aims to provide a structured approach to identifying and mitigating potential sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound has a dual mechanism of action. It acts as a positive allosteric modulator (PAM) of the GABA-B receptor and as an antagonist/inverse agonist at the cannabinoid CB1 receptor .[1][2][3][4] This composite pharmacology contributes to its effects on reducing alcohol and palatable food self-administration.[1][2]
Q2: What are the expected behavioral effects of this compound in preclinical models of addiction?
A2: In rodent models, this compound has been shown to:
-
Reduce operant self-administration of alcohol, sucrose, and chocolate.[2]
-
Suppress cue-induced reinstatement of alcohol and chocolate seeking.[1][5]
-
Prevent locomotor stimulation induced by various drugs of abuse.[5]
These effects are observed at doses that do not typically induce sedation or hypolocomotion.
Q3: At what doses are the behavioral effects of this compound typically observed?
A3: Effective doses of this compound in rodents are generally in the range of 2.5 to 40 mg/kg, administered intraperitoneally (i.p.). The optimal dose can vary depending on the specific behavioral paradigm and the animal species/strain being used.
| Behavioral Paradigm | Species/Strain | Effective Dose Range (mg/kg, i.p.) | Reference |
| Alcohol Self-Administration | Sardinian alcohol-preferring (sP) rats | 2.5, 5, 10 | [2] |
| Chocolate Self-Administration | Wistar rats | 2.5, 5, 10 | [1] |
| Cue-Induced Reinstatement (Alcohol) | Sardinian alcohol-preferring (sP) rats | 2.5, 5, 10 | [1] |
| Binge-Like Alcohol Drinking | C57BL/6J mice | 10, 20, 40 | [4][6] |
| Binge-Like Alcohol Drinking | Sardinian alcohol-preferring (sP) rats | 2.5, 5, 10 | [7] |
Q4: How does the dual mechanism of this compound contribute to its behavioral effects?
A4: The positive allosteric modulation of GABA-B receptors is thought to be primarily responsible for the reduction in alcohol self-administration.[2] The antagonism of the CB1 receptor appears to play a more significant role in reducing the consumption of highly palatable foods, such as chocolate.[2] This dual action allows this compound to target different aspects of reward and motivation.
Troubleshooting Variable Results
Variability in behavioral experiments is common and can arise from multiple sources. This guide provides a systematic approach to troubleshooting inconsistent or unexpected results in this compound studies.
Diagram: Troubleshooting Logic for Variable this compound Results
Caption: Troubleshooting flowchart for inconsistent this compound results.
Troubleshooting Guide in Q&A Format
Q5: We are observing high variability in the effect of this compound on alcohol self-administration. What are the potential causes?
A5: High variability in this paradigm can stem from several factors:
-
Animal-Related Factors:
-
Strain: Sardinian alcohol-preferring (sP) rats are specifically bred for high alcohol consumption and may show a more robust and consistent response to this compound compared to other strains like Wistar or Sprague-Dawley.[2][5]
-
Sex: Hormonal fluctuations during the estrous cycle in female rodents can influence drug metabolism and behavioral responses. It is advisable to monitor the estrous cycle or use only male subjects if this is a concern.
-
Social Housing: Dominance hierarchies can form in group-housed animals, leading to stress in subordinate individuals, which can affect their drinking behavior and response to pharmacological interventions.[8][9]
-
-
Experimental Protocol Factors:
-
Baseline Stability: Ensure that animals have a stable baseline of alcohol consumption before starting drug administration. A variable baseline will likely lead to variable drug effects.
-
Handling: Consistent and gentle handling of the animals is crucial, as stress from improper handling can alter behavioral outcomes.[8]
-
Timing of Administration: The timing of this compound administration relative to the behavioral session should be kept constant.
-
Q6: this compound is not reducing palatable food (e.g., chocolate) self-administration as expected. What should we check?
A6: If you are not observing the expected anorectic effects of this compound on palatable food intake, consider the following:
-
CB1 Receptor-Related Factors:
-
Food Palatability and Composition: The effect of CB1 receptor antagonists can be influenced by the composition of the diet. The rewarding value of the food item is a critical factor.
-
Food Deprivation State: The level of food deprivation can impact the motivation to work for a food reward and may interact with the effects of this compound. This compound was found to be ineffective on lever-responding for regular food pellets in food-deprived Wistar rats.[2]
-
-
Experimental Design:
-
Dose-Response: You may need to test a different dose range. The potency of this compound for reducing palatable food intake may differ from its potency for reducing alcohol intake.
-
Reinforcement Schedule: The schedule of reinforcement (e.g., fixed ratio vs. progressive ratio) can influence the observed effects. A progressive ratio schedule, which measures the motivational value of the reward, may be more sensitive to the effects of this compound.
-
Q7: We are seeing a diminished effect of this compound after repeated administration. Is this expected?
A7: Yes, some studies have reported the development of tolerance to the effects of this compound on alcohol and chocolate self-administration with repeated treatment.[1] If you observe a gradual loss of efficacy, it is likely due to the development of tolerance. Consider the following:
-
Treatment Schedule: The frequency and duration of this compound administration can influence the rate at which tolerance develops.
-
Washout Periods: Incorporating washout periods between treatments may help to mitigate the development of tolerance.
Detailed Experimental Protocols
Operant Self-Administration of Alcohol
This protocol is a general guideline and should be adapted to the specific research question and laboratory conditions.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and a cue light above the active lever.
-
Subjects: Male Sardinian alcohol-preferring (sP) rats are often used due to their high and stable alcohol intake.[2][5]
-
Training:
-
Acquisition: Rats are trained to press one lever (active) for the delivery of a 15% (v/v) alcohol solution. The other lever (inactive) has no programmed consequences. A fixed-ratio 1 (FR1) schedule is typically used initially, where each press on the active lever results in the delivery of the reinforcer.
-
Schedule of Reinforcement: Once a stable response is established, the schedule can be changed to a higher fixed ratio (e.g., FR4) or a progressive ratio (PR) schedule to assess motivation.[2]
-
Session Duration: Sessions are typically 30-60 minutes in length and conducted daily.
-
-
Drug Administration:
-
Once a stable baseline of responding is achieved, this compound or vehicle is administered (e.g., i.p.) at a predetermined time before the start of the session (e.g., 30 minutes).
-
A within-subjects design is often used, where each animal receives all treatment conditions in a counterbalanced order.
-
Diagram: Operant Self-Administration Workflow
Caption: Workflow for an operant self-administration experiment.
Cue-Induced Reinstatement of Alcohol Seeking
This model is used to study relapse-like behavior.
-
Acquisition: Animals are trained to self-administer alcohol as described above, with each alcohol delivery paired with a discrete cue (e.g., a light and/or tone).
-
Extinction: Following acquisition, extinction sessions are conducted where lever presses are no longer reinforced with alcohol or the associated cues. Extinction continues until responding on the active lever is significantly reduced.
-
Reinstatement Test:
-
Animals are returned to the operant chambers, and lever pressing remains non-reinforced.
-
The previously alcohol-paired cues are presented non-contingently or contingently upon a lever press to reinstate seeking behavior (i.e., pressing the previously active lever).
-
This compound or vehicle is administered prior to the reinstatement test session.
-
Binge-Like Alcohol Drinking ("Drinking in the Dark")
This model is used to assess excessive alcohol consumption.
-
Housing: Mice (e.g., C57BL/6J) are typically single-housed.[10]
-
Procedure:
-
Three hours into the dark cycle, the water bottle is replaced with a bottle containing 20% (v/v) ethanol (B145695) for a period of 2-4 hours.[10]
-
This procedure is repeated for several consecutive days.
-
-
Drug Administration: this compound or vehicle is administered prior to the start of the drinking session on the test day.
-
Measurement: The amount of ethanol consumed is measured by weighing the bottles before and after the session.
Signaling Pathways of this compound
Diagram: Dual Mechanism of this compound
Caption: Dual signaling pathways of this compound.
References
- 1. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 6. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. “Drinking in the Dark” (DID) Procedures: A Model of Binge-Like Ethanol Drinking in Non-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
optimizing COR659 dosage to avoid sedative effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing COR659 dosage to avoid sedative effects during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, with a focus on mitigating sedative side effects.
Issue: Excessive Sedation Observed at Efficacious Doses
Researchers may encounter pronounced sedative effects, such as reduced mobility or loss of righting reflex, at doses expected to be therapeutically active. This can confound behavioral studies and mask the desired pharmacological effects of this compound.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Incorrect Dosing: Calculation errors or improper drug administration can lead to unintentionally high doses. | Double-check all dose calculations based on the most recent animal weights. Ensure consistent and validated administration techniques (e.g., intraperitoneal, oral gavage). |
| High Individual Variability: Animal strain, age, and sex can significantly influence drug metabolism and sensitivity.[1] | Use a consistent and well-characterized rodent strain for all experiments. House animals in a controlled environment to minimize stress-induced variability. Analyze data from male and female animals separately. |
| Vehicle Effects: The vehicle used to dissolve this compound may have its own sedative properties. | Run a vehicle-only control group in all behavioral experiments to isolate the effects of the vehicle from those of this compound. |
| Metabolism to Active Metabolites: this compound may be metabolized into compounds that also have sedative effects. | If sedation persists at low doses, consider pharmacokinetic studies to identify and characterize potential active metabolites. |
| Dose-Response Misinterpretation: The therapeutic window may be narrower than initially anticipated. | Conduct a detailed dose-response study specifically designed to identify the threshold for sedative effects (see Experimental Protocol below). |
FAQs: Optimizing this compound Dosage
Here are some frequently asked questions regarding the sedative effects of this compound and strategies for dosage optimization.
Q1: What is the mechanism of action of this compound that may contribute to sedative effects?
A1: this compound is a positive allosteric modulator (PAM) of the GABAB receptor.[2] GABAB receptors are the main inhibitory G-protein coupled receptors in the central nervous system. By enhancing the effect of the endogenous neurotransmitter GABA, this compound potentiates inhibitory neurotransmission, which can lead to sedation at higher doses.[3][4] Additionally, this compound has been shown to act as an antagonist or inverse agonist at the cannabinoid CB1 receptor, which can also influence motor control and sedation.[2]
Q2: How can I differentiate between the intended therapeutic effect of this compound and sedation in my behavioral assays?
A2: Differentiating between therapeutic effects and sedation requires careful experimental design and the use of appropriate behavioral tests. For example, in the Open Field Test, a decrease in total distance traveled is a strong indicator of sedation. In contrast, an anxiolytic effect might be indicated by an increase in time spent in the center of the arena without a significant change in overall locomotion. The Rotarod test is another valuable tool, as a reduced latency to fall is a direct measure of impaired motor coordination, which is a hallmark of sedation.
Q3: What are the known non-sedative dose ranges for this compound in preclinical models?
A3: Studies in rodents have shown that this compound can reduce alcohol self-administration and binge-like drinking at doses that do not induce sedation. Effective, non-sedative doses have been reported to be in the range of 2.5-40 mg/kg (i.p.) in both mice and rats.[2][5]
Q4: Are there known metabolites of this compound that could have sedative properties?
A4: While specific sedative properties of this compound metabolites are not fully characterized, it is a possibility. The methyl ester group of this compound has been identified as a primary site of metabolism. Researchers should be aware that metabolites could have their own pharmacological activity and contribute to the overall observed effects.
Q5: What alternative dosing strategies can be explored to minimize sedation?
A5: If sedation is observed with acute dosing, consider alternative regimens such as chronic administration of a lower dose, which may lead to therapeutic efficacy with reduced side effects. It is also beneficial to explore different routes of administration, as this can alter the pharmacokinetic and pharmacodynamic profile of the compound.
Data Presentation: Sedative vs. Efficacious Doses of GABAB PAMs
The following table summarizes the effective and sedative dose ranges of this compound and other GABAB positive allosteric modulators in rodents, providing a comparative overview to aid in dose selection.
| Compound | Animal Model | Efficacious Dose Range (non-sedative) | Dose Range Inducing Sedation/Motor Impairment | Reference |
| This compound | Rats & Mice | 2.5 - 40 mg/kg (i.p.) | Not explicitly defined, but higher than 40 mg/kg | [2][5] |
| GS39783 | Mice | ≤ 30 mg/kg (i.p.) | > 30 mg/kg (i.p.) | [6] |
| KK-92A | Rats | 5 - 20 mg/kg (i.p.) | 80 mg/kg (i.p.) | [7][8] |
| ADX71441 | Rats | 3 - 10 mg/kg (i.p.) | 30 mg/kg (i.p.) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and optimize this compound dosage.
Experimental Protocol: Dose-Response Study for Sedative Effects using the Open Field Test
Objective: To determine the dose at which this compound begins to produce sedative effects, as measured by a decrease in locomotor activity.
Materials:
-
Open field arena (e.g., 50x50 cm) with automated tracking software
-
This compound and appropriate vehicle
-
Male and female mice (e.g., C57BL/6J, 8-10 weeks old)
-
Standard laboratory equipment for injections
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Habituation: Habituate each mouse to the open field arena for 10 minutes one day before the test day.
-
Dosing: On the test day, weigh each mouse and administer this compound or vehicle via the intended route (e.g., i.p.). Use a dose range that brackets the expected efficacious dose (e.g., 0, 10, 20, 40, 80 mg/kg).
-
Testing: 30 minutes post-injection, place the mouse in the center of the open field arena and record its activity for 15-20 minutes using the tracking software.
-
Data Analysis: Analyze the following parameters:
-
Total distance traveled (cm)
-
Time spent in the center zone vs. periphery (s)
-
Rearing frequency
-
-
Interpretation: A statistically significant decrease in the total distance traveled compared to the vehicle-treated group is indicative of sedation.[10]
Experimental Protocol: Assessing Motor Coordination with the Rotarod Test
Objective: To evaluate the effect of this compound on motor coordination and balance, which can be impaired by sedation.
Materials:
-
Accelerating rotarod apparatus
-
This compound and appropriate vehicle
-
Male and female rats or mice
-
Standard laboratory equipment for injections
Procedure:
-
Training: Train the animals on the rotarod for 2-3 consecutive days prior to the test day. This involves placing them on the rod at a low, constant speed and gradually increasing it.
-
Baseline Measurement: On the test day, record a baseline latency to fall for each animal.
-
Dosing: Administer this compound or vehicle.
-
Testing: At various time points post-injection (e.g., 30, 60, 90 minutes), place the animal back on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the latency to fall at each time point for the this compound-treated groups to the vehicle-treated group.
-
Interpretation: A significant decrease in the latency to fall from the rotating rod indicates impaired motor coordination, which can be a result of sedation.[11]
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound's mechanism and dosage optimization.
Caption: GABAB receptor signaling pathway modulated by this compound, leading to neuronal inhibition.
Caption: Experimental workflow for identifying and optimizing a non-sedative this compound dosage.
Caption: Logical troubleshooting guide for addressing unexpected sedative effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive Allosteric Modulation of the GABAB Receptor by GS39783 Attenuates the Locomotor Stimulant Actions of Ethanol and Potentiates the Induction of Locomotor Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]
- 8. Delving into the reducing effects of the GABAB positive allosteric modulator, KK-92A, on alcohol-related behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The GABAB Positive Allosteric Modulator ADX71441 Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rotarod Test - Creative Biolabs [creative-biolabs.com]
troubleshooting COR659 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with COR659. Our aim is to help you navigate potential challenges and ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 2-acylaminothiophene derivative that functions as a positive allosteric modulator (PAM) of the GABAB receptor.[1][2][3][4] It also exhibits antagonist/inverse agonist activity at the cannabinoid CB1 receptor.[1][5] Its dual action makes it a subject of investigation for various neurological and substance use disorders.[3]
Q2: How should I prepare a stock solution of this compound?
A2: For optimal results, prepare a high-concentration stock solution of this compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6] A published solubility for this compound in DMSO is 33.33 mg/mL (98.66 mM), and sonication is recommended to aid dissolution.[5] Always use a fresh bottle of DMSO to avoid introducing moisture, which can compromise the stability of the compound.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on available data.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
Data sourced from supplier information.[5]
Q4: My this compound solution is cloudy or has a precipitate. What should I do?
A4: Cloudiness or precipitation can occur for several reasons, including low aqueous solubility or "solvent shock" when diluting a concentrated DMSO stock into an aqueous buffer or cell culture medium.[7][8] Refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue.
Q5: I am observing inconsistent results in my biological assays. Could this be related to this compound stability?
A5: Inconsistent results can be a sign of compound degradation.[9] this compound's structure contains a thiophene (B33073) ring and a methyl ester, which can be susceptible to oxidation and hydrolysis, respectively, under certain conditions.[9][10][11] It is crucial to assess the stability of this compound in your specific assay medium over the duration of your experiment, potentially using methods like LC-MS.[9]
Troubleshooting Guides
Guide 1: Troubleshooting this compound Precipitation in Aqueous Solutions
If you observe a precipitate after diluting your this compound stock solution, follow these steps:
-
Initial Assessment:
-
Confirm that the precipitate appeared after the addition of the this compound solution.
-
Verify that the final concentration of DMSO in your aqueous solution is as low as possible (ideally less than 0.5%).[6]
-
-
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility | The inherent hydrophobicity of this compound may cause it to precipitate in aqueous environments.[7] |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock can cause the compound to crash out of solution.[8] Perform serial dilutions of your DMSO stock in DMSO before the final dilution into your aqueous medium.[8][12] |
| High Final Concentration | The concentration of this compound may be exceeding its solubility limit in the experimental medium.[8] |
| Media Components | Interactions with salts or proteins in cell culture media can reduce solubility.[7] If using serum, consider reducing its concentration or pre-incubating this compound in a small volume of serum before final dilution.[7] |
| Temperature and pH | Changes in temperature and pH can affect solubility.[8] Ensure your medium is properly buffered and avoid drastic temperature changes.[7][13] |
Below is a logical workflow for troubleshooting precipitation:
Guide 2: Addressing Potential Degradation of this compound
The chemical structure of this compound contains moieties that may be susceptible to degradation. Here's how to mitigate these risks:
| Potential Issue | Structural Feature | Mitigation Strategy |
| Oxidation | Thiophene Ring | Thiophene rings can be susceptible to oxidation by atmospheric oxygen or reactive oxygen species, which can be accelerated by light and heat.[14] Store stock solutions under an inert gas (argon or nitrogen) if possible, and always protect from light.[14] Use high-purity, peroxide-free solvents. |
| Hydrolysis | Methyl Ester | The methyl ester group can undergo hydrolysis, especially in acidic or basic aqueous solutions.[10][11] This reaction is generally slow in pure water but can be catalyzed.[10][11] Prepare fresh dilutions in your experimental buffer immediately before use and avoid prolonged storage in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 337.82 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need 3.378 mg of this compound.
-
Carefully weigh the calculated mass of this compound and transfer it to a sterile tube.
-
Add the appropriate volume of DMSO (in this case, 1 mL).
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath to ensure complete dissolution.[5]
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C.[5]
Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting the this compound stock solution into aqueous cell culture media.
Procedure:
-
Thaw a single-use aliquot of your 10 mM this compound stock solution.
-
Perform an intermediate dilution series in DMSO. For example, to achieve a final concentration of 10 µM in your assay, you might first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
Add the diluted DMSO stock to your pre-warmed cell culture medium. Ensure the final DMSO concentration remains below 0.5%. For a 1:100 final dilution, you would add 10 µL of the 1 mM intermediate solution to 1 mL of media.
-
Gently mix the final solution by inverting the tube or pipetting.
-
Add the final working solution to your cells immediately.
Signaling Pathway
This compound is a positive allosteric modulator of the GABA B receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist to the GABA B receptor, enhanced by this compound, initiates a signaling cascade that generally leads to neuronal inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on locomotor hyperactivity induced by different drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Cannabinoid Receptor | GABA Receptor | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Addressing Limited Efficacy of COR659 with Repeated Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering limited efficacy of COR659 with repeated administration in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It acts as a positive allosteric modulator (PAM) of the GABAB receptor and as an antagonist/inverse agonist at the cannabinoid CB1 receptor[1][2][3][4].
Q2: Is it normal to observe a decrease in the efficacy of this compound after repeated administration?
A2: Yes, it is possible to observe a diminished response to this compound with repeated administration. Studies in rodents have shown that the effect of this compound on alcohol intake can decrease and even disappear over several consecutive days of treatment, indicating the development of tolerance[5][6]. However, some studies have reported only a limited loss of efficacy over a 10-day treatment period for alcohol and chocolate self-administration, suggesting the extent of tolerance may depend on the experimental paradigm[3].
Q3: What are the potential mechanisms behind the observed tolerance to this compound?
A3: The development of tolerance to this compound is likely due to pharmacodynamic changes in the receptors it targets. For G protein-coupled receptors (GPCRs) like the GABAB and CB1 receptors, repeated stimulation can lead to:
-
Receptor Desensitization: A rapid decrease in receptor responsiveness, often mediated by phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestins[7][8].
-
Receptor Internalization/Downregulation: A slower process where receptors are removed from the cell surface and either recycled or degraded, leading to a reduced number of available receptors[9][10].
-
Alterations in Downstream Signaling: Changes in the efficiency of receptor coupling to intracellular signaling pathways[10].
Given that this compound acts on two different receptor systems, the observed tolerance could be a result of adaptive changes in either the GABAB receptor, the CB1 receptor, or both.
Troubleshooting Guides
Issue 1: Rapid Loss of Efficacy (Tachyphylaxis)
If you observe a significant reduction in the effect of this compound within a short period of repeated dosing (e.g., hours to a few days), you may be encountering tachyphylaxis.
Troubleshooting Steps:
-
Vary the Dosing Interval: Tachyphylaxis is often rate-sensitive[11]. Increasing the time between this compound administrations may allow the receptor system to recover.
-
Incorporate a "Washout" Period: Introduce a drug-free period in your experimental design to see if the response to this compound is restored.
-
Assess Receptor Desensitization: If you have the appropriate cellular models, you can investigate markers of desensitization.
-
β-Arrestin Recruitment Assay: Measure the recruitment of β-arrestin to the CB1 or GABAB receptor in the presence of this compound and an orthosteric agonist (for the GABAB receptor). An increased recruitment with repeated this compound exposure could indicate desensitization.
-
Receptor Phosphorylation Assay: Assess the phosphorylation status of the CB1 or GABAB receptor.
-
Experimental Protocol: β-Arrestin Recruitment Assay
This protocol outlines a method for measuring β-arrestin recruitment to an activated GPCR using an enzyme fragment complementation (EFC) assay.
| Step | Procedure |
| 1. Cell Culture | Culture cells stably expressing the target receptor (e.g., CB1 or GABAB) and a β-arrestin-EFC fusion protein. |
| 2. Compound Preparation | Prepare serial dilutions of this compound and the relevant orthosteric agonist (e.g., GABA for GABAB receptor). |
| 3. Cell Plating | Plate the cells in a white, clear-bottom 96-well plate and incubate overnight. |
| 4. Pre-treatment | Treat cells with varying concentrations of this compound or vehicle for the desired pre-incubation time (e.g., 30-60 minutes for acute exposure, or longer for chronic exposure simulation). |
| 5. Agonist Stimulation | Add the orthosteric agonist to the wells to stimulate the receptor. |
| 6. Incubation | Incubate for 60-90 minutes at 37°C to allow for β-arrestin recruitment. |
| 7. Detection | Add the EFC substrate according to the manufacturer's instructions and measure luminescence using a plate reader. |
| 8. Data Analysis | Normalize the data to the vehicle control to determine the effect of this compound on agonist-induced β-arrestin recruitment. |
This is a generalized protocol and may need optimization for your specific cell line and assay kit.
Issue 2: Gradual Loss of Efficacy (Tolerance)
If the efficacy of this compound diminishes over a longer period of repeated administration (e.g., several days to weeks), this is more indicative of tolerance.
Troubleshooting Steps:
-
Dose Escalation Study: Determine if increasing the dose of this compound can overcome the diminished effect. This can help differentiate between pharmacodynamic and pharmacokinetic tolerance[11].
-
Assess Receptor Expression Levels: Investigate whether repeated this compound treatment leads to a decrease in the total or cell-surface expression of CB1 or GABAB receptors.
-
Western Blot: Measure total receptor protein levels in cell lysates or tissue homogenates from animals treated repeatedly with this compound versus vehicle.
-
Cell Surface ELISA or Flow Cytometry: Quantify the number of receptors on the surface of intact cells.
-
-
Evaluate Downstream Signaling: Measure the functional consequences of receptor activation after repeated this compound treatment.
Experimental Protocol: Cell Surface Receptor Quantification by ELISA
| Step | Procedure |
| 1. Cell Treatment | Treat cultured cells expressing the target receptor with this compound or vehicle for the desired duration (e.g., 24-48 hours). |
| 2. Fixation | Wash cells with ice-cold PBS and fix with 4% paraformaldehyde (PFA) in PBS. Do not permeabilize the cells. |
| 3. Blocking | Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% BSA). |
| 4. Primary Antibody Incubation | Incubate with a primary antibody that recognizes an extracellular epitope of the target receptor. |
| 5. Secondary Antibody Incubation | Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. |
| 6. Detection | Wash and add an HRP substrate. Stop the reaction and measure the absorbance at the appropriate wavelength. |
| 7. Data Analysis | The absorbance is proportional to the amount of receptor on the cell surface. Compare the absorbance in this compound-treated cells to vehicle-treated cells. |
This is a generalized protocol and may need optimization for your specific cell line and antibodies.
Data Presentation
Table 1: Hypothetical Data on the Effect of Repeated this compound Administration on Alcohol Intake in Rats
| Treatment Day | Vehicle | This compound (5 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) |
| 1 | 5.2 ± 0.4 g/kg | 3.1 ± 0.3 g/kg | 2.0 ± 0.2 g/kg | 1.1 ± 0.1 g/kg |
| 3 | 5.4 ± 0.5 g/kg | 4.0 ± 0.4 g/kg | 3.2 ± 0.3 g/kg | 2.5 ± 0.2 g/kg |
| 5 | 5.3 ± 0.4 g/kg | 4.8 ± 0.5 g/kg | 4.5 ± 0.4 g/kg | 4.0 ± 0.3 g/kg |
| 7 | 5.5 ± 0.6 g/kg | 5.3 ± 0.5 g/kg | 5.1 ± 0.4 g/kg | 4.9 ± 0.4 g/kg |
This table illustrates a potential outcome where the initial dose-dependent reduction in alcohol intake by this compound diminishes over 7 days of treatment, based on findings in the literature[5][6].
Table 2: Hypothetical Data on CB1 Receptor Surface Expression After Repeated this compound Treatment
| Treatment (48h) | Cell Surface CB1 Receptor Expression (% of Vehicle) |
| Vehicle | 100 ± 5% |
| This compound (1 µM) | 95 ± 6% |
| This compound (10 µM) | 92 ± 8% |
| CB1 Agonist (1 µM) | 65 ± 7% |
This table presents a hypothetical scenario where repeated treatment with this compound, as an antagonist/inverse agonist, does not significantly alter CB1 receptor surface expression, in contrast to a CB1 agonist which would be expected to induce downregulation.
Visualizations
Caption: Dual mechanism of action of this compound on GABAB and CB1 receptor signaling pathways.
Caption: Troubleshooting workflow for addressing the limited efficacy of this compound.
Caption: Logical flow of events in GPCR desensitization and downregulation.
References
- 1. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 2. researchgate.net [researchgate.net]
- 3. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of tolerance upon repeated administration with the GABAB receptor positive allosteric modulator, this compound, on alcohol drinking in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rmur.edu.pk [rmur.edu.pk]
- 10. ketaminenightmares.com [ketaminenightmares.com]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: COR659 Metabolic Stability and Active Metabolites
This technical support center is designed for researchers, scientists, and drug development professionals investigating the metabolic stability and potential active metabolites of COR659. It provides detailed information in a question-and-answer format, including troubleshooting guides, experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic liability of this compound?
A1: The primary metabolic "soft spot" identified for this compound is the methyl ester group at the C-3 position of the thiophene (B33073) ring.[1][2] This site is susceptible to cleavage, leading to the formation of the M1 metabolite.[1][2]
Q2: What are the major metabolites of this compound identified in in vitro studies?
A2: In in vitro studies using liver microsomes, eight metabolites of this compound have been discovered. The two major identified metabolites are:
-
M1: The cleavage product of the methyl ester group at C-3.[1][2]
-
M2: The oxidation product of the methyl group at C-5 of the thiophene ring.[1][2]
Q3: Are the major metabolites of this compound considered pharmacologically active?
A3: Based on available data, the major metabolites are not considered to significantly contribute to the in vivo efficacy of this compound.
-
M1: While M1 can attain high and persistent levels in plasma in vivo, pharmacokinetic and pharmacodynamic data have ruled out its involvement in the in vivo potency of this compound.[3] However, its sustained presence may pose potential toxicological concerns.[1][2]
-
M2: M2 was identified as a major metabolite in vitro but exhibits low systemic exposure in vivo, suggesting it does not significantly contribute to the pharmacological effects of the parent compound.[1][2]
Q4: How can the metabolic stability of this compound be improved?
A4: A chemical optimization strategy has been successfully employed to enhance the metabolic stability of this compound. This involves introducing branched alkyl substituents on the ester group. These newer analogues have demonstrated improved in vitro metabolic stability.[1][2][4]
Q5: What in vitro systems are suitable for studying the metabolism of this compound?
A5: The metabolism of this compound can be effectively studied using various in vitro systems, including:
-
Liver Microsomes: These subcellular fractions are rich in Phase I metabolizing enzymes, such as cytochrome P450s, and have been used to identify the primary metabolites of this compound.[1][2]
-
Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II enzymes, offering a more comprehensive model for metabolic profiling.
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.
Data Presentation
In Vitro Metabolic Stability of this compound and Analogues
| Compound | Modification | In Vitro Metabolic Stability (t½, CLint) | Reference |
| This compound | Parent Compound | Data not publicly available | [1][2] |
| Analogues (2-4) | Branched alkyl substituents on the ester group | Improved metabolic stability compared to this compound (specific quantitative data not publicly available) | [1][2] |
Note: While the referenced literature indicates improved metabolic stability for the analogues, specific quantitative data such as half-life (t½) and intrinsic clearance (CLint) are not provided in the publicly available abstracts.
Summary of Major this compound Metabolites
| Metabolite | Site of Metabolism | In Vitro Abundance | In Vivo Exposure | Potential for Activity/Toxicity | Reference |
| M1 | Cleavage of the methyl ester at C-3 | Major | High and persistent | Not active for efficacy; potential toxicological concern | [1][2] |
| M2 | Oxidation of the methyl group at C-5 | Major | Low | Unlikely to be active due to low exposure | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Rat Liver Microsomes
This protocol outlines a general procedure for determining the metabolic stability of this compound.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Procedure:
-
Prepare a sub-stock solution of this compound in a suitable solvent.
-
In a 96-well plate, pre-warm the phosphate buffer at 37°C.
-
Add the this compound sub-stock to the buffer to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the rat liver microsomes and the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time.
-
Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration in the incubation.
Protocol 2: Metabolite Identification using HPLC-MS/MS
This protocol describes a general method for identifying metabolites of this compound.
1. Materials:
-
Samples from the in vitro metabolic stability assay.
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem or high-resolution mass spectrometer (MS/MS).
-
Appropriate HPLC column for separation.
-
Mobile phases (e.g., water and acetonitrile with formic acid).
2. Procedure:
-
Inject the supernatant from the terminated microsomal incubations into the HPLC-MS/MS system.
-
Perform chromatographic separation of the parent compound and its metabolites.
-
Acquire mass spectral data in both full scan and product ion scan modes.
-
Process the data to identify potential metabolite peaks by comparing the mass spectra of the incubated samples with control samples (without NADPH).
-
Characterize the structure of the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Troubleshooting Guides
Issue 1: Rapid disappearance of this compound in the assay.
-
Potential Cause: High metabolic instability due to the ester linkage.
-
Recommended Solution:
-
Decrease the incubation time points to capture the initial rate of metabolism accurately.
-
Reduce the concentration of liver microsomes in the incubation.
-
Consider using a more metabolically stable analogue of this compound if available.
-
Issue 2: High variability in results between replicate experiments.
-
Potential Cause:
-
Inconsistent pipetting of small volumes.
-
Poor solubility of this compound in the incubation buffer.
-
Degradation of the NADPH regenerating system.
-
-
Recommended Solution:
-
Ensure accurate and consistent pipetting; consider using automated liquid handlers.
-
Verify the solubility of this compound and ensure the final DMSO concentration is low (e.g., <0.5%).
-
Always use a freshly prepared NADPH regenerating system.
-
Issue 3: No metabolites of this compound are detected.
-
Potential Cause:
-
The metabolic rate is too low to detect metabolites within the incubation time.
-
The analytical method is not sensitive enough to detect low levels of metabolites.
-
This compound is not a substrate for the enzymes present in the in vitro system.
-
-
Recommended Solution:
-
Increase the incubation time or the concentration of this compound.
-
Optimize the LC-MS/MS method for higher sensitivity.
-
Consider using a different in vitro system, such as hepatocytes, which contain a broader range of enzymes.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: In vitro metabolic stability workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
COR659 Technical Support Center: Mitigating High-Dose-Induced Hypolocomotion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address COR659-induced hypolocomotion at high doses during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known relationship between this compound dosage and hypolocomotion?
A1: Studies have consistently demonstrated that the therapeutic effects of this compound, particularly its anti-addictive properties, are observed at doses that do not induce hypolocomotion or sedation.[1] For instance, acute intraperitoneal (i.p.) doses of 10 and 20 mg/kg in mice have been shown to be effective in reducing drug-induced locomotor hyperactivity without affecting spontaneous locomotor activity. Another GABAB PAM, KK-92A, only affected spontaneous locomotor activity at a high dose of 80 mg/kg.[2][3][4] This suggests a significant therapeutic window where the desired pharmacological effects can be achieved without the confounding side effect of hypolocomotion.
Q2: What is the primary mechanism of action of this compound?
A2: this compound exhibits a dual mechanism of action. It acts as a positive allosteric modulator (PAM) of the GABAB receptor and also functions as an antagonist or inverse agonist at the cannabinoid CB1 receptor.[5] This composite pharmacology is believed to contribute to its efficacy in reducing alcohol and palatable food self-administration.
Q3: What is the likely cause of hypolocomotion observed at high doses of this compound?
A3: While the CB1 receptor is involved in the modulation of locomotion, the antagonist/inverse agonist activity of this compound at this receptor makes it an unlikely primary cause of hypolocomotion. It is more probable that at very high doses, the positive allosteric modulation of the GABAB receptor leads to a generalized central nervous system depressant effect, which manifests as sedation and a reduction in spontaneous movement (hypolocomotion).
Q4: How can I mitigate this compound-induced hypolocomotion in my experiments?
A4: The primary and most effective strategy is careful dose selection. Since the therapeutic effects of this compound are well-documented at non-sedating doses, it is recommended to perform a dose-response study to identify the optimal dose that achieves the desired effect without causing hypolocomotion in your specific experimental model and conditions. If high doses are experimentally necessary, it is crucial to acknowledge hypolocomotion as a potential confounding factor in the interpretation of behavioral data.
Troubleshooting Guide
Problem: I am observing significant hypolocomotion in my experimental animals treated with this compound.
| Potential Cause | Troubleshooting Step |
| Dose is too high | The most likely reason for observing hypolocomotion is that the administered dose of this compound is in the sedative range. |
| Recommendation: Conduct a dose-response study to determine the therapeutic window for your specific experiment. Start with lower doses (e.g., 2.5, 5, 10 mg/kg, i.p.) and titrate upwards. Monitor for the desired pharmacological effect and locomotor activity concurrently. | |
| Route of administration | The pharmacokinetic and pharmacodynamic profile of this compound can vary with the route of administration, potentially leading to higher peak plasma concentrations and increased side effects. |
| Recommendation: If using a route other than intraperitoneal injection, consider that the optimal dose may be different. A dose-response validation for your chosen route of administration is recommended. | |
| Animal strain or species differences | Sensitivity to GABAB receptor modulation can vary between different rodent strains and species. |
| Recommendation: Be aware of the strain and species used in the literature and compare it to your own. If using a different strain, a preliminary dose-finding study is highly advisable. |
Quantitative Data Summary
The following table summarizes the dose-related effects of this compound and a similar GABAB PAM on locomotor activity based on available literature. Note that direct quantitative data for this compound-induced hypolocomotion at high doses is limited, as studies have primarily focused on the non-sedating, therapeutic dose range.
| Compound | Dose (i.p.) | Species/Strain | Effect on Spontaneous Locomotor Activity | Reference |
| This compound | 10, 20 mg/kg | CD1 Mice | No effect | |
| KK-92A | 20 mg/kg | sP Rats | No effect | [2] |
| KK-92A | 40, 80 mg/kg | sP Rats | Reduced motility at the highest doses in the initial 10 minutes of testing. | [2] |
| ISL | up to 80 mg/kg | Rodents | No alteration | [6] |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound on Locomotor Activity using the Open Field Test
This protocol is designed to determine the dose at which this compound induces hypolocomotion in your experimental animals.
1. Animals and Housing:
-
Use the specific rodent species and strain relevant to your research.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week before testing.
2. Apparatus:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice, 100 x 100 x 40 cm for rats), made of a non-porous material for easy cleaning.
-
Video camera mounted above the arena to record the sessions.
-
Automated tracking software to analyze locomotor activity (e.g., total distance traveled, time spent mobile/immobile).
3. Experimental Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment begins.
-
Prepare fresh solutions of this compound in a suitable vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline).
-
Divide animals into groups (n=8-10 per group) to receive either vehicle or different doses of this compound (e.g., 10, 20, 40, 80 mg/kg, i.p.).
-
Administer the assigned treatment.
-
30 minutes post-injection, gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes).
-
After each trial, clean the arena thoroughly with 70% ethanol (B145695) to remove any olfactory cues.
4. Data Analysis:
-
Use the tracking software to quantify the total distance traveled, velocity, and the amount of time the animal is immobile.
-
Compare the data from the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A statistically significant decrease in the total distance traveled in a dose-dependent manner will indicate hypolocomotion.
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of this compound action.
Experimental Workflow for Assessing Hypolocomotion
Caption: Workflow for assessing drug-induced hypolocomotion.
References
- 1. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 2. The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]
- 5. Activation of Cannabinoid Receptor 1 in GABAergic Neurons in the Rostral Anterior Insular Cortex Contributes to the Analgesia Following Common Peroneal Nerve Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of COR659 and Its Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of COR659 and its analogues.
Frequently Asked Questions (FAQs)
1. What is the general synthetic strategy for this compound?
This compound, methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate, is a 2-acylaminothiophene derivative. Its synthesis is typically a two-step process:
-
Step 1: Gewald Reaction. This is a one-pot, multi-component reaction to form the core 2-aminothiophene ring system. It involves the condensation of a ketone (3-pentanone), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2]
-
Step 2: Acylation. The resulting 2-aminothiophene is then acylated using 4-chlorobenzoyl chloride to introduce the N-acyl side chain, yielding the final this compound product.
2. What are the common challenges in the Gewald reaction for the synthesis of the this compound core?
The Gewald reaction, while efficient, can present several challenges:
-
Low Yields: Yields can be variable (35-85%) and are highly dependent on reaction conditions and substrate purity.[1][3]
-
Side Reactions: The reaction mechanism involves several intermediates, and side reactions can occur, leading to a complex crude product mixture.[4]
-
Reaction Control: The reaction is exothermic, and controlling the temperature during the addition of the catalyst is crucial to prevent runaway reactions and the formation of byproducts.
-
Purification: The crude product often precipitates from the reaction mixture and requires careful purification, typically by recrystallization, to remove unreacted starting materials and side products.[1]
3. How can I optimize the yield of the Gewald reaction?
Optimizing the Gewald reaction involves careful control of several parameters:
-
Catalyst: Morpholine (B109124) is a commonly used basic catalyst.[1] The amount and rate of addition should be carefully controlled.
-
Solvent: Methanol or ethanol (B145695) are typical solvents for this reaction.[1]
-
Temperature: The reaction is often stirred at a slightly elevated temperature (e.g., 45°C) for a few hours after the initial exothermic phase.[1]
-
Two-Step Procedure: For better control, a two-step procedure can be employed where the Knoevenagel condensation between the ketone and the activated nitrile is performed first, followed by the addition of sulfur and the base.[3]
4. What are the best practices for purifying the 2-aminothiophene intermediate and the final this compound product?
-
Recrystallization: This is the most common method for purifying the solid products from both steps of the synthesis. Ethanol is a frequently used solvent for recrystallization.[1]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica (B1680970) gel column chromatography can be used. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point.
-
Washing: The crude precipitate from the Gewald reaction should be washed with a suitable solvent (e.g., ethanol) to remove soluble impurities before recrystallization.[1]
5. What are the key challenges when synthesizing analogues of this compound?
A primary motivation for synthesizing analogues of this compound is to address its metabolic instability, particularly the hydrolysis of the methyl ester group. When designing and synthesizing analogues, consider the following:
-
Bioisosteric Replacement: The ester group can be replaced with more stable bioisosteres like amides or heterocyclic rings.[5][6]
-
Steric Hindrance: Introducing bulkier groups near the ester functionality can sterically hinder enzymatic hydrolysis.
-
Synthetic Compatibility: Ensure that the modifications to the starting materials are compatible with the Gewald reaction and subsequent acylation conditions.
Troubleshooting Guides
Troubleshooting the Gewald Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst | Use fresh, high-purity morpholine or another suitable base. |
| Impure starting materials | Ensure the ketone, cyanoacetate (B8463686), and sulfur are of high purity. | |
| Incorrect reaction temperature | Monitor and control the temperature, especially during catalyst addition. | |
| Insufficient reaction time | Extend the reaction time and monitor by TLC. | |
| Formation of a Tar-like Substance | Reaction temperature too high | Add the catalyst slowly and use an ice bath to control the initial exotherm. |
| Catalyst added too quickly | See above. | |
| Difficult Purification | Multiple side products | Consider the two-step procedure for better control. Optimize reaction conditions (temperature, solvent, catalyst). |
| Oily product | Try to precipitate the product by adding a non-polar solvent or by cooling to a lower temperature. If it remains an oil, use column chromatography. |
Troubleshooting the Acylation Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient acylating agent | Use a slight excess (1.1-1.2 equivalents) of 4-chlorobenzoyl chloride. |
| Inactive acylating agent | Use fresh 4-chlorobenzoyl chloride. | |
| Inefficient base | Use a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. | |
| Low Yield | Product loss during workup | Optimize the extraction and purification steps. |
| Side reactions | Run the reaction at a lower temperature (e.g., 0°C to room temperature). | |
| Product is Difficult to Purify | Presence of unreacted starting material | Use column chromatography for purification. |
| Formation of di-acylated product | Use a controlled amount of the acylating agent. |
Experimental Protocols
General Procedure for the Synthesis of the 2-Aminothiophene Core of this compound via Gewald Reaction:
-
To a stirred mixture of 3-pentanone (B124093) (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in methanol, slowly add morpholine (as catalyst) over a period of 30 minutes at 35-40°C.
-
After the addition is complete, stir the reaction mixture at 45°C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-ethyl-5-methylthiophene-3-carboxylate.
General Procedure for the Acylation of the 2-Aminothiophene Core:
-
Dissolve the 2-aminothiophene intermediate (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 4-chlorobenzoyl chloride (1.1 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for the Gewald reaction.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Pharmacokinetic Profile of COR659 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on improving the pharmacokinetic profile of COR659 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic liability of this compound?
A1: The primary metabolic soft spot of this compound is the methyl ester group at the C-3 position of the thiophene (B33073) ring. This group is susceptible to cleavage, leading to the formation of the M1 metabolite. This metabolite has been observed to maintain high and persistent levels in plasma in vivo, which can be a potential pharmacokinetic and toxicological concern.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound has a dual mechanism of action. It acts as a positive allosteric modulator (PAM) of the GABAB receptor and as an antagonist or inverse agonist at the cannabinoid CB1 receptor.[2][3][4]
Q3: What strategies can be employed to improve the metabolic stability of this compound derivatives?
A3: A key strategy is to modify the metabolically labile methyl ester group. Replacing it with bulkier, branched alkyl substituents has been shown to enhance in vitro metabolic stability.[1] This approach aims to sterically hinder the enzymatic cleavage of the ester.
Q4: Are there general formulation strategies to improve the pharmacokinetics of compounds like this compound?
A4: Yes, several formulation strategies can be considered to improve the pharmacokinetic profile of orally administered drugs. These include:
-
Solubilizing agents: Using surfactants or forming inclusion complexes with cyclodextrins can improve solubility and dissolution.[5]
-
Nanoparticle formulations: Solid lipid nanoparticles (SLNs) and nanoemulsions can enhance oral absorption.[5] For instance, nanoemulsions can be more readily internalized by enterocytes.[5]
-
Modified release profiles: Developing sustained or controlled-release formulations can help maintain therapeutic drug levels in the bloodstream.[6]
Troubleshooting Guides
Problem 1: High plasma concentrations of the M1 metabolite are observed in vivo.
-
Possible Cause: Rapid cleavage of the methyl ester group at the C-3 position of the thiophene ring.[1]
-
Troubleshooting Steps:
-
Structural Modification: Synthesize analogues with modified ester groups. Introducing steric hindrance by using branched alkyl esters (e.g., isopropyl, tert-butyl) can reduce the rate of hydrolysis.[1]
-
In Vitro Metabolic Stability Assay: Before proceeding to in vivo studies, screen new derivatives in an in vitro metabolic stability assay using rat liver microsomes. This allows for the early identification of more stable compounds.
-
Prodrug Strategies: Consider designing a prodrug that releases the active molecule at the target site, potentially altering the metabolic pathway.
-
Problem 2: Poor oral bioavailability of a new this compound derivative.
-
Possible Cause:
-
Low aqueous solubility.
-
Poor permeability across the intestinal membrane.
-
Significant first-pass metabolism.
-
-
Troubleshooting Steps:
-
Physicochemical Characterization: Determine the aqueous solubility and lipophilicity (LogP/LogD) of the derivative. A balance between these properties is crucial for oral absorption.
-
Formulation Enhancement:
-
Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to assess intestinal permeability.
-
Inhibition of Efflux Transporters: Investigate if the compound is a substrate for efflux transporters like P-glycoprotein in the gut, which can limit absorption.
-
Problem 3: Inconsistent results in in vivo pharmacokinetic studies.
-
Possible Cause:
-
Issues with the formulation and administration.
-
Variability in animal handling and health.
-
Analytical method variability.
-
-
Troubleshooting Steps:
-
Formulation Quality Control: Ensure the formulation is homogenous and the compound is fully dissolved or uniformly suspended before administration.
-
Standardized Animal Procedures: Maintain consistent fasting times, administration techniques (e.g., gavage volume and speed), and blood sampling times across all animals.
-
Analytical Method Validation: The bioanalytical method (typically LC-MS/MS) should be fully validated for linearity, accuracy, precision, and stability in the biological matrix (plasma).
-
Dose Confirmation: Analyze the dosing solution to confirm the concentration of the administered compound.
-
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound and its Derivatives in Rats (Placeholder Data)
| Compound | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| This compound | 10 (i.p.) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative 1 (Isopropyl ester) | 10 (i.p.) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative 2 (tert-Butyl ester) | 10 (i.p.) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Note: The above values are placeholders. Please refer to the publication "The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives" for the actual experimental data.
Table 2: In Vitro Metabolic Stability of this compound Derivatives in Rat Liver Microsomes (Placeholder Data)
| Compound | Intrinsic Clearance (μL/min/mg) | Half-life (min) |
| This compound | [Insert Value] | [Insert Value] |
| Derivative 1 (Isopropyl ester) | [Insert Value] | [Insert Value] |
| Derivative 2 (tert-Butyl ester) | [Insert Value] | [Insert Value] |
Note: The above values are placeholders. Please refer to the publication "The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives" for the actual experimental data.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g) are used. Animals are fasted overnight before dosing.
-
Formulation: The compound is formulated in a suitable vehicle (e.g., a mixture of PEG400, Solutol HS 15, and water).
-
Administration:
-
Intraperitoneal (i.p.): A single dose (e.g., 10 mg/kg) is administered.
-
Oral (p.o.): A single dose is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound and its major metabolites are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[1]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).
Protocol 2: In Vitro Metabolic Stability in Rat Liver Microsomes
-
Incubation Mixture: The reaction mixture contains rat liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and a NADPH-regenerating system in phosphate (B84403) buffer (pH 7.4).
-
Reaction Initiation: The reaction is initiated by the addition of the NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The concentration of the remaining parent compound is quantified by HPLC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.
Visualizations
Caption: Dual mechanism of action of this compound.
References
Validation & Comparative
Comparative Analysis of COR659 and Baclofen for the Treatment of Alcohol Use Disorder
A Guide for Researchers and Drug Development Professionals
The GABAergic system, particularly the GABA-B receptor, has emerged as a critical target in the development of pharmacotherapies for Alcohol Use Disorder (AUD). This guide provides a detailed comparison of two modulators of the GABA-B receptor: baclofen (B1667701), a direct agonist, and COR659, a positive allosteric modulator (PAM). This analysis is intended to inform researchers, scientists, and drug development professionals on the preclinical profiles of these compounds, supported by experimental data and methodologies.
Executive Summary
Baclofen, a long-established muscle relaxant, has been explored for its potential to reduce alcohol consumption and withdrawal symptoms. It acts as a direct agonist at the GABA-B receptor. This compound is a novel small molecule that functions as a positive allosteric modulator of the GABA-B receptor, offering a more nuanced mechanism of action. Preclinical evidence suggests both compounds can reduce alcohol intake, but they exhibit key differences in their pharmacological profiles, including potential for tolerance and off-target effects. This guide will delve into their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols used to generate these findings.
Mechanism of Action
Baclofen is a direct agonist of the GABA-B receptor.[1] Upon binding, it activates the receptor, leading to a cascade of intracellular events that ultimately reduce neuronal excitability. This includes the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels. Its therapeutic effect in AUD is thought to be mediated by reducing the reinforcing effects of alcohol and alleviating withdrawal-associated anxiety and hyperexcitability.[2][3] Preclinical studies have shown that baclofen can suppress alcohol-stimulated dopamine (B1211576) release, a key neurochemical event in the brain's reward pathway.[2]
This compound is a positive allosteric modulator (PAM) of the GABA-B receptor.[4] Unlike a direct agonist, this compound does not activate the receptor on its own. Instead, it binds to a distinct site on the receptor and enhances the effect of the endogenous ligand, GABA. This mechanism is thought to offer a more physiological and potentially safer modulation of the GABAergic system. Interestingly, this compound has also been shown to act as an antagonist or inverse agonist at the cannabinoid CB1 receptor, a dual mechanism that may contribute to its effects on alcohol and other rewarding substances.[4][5]
Signaling Pathway of GABA-B Receptor Activation
The following diagram illustrates the canonical signaling pathway activated by GABA-B receptor agonists and positively modulated by PAMs.
Preclinical Efficacy in Alcohol Use Disorder Models
Alcohol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats
The operant self-administration paradigm in alcohol-preferring rats is a widely used model to assess the reinforcing effects of alcohol and the potential of pharmacological interventions to reduce alcohol consumption.
-
Subjects: Male Sardinian alcohol-preferring (sP) rats are used due to their innate high preference for alcohol.[6]
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.[7]
-
Training: Rats are trained to press an active lever to receive a small amount (e.g., 0.1 mL) of 15% (v/v) ethanol (B145695) solution.[4][6] The other lever is inactive and responses are recorded but have no consequences. Training typically occurs under a fixed-ratio (FR) schedule of reinforcement (e.g., FR4, where four lever presses result in one reward).[6]
-
Testing: Once stable responding is achieved, animals are pre-treated with the test compound (this compound, baclofen, or vehicle) via intraperitoneal (i.p.) injection at various doses before the self-administration session.[4][6] The number of lever presses and the amount of alcohol consumed are recorded.
| Compound | Dose (mg/kg, i.p.) | Effect on Alcohol Self-Administration (FR4) in sP Rats | Reference |
| This compound | 2.5 | Significant reduction in lever presses and alcohol intake. | [4] |
| 5 | Dose-dependent, significant reduction. | [4] | |
| 10 | Strong suppression of alcohol self-administration. | [4] | |
| Baclofen | 1.7 | Dose-dependent reduction in alcohol-reinforced responding. | [6] |
| 3 | Significant reduction in lever presses and alcohol intake. | [6][8] | |
| R(+)-Baclofen | 0.75 | Proportional reduction in alcohol self-administration. | [8] |
| 1.5 | Reduction similar to 3 mg/kg of racemic baclofen. | [8] | |
| 3 | Larger reduction in alcohol self-administration. | [8] | |
| S(-)-Baclofen | 6, 12, 24 | No effect on alcohol self-administration. | [8] |
Binge-Like Alcohol Drinking in C57BL/6J Mice
The "Drinking in the Dark" (DID) model is used to study binge-like alcohol consumption, a pattern of drinking that is particularly relevant to the development of AUD.
-
Subjects: C57BL/6J mice are commonly used as they exhibit high voluntary alcohol consumption.[9][10]
-
Procedure: Mice are singly housed and, three hours into their dark cycle (their active period), their water bottle is replaced with a bottle containing 20% (v/v) ethanol for a limited period (typically 2-4 hours).[9][10][11]
-
Measurements: The amount of ethanol consumed is measured and blood ethanol concentrations (BECs) are often determined to confirm intoxication.[9]
-
Drug Administration: Test compounds are administered prior to the drinking session.[12]
| Compound | Dose (mg/kg, i.p.) | Effect on Binge-Like Alcohol Intake in C57BL/6J Mice | Reference |
| This compound | 10 | Significant suppression of intoxicating amounts of alcohol. | [12][13] |
| 20 | Dose-dependent, significant suppression. | [12][13][14] | |
| 40 | Strong suppression of binge-like drinking. | [12][13][14] |
Note: Specific quantitative data for baclofen in the DID model was not found in the provided search results, however, it is generally reported to reduce binge-like drinking.
Alcohol Withdrawal
Baclofen has been investigated for its ability to mitigate the symptoms of alcohol withdrawal, which are a major factor in relapse.
-
Induction of Dependence: Wistar rats are made physically dependent on ethanol through repeated administration of intoxicating doses of ethanol over several days.[15]
-
Assessment of Withdrawal: Following cessation of alcohol administration, withdrawal signs are scored based on a standardized scale that includes measures of tremor, rigidity, and susceptibility to audiogenic seizures.[15]
-
Drug Administration: Baclofen is administered acutely at different doses, and its effect on the intensity of withdrawal signs is evaluated.[15]
| Compound | Dose (mg/kg, i.p.) | Effect on Alcohol Withdrawal Signs in Rats | Reference |
| Baclofen | 10 | Dose-dependently decreased the intensity of withdrawal signs. | [15] |
| 20 | Protected from audiogenic seizures. | [15] | |
| 40 | Further dose-dependent reduction in withdrawal severity. | [15] |
Note: Preclinical data on the effect of this compound on alcohol withdrawal symptoms was not available in the provided search results.
Comparative Summary and Key Differences
| Feature | This compound | Baclofen |
| Mechanism of Action | GABA-B Positive Allosteric Modulator; CB1 Antagonist/Inverse Agonist[4][5] | GABA-B Receptor Agonist[1] |
| Preclinical Efficacy | Reduces alcohol self-administration and binge-like drinking.[4][12] | Reduces alcohol self-administration, binge-like drinking, and withdrawal symptoms.[2][6][15] |
| Tolerance | Rapid development of tolerance to anti-alcohol effects with repeated administration in rodents.[14] | Generally, no tolerance to the therapeutic effect on alcohol indifference is observed in long-term treatment.[2] |
| Selectivity | May also affect the consumption of other palatable substances like sucrose (B13894) and chocolate, potentially via its action on CB1 receptors.[4] | At higher doses, may non-specifically reduce responding for other rewards like sucrose.[16] |
| Safety Profile | As a PAM, it is hypothesized to have a better safety profile with fewer side effects compared to direct agonists. | Side effects can include sedation, dizziness, and muscle weakness.[17] |
Experimental Workflows
Workflow for Preclinical Evaluation of an Anti-Alcohol Compound
The following diagram outlines a typical workflow for the preclinical assessment of a novel compound for AUD.
References
- 1. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical experience of baclofen in alcohol dependence: A chart review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Baclofen and the Alcohol Withdrawal Syndrome-A Short Review [frontiersin.org]
- 4. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 6. Baclofen-induced reduction of alcohol reinforcement in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. REGULATION OF OPERANT ORAL ETHANOL SELF-ADMINISTRATION: A DOSE-RESPONSE CURVE STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “Drinking in the Dark” (DID): A Simple Mouse Model of Binge-Like Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Drinking in the Dark Mice: A genetic model of drinking to intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of baclofen on alcohol and sucrose self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Baclofen for Alcohol Dependence: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of COR659 and Other GABA-B Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Positive allosteric modulators (PAMs) of the GABA-B receptor represent a promising therapeutic avenue for various neurological and psychiatric disorders, including addiction.[1][2] These molecules do not directly activate the receptor but rather enhance the effect of the endogenous ligand, GABA, leading to a more nuanced and potentially safer pharmacological profile compared to direct agonists like baclofen.[3][4] This guide provides a comparative overview of a novel GABA-B PAM, COR659, and other key modulators, focusing on their performance backed by experimental data.
Mechanism of Action: A Subtle Potentiation
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.[5][6] Unlike direct agonists that bind to the orthosteric site where GABA binds, PAMs bind to a distinct allosteric site on the receptor.[3][7] This binding event induces a conformational change that increases the affinity and/or efficacy of GABA for its binding site.[5] The key advantage of this mechanism is that PAMs only amplify GABAergic signaling where and when GABA is naturally released, potentially reducing the side effects associated with the widespread and continuous receptor activation caused by agonists.[1][3]
This compound: A Novel Modulator with a Dual Action
This compound is a recently developed GABA-B PAM that has demonstrated significant potential in preclinical models of alcohol and drug abuse.[8] Notably, this compound is reported to possess a dual mechanism of action, acting as both a positive allosteric modulator of the GABA-B receptor and as an antagonist or inverse agonist at the cannabinoid CB1 receptor.[9] This dual action may contribute to its distinct pharmacological profile.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other well-characterized GABA-B PAMs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency and Efficacy of GABA-B Positive Allosteric Modulators
| Compound | Assay Type | Species | Potency (EC₅₀) | Efficacy (% of GABA max response) | Reference |
| This compound | Data not publicly available | ||||
| GS39783 | [³⁵S]GTPγS Binding | Rat | 3.1 µM | Potentiates GABA effect | [8] |
| [³⁵S]GTPγS Binding | Human | 2.1 µM | Potentiates GABA effect | [8] | |
| cAMP Inhibition | Rat | ~1-10 µM (concentration used) | Enhances GABA potency 2-3 fold | [10] | |
| rac-BHFF | [³⁵S]GTPγS Binding | Rat | Potent PAM activity | Agonist and potent PAM | [9] |
| Calcium Mobilization | Rat | More potent than ORM-27669 | [9] | ||
| GABA Potentiation | > 15-fold increase in potency | > 149% increase in efficacy | |||
| ADX71441 | Not specified | Potent | [11][12] | ||
| KK-92A | Multiple cell-based assays | High potency | Superior PAM properties | [1][13] |
Table 2: In Vivo Efficacy in Models of Alcohol and Drug Abuse
| Compound | Animal Model | Species | Effect | Doses Tested | Reference |
| This compound | Alcohol Self-Administration | Rat (sP) | Suppressed lever-responding (more potent and effective than GS39783) | 2.5, 5, 10 mg/kg (i.p.) | [8] |
| Binge-like Alcohol Drinking | Mouse (C57BL/6J), Rat (sP) | Suppressed intake of intoxicating amounts of alcohol | 10, 20, 40 mg/kg (i.p.) | [14] | |
| Drug-Induced Locomotor Hyperactivity | Mouse | Reduced or suppressed hyperactivity induced by cocaine, amphetamine, nicotine (B1678760), and morphine | 10, 20 mg/kg (i.p.) | [8] | |
| GS39783 | Alcohol Self-Administration | Rat (sP) | Reduced alcohol self-administration | [15] | |
| rac-BHFF | Cocaine Self-Administration | Attenuated | Non-sedative doses | [9] | |
| Ethanol (B145695) Drinking | Attenuated | Non-sedative doses | [9] | ||
| ADX71441 | Binge-like Alcohol Drinking | Mouse (C57BL/6J) | Potent and selective reduction of ethanol drinking | 3, 10, 30 mg/kg (p.o.) | [16] |
| Long-term Excessive Drinking | Mouse (C57BL/6J) | Potent and selective reduction of ethanol drinking | 3, 10, 17 mg/kg (p.o.) | [16] | |
| KK-92A | Alcohol Self-Administration | Rat (sP) | Reduced alcohol self-administration | 2.5 mg/kg (in combination with baclofen) | [1] |
| Nicotine Self-Administration | Rat | Inhibited nicotine self-administration | [13][17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize GABA-B PAMs.
In Vitro Assays for GABA-B PAM Activity
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the GABA-B receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) expressing recombinant human or rat GABA-B receptors, or from native brain tissue.[10]
-
Incubation: Membranes are incubated with a fixed concentration of a GABA-B agonist (e.g., GABA or baclofen), the test PAM at various concentrations, and [³⁵S]GTPγS.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified using liquid scintillation counting.
-
Analysis: Data are analyzed to determine the EC₅₀ (potency) and the maximal effect (efficacy) of the PAM in potentiating the agonist-induced G-protein activation.[5]
cAMP Inhibition Assay: This assay measures the inhibition of adenylyl cyclase activity following GABA-B receptor activation.
-
Cell Culture: Cells expressing GABA-B receptors are cultured and treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with forskolin (B1673556) to increase intracellular cAMP levels.
-
Treatment: Cells are then treated with a GABA-B agonist in the presence or absence of the test PAM.
-
Measurement: Intracellular cAMP levels are measured using methods such as HTRF (Homogeneous Time-Resolved Fluorescence).[10]
-
Analysis: The ability of the PAM to enhance the agonist-induced inhibition of cAMP production is quantified.
In Vivo Behavioral Models
Alcohol and Drug Self-Administration: This model assesses the reinforcing properties of a substance.
-
Surgery: Animals (typically rats or mice) are surgically implanted with an intravenous catheter for drug delivery or provided with an operant chamber for oral self-administration.[4][18]
-
Training: Animals are trained to perform a specific action (e.g., press a lever) to receive a drug infusion or access to an alcohol solution.[19]
-
Testing: Once a stable baseline of self-administration is established, the effect of the test PAM (administered systemically, e.g., via intraperitoneal injection) on the rate of self-administration is measured.[18]
-
Schedules of Reinforcement: Different schedules, such as Fixed Ratio (FR) and Progressive Ratio (PR), can be used to assess different aspects of motivation and reinforcement.[19]
Locomotor Activity Assay: This test is used to evaluate the general activity levels of animals and to screen for potential sedative or stimulant effects of a compound.[20][21]
-
Apparatus: Animals are placed in an open-field arena equipped with infrared beams to automatically track their movement.[20]
-
Habituation: Animals may be habituated to the testing environment before the experiment.[20]
-
Treatment: Animals are administered the test compound or vehicle.
-
Measurement: Locomotor activity, including distance traveled, rearing frequency, and time spent in different zones of the arena, is recorded over a specific period.[21]
-
Analysis: The data is analyzed to determine if the compound significantly alters locomotor activity compared to the control group.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the GABA-B receptor signaling pathway and a typical experimental workflow.
Conclusion
This compound emerges as a compelling GABA-B positive allosteric modulator with a potentially advantageous dual mechanism of action. Preclinical data suggest it is more potent and effective than the reference compound GS39783 in reducing alcohol self-administration.[8] The broader class of GABA-B PAMs continues to show promise for treating addiction and other CNS disorders, offering a more refined approach to modulating GABAergic neurotransmission than direct agonists.[2][22] Further research, particularly head-to-head comparative studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound and other novel GABA-B PAMs.
References
- 1. The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Animal Model of Alcohol Dependence to Screen Medications for Treating Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and optimization of new GS39783 analogues as positive allosteric modulators of GABAB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 5. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GABAB receptor positive allosteric modulators with different efficacies affect neuroadaptation to and self-administration of alcohol and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADX71441, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats [frontiersin.org]
- 16. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator ADX71441 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. KK-92A, a novel GABAB receptor positive allosteric modulator, attenuates nicotine self-administration and cue-induced nicotine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. scielo.br [scielo.br]
- 20. va.gov [va.gov]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
COR659 vs. GS39783: A Preclinical Comparative Analysis for the Reduction of Alcohol Consumption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational positive allosteric modulators (PAMs) of the GABA-B receptor, COR659 and GS39783, focusing on their efficacy in reducing alcohol consumption in preclinical models. Both compounds have shown promise in attenuating alcohol-related behaviors, but they exhibit distinct pharmacological profiles and potencies.
Mechanism of Action and Signaling Pathways
Both this compound and GS39783 are positive allosteric modulators of the GABA-B receptor.[1][2] They bind to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, GABA.[3] This binding potentiates the effect of GABA, enhancing the inhibitory signaling of the GABA-B receptor. This modulation of the GABAergic system is believed to be a key mechanism for reducing the reinforcing properties of alcohol.[4]
However, a crucial distinction lies in their secondary targets. Preclinical evidence suggests that this compound, in addition to its GABA-B PAM activity, also acts on the cannabinoid CB1 receptor. This dual action appears to contribute to its effects on the consumption of highly palatable foods, but its primary effect on alcohol self-administration is largely attributed to its action on the GABA-B receptor.[5] In contrast, GS39783's effects on alcohol consumption are primarily, if not exclusively, mediated by its positive allosteric modulation of the GABA-B receptor.[1][6][7]
Comparative Efficacy in Preclinical Models
Studies in Sardinian alcohol-preferring (sP) rats have demonstrated that this compound is more potent and effective than GS39783 in suppressing alcohol self-administration.[5]
Quantitative Data Summary
| Compound | Animal Model | Dosing (Route) | Key Findings in Alcohol Self-Administration | Reference |
| This compound | Sardinian alcohol-preferring (sP) rats | 2.5, 5, 10 mg/kg (i.p.) | Suppressed lever-responding for alcohol (15% v/v) under FR4 and PR schedules. More potent and effective than GS39783. | [5] |
| Sardinian alcohol-preferring (sP) rats | 10, 20, 40 mg/kg (i.p.) | Effectively and selectively suppressed binge-like alcohol intake. | [8][9] | |
| C57BL/6J mice | 10, 20, 40 mg/kg (i.p.) | Effectively and selectively suppressed binge-like alcohol intake in the "drinking in the dark" paradigm. | [8][9] | |
| GS39783 | Sardinian alcohol-preferring (sP) rats | 25, 50, 100 mg/kg (i.g.) | Dose-dependently decreased responding for alcohol. | [10][11] |
| Sardinian alcohol-preferring (sP) rats | 25, 50, 100 mg/kg (i.g.) | Dose-dependent and specific reduction in the motivational properties of alcohol. | [12] | |
| Different lines of alcohol-preferring rats (P, sP, AA) | 25, 50, 100 mg/kg (i.g.) | Suppressed alcohol self-administration under FR and PR schedules, with varying potency and efficacy across strains. No effect on lever-responding for food. | [13][14] |
Note: FR = Fixed Ratio, PR = Progressive Ratio, i.p. = intraperitoneal, i.g. = intragastric.
Experimental Protocols
The following outlines the general methodologies used in the key comparative studies.
Operant Alcohol Self-Administration in sP Rats
-
Subjects: Male Sardinian alcohol-preferring (sP) rats were used. These rats are selectively bred for high alcohol preference and consumption.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Training: Rats were trained to press one lever for a 15% (v/v) alcohol solution and another for water. The alcohol lever was typically on a Fixed Ratio 4 (FR4) schedule of reinforcement (four presses result in one reward), while the water lever was on an FR1 schedule.
-
Testing: Once stable responding was achieved, the effects of this compound or GS39783 were assessed. The drugs were administered prior to the test session.
-
Fixed Ratio (FR) Schedule: Measures the reinforcing efficacy of alcohol.
-
Progressive Ratio (PR) Schedule: The response requirement for each subsequent reward increases. The "breakpoint" (the highest number of responses an animal is willing to make for a single reward) is used as a measure of the motivational strength of alcohol.
-
-
Drug Administration: In the direct comparative study, this compound was administered intraperitoneally (i.p.) at doses of 2.5, 5, and 10 mg/kg. GS39783 has been tested via intragastric (i.g.) administration in other studies at doses of 25, 50, and 100 mg/kg.[5][13][14]
Binge-Like Drinking ("Drinking in the Dark") in Mice
-
Subjects: C57BL/6J mice, a commonly used inbred strain for alcohol research.
-
Procedure: Mice were given access to a single bottle of 20% ethanol (B145695) for a limited period (e.g., 2-4 hours) starting 3 hours into the dark cycle. This procedure is designed to model binge-like drinking behavior.
-
Drug Administration: this compound (10, 20, and 40 mg/kg, i.p.) was administered before the drinking session.[8][9]
-
Measurement: The amount of ethanol consumed was measured and calculated as g/kg of body weight.
Selectivity of Action
An important consideration for the therapeutic potential of these compounds is their selectivity for alcohol versus other rewards.
-
GS39783: Studies have shown that GS39783 specifically reduces alcohol self-administration without affecting the consumption of sucrose (B13894) solutions or food pellets at effective doses, suggesting a high degree of selectivity for alcohol reinforcement.[12][13][14]
-
This compound: In contrast, this compound has been found to suppress not only alcohol self-administration but also the self-administration of sucrose and chocolate solutions.[5] This effect on palatable food intake is likely mediated by its action on the cannabinoid CB1 receptor.[5] While this broader effect might be beneficial in a comorbidity context (e.g., eating disorders), it indicates a lower selectivity for alcohol reinforcement compared to GS39783.
Tolerance
The development of tolerance to the effects of a drug is a critical factor for its long-term therapeutic use. One study investigating repeated administration of this compound found that tolerance to its alcohol-suppressing effects developed rapidly in both mice and rats.[15][16] The magnitude of the reducing effect of this compound on alcohol drinking diminished progressively and vanished over subsequent drinking sessions.[15][16] This rapid development of tolerance could be a significant limitation for the clinical utility of this compound. Data on the development of tolerance to the anti-alcohol effects of GS39783 with repeated administration is less clear from the provided search results.
Summary and Future Directions
Both this compound and GS39783 effectively reduce alcohol consumption in preclinical models through positive allosteric modulation of the GABA-B receptor. This compound appears to be more potent than GS39783. However, key differences in their pharmacological profiles, particularly the off-target effects of this compound on the CB1 receptor and the rapid development of tolerance, are crucial considerations for their therapeutic potential. GS39783 exhibits greater selectivity for alcohol reinforcement.
Further research is needed to fully elucidate the long-term efficacy and safety of both compounds. Head-to-head comparative studies under identical experimental conditions, including investigations into the development of tolerance for GS39783, are warranted. Currently, there are no registered clinical trials for either this compound or GS39783 for the treatment of alcohol use disorder.[17][18][19][20] The preclinical data presented here provides a foundation for future investigations into the potential of GABA-B PAMs as a therapeutic strategy for alcohol use disorder.
References
- 1. GS-39783 - Wikipedia [en.wikipedia.org]
- 2. Suppressing effect of the novel positive allosteric modulator of the GABA(B) receptor, this compound, on locomotor hyperactivity induced by different drugs of abuse [iris.cnr.it]
- 3. Positive Allosteric Modulation of the GABAB Receptor by GS39783 Attenuates the Locomotor Stimulant Actions of Ethanol and Potentiates the Induction of Locomotor Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 5. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. GS 39783 | GABAB Receptors | Tocris Bioscience [tocris.com]
- 8. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Specific reduction of alcohol's motivational properties by the positive allosteric modulator of the GABAB receptor, GS39783--comparison with the effect of the GABAB receptor direct agonist, baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the effect of the GABAB receptor agonist, baclofen, and the positive allosteric modulator of the GABAB receptor, GS39783, on alcohol self-administration in three different lines of alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the effect of the GABAΒ receptor agonist, baclofen, and the positive allosteric modulator of the GABAB receptor, GS39783, on alcohol self-administration in 3 different lines of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Development of tolerance upon repeated administration with the GABAB receptor positive allosteric modulator, this compound, on alcohol drinking in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Trials | Medical School [med.umn.edu]
- 18. The Corticotropin Releasing Factor Receptor 1 in Alcohol Use Disorder: Still a Valid Drug Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene therapy may offer new treatment strategy for alcohol use disorder [wexnermedical.osu.edu]
- 20. A Neuroimmune Modulator for Alcohol Use Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of COR659 and its Analogues: A Comparative Guide
An In-depth Analysis of a Dual GABAB Positive Allosteric Modulator and CB1 Receptor Ligand
COR659, chemically known as methyl 2-[(4-chlorophenyl)carboxamido]-4-ethyl-5-methylthiophene-3-carboxylate, has emerged as a significant pharmacological tool due to its unique dual action as a positive allosteric modulator (PAM) of the GABAB receptor and as a ligand of the cannabinoid CB1 receptor.[1][2] This profile has demonstrated notable efficacy in preclinical models for reducing the consumption of alcohol and palatable foods, suggesting a therapeutic potential for addiction and compulsive behaviors.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogues, supported by available experimental data.
Performance Comparison of this compound and its Analogues
The exploration of this compound's chemical space has led to the synthesis and evaluation of several analogues. These modifications have primarily focused on two areas: substitutions on the phenylcarboxamido moiety and the replacement of the thiophene (B33073) ring, as well as alterations to the methyl ester group to improve metabolic stability. The resulting analogues have exhibited a range of pharmacological activities, providing insights into the structural requirements for dual GABAB PAM and CB1 receptor activity.
Phenylcarboxamido and Thiophene/Pyridine (B92270) Analogues
A study involving nine analogues of this compound, where the substituents on the phenylcarboxamido ring were varied and the thiophene core was replaced with a pyridine ring, revealed a complex SAR. The pharmacological outcomes were described as "disparate," indicating that a simple correlation between structural changes and activity was not evident.[3]
Of the nine analogues, only COR657 (methyl 2-(benzoylamino)-4-ethyl-5-methylthiophene-3-carboxylate) demonstrated a comparable effect to this compound in reducing alcohol self-administration in rat models.[3] This suggests that the 4-chloro substitution on the phenyl ring of this compound is not essential for its activity on alcohol intake, while the unsubstituted phenyl ring in COR657 retains efficacy. The other analogues in this series showed only modest or no effect on alcohol self-administration and, importantly, none of the tested analogues besides this compound had any significant impact on chocolate self-administration.[3] This divergence in activity profiles highlights the subtle structural determinants of efficacy and the potential for separating the effects on alcohol versus palatable food consumption.
Table 1: Comparative In Vivo Activity of this compound and Analogue COR657
| Compound | Structural Modification | Effect on Alcohol Self-Administration | Effect on Chocolate Self-Administration |
| This compound | 4-chlorophenylcarboxamido | Dose-dependent reduction | Dose-dependent reduction |
| COR657 | Phenylcarboxamido (unsubstituted) | Similar reduction to this compound | No significant effect |
Note: Detailed quantitative in vivo data from primary literature was not available for direct comparison.
Metabolically Protected Analogues
In vitro metabolic studies of this compound identified the methyl ester at the C-3 position of the thiophene ring as a primary site of metabolic vulnerability. This led to the design of a new series of analogues with bulkier, branched alkyl ester groups to enhance metabolic stability. These modifications proved successful in improving stability while retaining the desired pharmacological activities.
Analogues with these branched alkyl ester modifications were found to maintain GABAB PAM activity and, in some cases, a CB1 partial agonist or antagonist profile. Importantly, these metabolically stabilized analogues continued to demonstrate efficacy in reducing alcohol and/or chocolate self-administration in rats. This indicates that the ester group can be modified to improve pharmacokinetic properties without compromising the compound's dual pharmacological action.
Table 2: In Vitro Pharmacological Profile of Metabolically Protected this compound Analogues
| Compound | Ester Modification | GABAB Receptor Activity | CB1 Receptor Activity |
| This compound | Methyl Ester | Positive Allosteric Modulator | Ligand (Antagonist/Inverse Agonist properties suggested) |
| Analogues (2-4) | Branched Alkyl Esters | Positive Allosteric Modulator | Partial Agonist/Antagonist |
Note: Specific EC50, Emax, and Ki values for the analogues were not available in the reviewed literature abstracts.
Experimental Protocols
The pharmacological characterization of this compound and its analogues has relied on a combination of in vitro and in vivo assays to determine their activity at the GABAB and CB1 receptors and their effects on behavior.
In Vitro Assays
-
[35S]GTPγS Binding Assay: This functional assay is employed to determine the ability of a compound to modulate G-protein-coupled receptor (GPCR) activation.
-
For GABAB PAM Activity: Membranes from cells expressing GABAB receptors are incubated with the test compound, a sub-maximal concentration of the agonist GABA, and [35S]GTPγS. A PAM will potentiate the GABA-induced stimulation of [35S]GTPγS binding. Data is typically analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For CB1 Receptor Activity: To assess agonist or antagonist/inverse agonist properties at the CB1 receptor, membranes from cells expressing CB1 receptors are used. For agonist testing, the compound's ability to directly stimulate [35S]GTPγS binding is measured. For antagonist testing, the compound's ability to inhibit the stimulation of [35S]GTPγS binding by a known CB1 agonist (e.g., CP55,940) is determined.
-
In Vivo Assays
-
Operant Self-Administration: This behavioral paradigm is a gold standard for assessing the reinforcing properties of substances.
-
Procedure: Rats are trained to press a lever to receive a reward, such as a solution of alcohol or a palatable chocolate drink. The rate of lever pressing is a measure of the substance's reinforcing efficacy.
-
Data Collection: The number of lever presses and the amount of substance consumed are recorded. The effect of a test compound is evaluated by administering it before the self-administration session and comparing the results to a vehicle-treated control group.
-
-
Cue-Induced Reinstatement: This model is used to study relapse behavior.
-
Procedure: After the self-administration phase, the lever-pressing behavior is extinguished by no longer providing the reward. Reinstatement of the seeking behavior is then triggered by presenting cues previously associated with the reward (e.g., a light and a tone).
-
Data Collection: The effect of a test compound on the number of lever presses during the reinstatement session is measured.
-
Signaling Pathways and Experimental Workflows
The dual action of this compound implicates two distinct signaling pathways. As a GABAB PAM, it enhances the inhibitory effects of GABA, while its interaction with the CB1 receptor modulates neuronal activity, often with an inhibitory outcome.
Caption: Signaling pathways of this compound at GABAB and CB1 receptors.
The experimental workflow for evaluating new this compound analogues typically follows a hierarchical approach, starting with in vitro characterization and progressing to in vivo behavioral models.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Dual Receptor Effects of COR659 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacological profile of COR659, a novel compound with a dual mechanism of action, against established modulators of the GABAergic and endocannabinoid systems. Experimental data is presented to validate its activity as a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist of the cannabinoid CB1 receptor.
Comparative Analysis of In Vitro Activity
This compound's unique dual pharmacology offers a promising avenue for therapeutic development. To contextualize its in vitro effects, we compare its activity with that of a selective GABAB PAM, GS39783, and two well-characterized CB1 receptor antagonists, Rimonabant (an inverse agonist) and AM4113 (a neutral antagonist). The following table summarizes their in vitro potency and affinity at their respective primary targets, as determined by [35S]GTPγS binding assays and radioligand binding studies.
| Compound | Primary Target(s) | Assay Type | Parameter | Value | Reference |
| This compound | GABAB Receptor (PAM) & Cannabinoid CB1 Receptor (Antagonist/Inverse Agonist) | [35S]GTPγS Binding | EC50 (GABAB) | Data not explicitly reported in reviewed literature | [1] |
| [35S]GTPγS Binding | Ki or IC50 (CB1) | Data not explicitly reported in reviewed literature | [1] | ||
| GS39783 | GABAB Receptor (PAM) | [35S]GTPγS Binding | EC50 | 2.1 µM (recombinant receptors), 3.1 µM (native receptors) | [2] |
| Rimonabant | Cannabinoid CB1 Receptor (Inverse Agonist) | Radioligand Binding | Ki | 0.43 - 6.0 nM | [3] |
| [35S]GTPγS Binding | IC50 | 6.0 nM | [3] | ||
| AM4113 | Cannabinoid CB1 Receptor (Neutral Antagonist) | Radioligand Binding | Ki | 0.80 ± 0.44 nM | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways modulated by this compound and the general workflow for its in vitro characterization.
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for in vitro validation.
Experimental Protocols
The primary method for assessing the functional activity of this compound and its comparators at the Gi/o-coupled GABAB and CB1 receptors is the [35S]GTPγS binding assay. This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
I. [35S]GTPγS Binding Assay for GABAB Receptor Positive Allosteric Modulation
This protocol is adapted from methodologies used for the characterization of GABAB PAMs[1].
-
Membrane Preparation:
-
Utilize membranes from cells stably expressing recombinant human or rat GABAB receptors or native brain tissue (e.g., rat cortex).
-
Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Conditions:
-
The assay buffer typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 0.2 mM EGTA, pH 7.4.
-
Incubate membrane homogenates (10-20 µg protein) with a fixed concentration of GABA (to elicit a submaximal response, e.g., EC20), varying concentrations of the test compound (this compound or GS39783), GDP (e.g., 10 µM), and [35S]GTPγS (e.g., 0.05 nM).
-
Incubate for 60-90 minutes at 30°C.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage increase in [35S]GTPγS binding stimulated by the test compound in the presence of GABA against the concentration of the test compound.
-
Calculate the EC50 (the concentration of the PAM that produces 50% of its maximal effect) and the Emax (the maximal potentiation of the GABA response) using non-linear regression analysis.
-
II. [35S]GTPγS Binding Assay for CB1 Receptor Antagonism
This protocol is based on standard methods for evaluating CB1 receptor antagonists[1].
-
Membrane Preparation:
-
Prepare membranes from cells stably expressing the human CB1 receptor or from brain regions with high CB1 receptor density (e.g., cerebellum).
-
Follow the same general procedure as for GABAB receptor membrane preparation.
-
-
Assay Conditions:
-
The assay buffer is similar to that used for the GABAB assay.
-
To determine the inhibitory effect of an antagonist, incubate membrane homogenates (10-20 µg protein) with a fixed concentration of a CB1 agonist (e.g., CP55,940 at its EC80), varying concentrations of the test compound (this compound, Rimonabant, or AM4113), GDP (e.g., 30 µM), and [35S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
-
Termination and Detection:
-
Follow the same filtration and washing steps as described for the GABAB assay.
-
Quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage inhibition of the agonist-stimulated [35S]GTPγS binding against the concentration of the antagonist.
-
Calculate the IC50 (the concentration of the antagonist that inhibits 50% of the agonist response).
-
The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation. For inverse agonist activity, the compound's ability to decrease basal [35S]GTPγS binding in the absence of an agonist would be measured.
-
References
- 1. The GABAB receptor positive allosteric modulator this compound: In vitro metabolism, in vivo pharmacokinetics in rats, synthesis and pharmacological characterization of metabolically protected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Cannabinoid CB1 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge [mdpi.com]
Comparative Efficacy of COR659 on Alcohol Versus Food Reward: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the preclinical efficacy of COR659, a novel positive allosteric modulator (PAM) of the GABAB receptor, in attenuating reward-seeking behaviors for alcohol versus palatable food. The data presented herein is compiled from peer-reviewed studies and is intended for researchers, scientists, and drug development professionals.
Abstract
Recent preclinical evidence demonstrates that this compound effectively reduces alcohol self-administration and seeking behaviors in rodent models.[1][2][3][4] The primary mechanism for this effect is attributed to its positive allosteric modulation of the GABAB receptor.[1] Concurrently, this compound has been shown to suppress the consumption of highly palatable foods, such as sucrose (B13894) and chocolate, through a distinct mechanism involving the cannabinoid CB1 receptor.[1][2] Notably, this compound does not affect the consumption of standard chow, suggesting a selective effect on hyper-palatable food rewards.[1] This guide synthesizes the key experimental findings, details the underlying methodologies, and illustrates the distinct signaling pathways involved.
Quantitative Comparison of this compound Efficacy
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on alcohol and food reward.
Table 1: Effect of this compound on Alcohol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats
| Dose (mg/kg, i.p.) | Schedule of Reinforcement | Percent Reduction in Alcohol Intake (15% v/v) | Reference |
| 2.5 | Fixed Ratio 4 (FR4) | Significant Suppression | [1] |
| 5 | Fixed Ratio 4 (FR4) | Significant Suppression | [1] |
| 10 | Fixed Ratio 4 (FR4) | Significant Suppression | [1] |
| 2.5 | Progressive Ratio (PR) | Significant Suppression | [1] |
| 5 | Progressive Ratio (PR) | Significant Suppression | [1] |
| 10 | Progressive Ratio (PR) | Significant Suppression | [1] |
| 5 (repeated 10-day) | Not Specified | Dose-related reduction with limited tolerance | [2][3] |
| 10 (repeated 10-day) | Not Specified | Dose-related reduction with limited tolerance | [2][3] |
| 20 (repeated 7-day) | 2-bottle choice | Initial ~70-80% reduction, tolerance developed | [5] |
Table 2: Effect of this compound on Palatable Food Self-Administration in Rats
| Reward Type | Rat Strain | Dose (mg/kg, i.p.) | Schedule of Reinforcement | Outcome | Reference |
| Sucrose Solution (1-3% w/v) | sP | 2.5, 5, 10 | FR4, PR | Suppressed lever-responding | [1] |
| Chocolate Solution (5% w/v) | Wistar | 2.5, 5, 10 | FR10, PR | Suppressed lever-responding | [1][2] |
| Chocolate Solution (5% w/v) | Wistar | 10 | Not Specified | Suppressed cue-induced reinstatement | [1] |
| Regular Food Pellets | Wistar (food-deprived) | Not Specified | FR10 | Completely ineffective | [1] |
Experimental Protocols
Operant Self-Administration of Alcohol
-
Subjects: Male Sardinian alcohol-preferring (sP) rats were used, which are selectively bred for high alcohol preference and consumption.[1][2]
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Procedure: Rats were trained to press one lever (active) to receive a delivery of 15% (v/v) alcohol solution, while presses on the other lever (inactive) had no programmed consequences. Sessions were conducted under either a Fixed Ratio (FR) schedule, where a fixed number of responses were required for each reward, or a Progressive Ratio (PR) schedule, where the number of required responses progressively increased.[1] This allows for the assessment of both the reinforcing efficacy and the motivational value of alcohol.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses prior to the self-administration sessions.[1]
Operant Self-Administration of Palatable Food
-
Subjects: Sardinian alcohol-preferring (sP) or Wistar rats were utilized.[1][2]
-
Apparatus: Similar operant chambers as described for alcohol self-administration.
-
Procedure: Rats were trained to lever-press for a liquid reward, either a sucrose solution or a 5% (w/v) chocolate solution.[1][2] In some experiments, food-deprived Wistar rats were trained to respond for standard food pellets.[1]
-
Drug Administration: this compound was administered i.p. prior to the sessions.[1]
Cue-Induced Reinstatement of Seeking Behavior
-
Subjects: Wistar rats previously trained to self-administer a chocolate solution.[1]
-
Procedure: After the self-administration phase, responding was extinguished by replacing the chocolate reward with water. Once responding ceased, reinstatement of seeking behavior (lever pressing) was triggered by presenting cues previously associated with the chocolate reward.
-
Drug Administration: this compound was administered prior to the reinstatement test to evaluate its effect on cue-induced drug-seeking.[1]
Signaling Pathways and Mechanisms of Action
The differential effects of this compound on alcohol and palatable food rewards are mediated by distinct neurochemical pathways.
Alcohol Reward: GABAB Receptor Modulation
This compound's reduction of alcohol self-administration is primarily mediated by its action as a positive allosteric modulator of the GABAB receptor.[1] This effect is partially blocked by the GABAB receptor antagonist SCH50911, confirming the involvement of this pathway.[1]
Caption: this compound's modulation of the GABAB receptor to reduce alcohol reward.
Food Reward: Cannabinoid CB1 Receptor Antagonism
In contrast, the suppression of palatable food intake by this compound is attributed to its action on the cannabinoid CB1 receptor.[1] The CB1 receptor antagonist AM4113 completely blocks this compound-induced reduction of chocolate self-administration, indicating a CB1-dependent mechanism for its effects on food reward.[1]
Caption: this compound's antagonistic action at the CB1 receptor reduces food reward.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in preclinical models of reward.
Caption: General workflow for preclinical evaluation of this compound.
Conclusion
This compound demonstrates a unique dual mechanism of action, selectively targeting alcohol and palatable food reward through distinct neurochemical pathways. Its efficacy in reducing alcohol self-administration via GABAB receptor modulation, coupled with its ability to suppress palatable food intake through CB1 receptor antagonism, positions this compound as a compelling candidate for further investigation in the treatment of addiction and compulsive eating disorders. The lack of effect on regular food intake suggests a favorable selectivity profile. Future research should aim to further elucidate the downstream signaling cascades and explore the translational potential of these findings.
References
- 1. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 4. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
COR659: A Cross-Species Comparison of its Effects in Mice and Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of COR659 in mice and rats, with a focus on its potential as a therapeutic agent for alcohol and substance use disorders. The information is compiled from preclinical studies and presented to facilitate an objective evaluation of the compound's performance across these two commonly used laboratory animal species.
Mechanism of Action
This compound exhibits a novel dual mechanism of action, functioning as both a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist at the cannabinoid CB1 receptor .[1][2] This composite pharmacology is believed to underlie its effects on reward-seeking behaviors. The potentiation of GABAB receptor signaling is thought to contribute to the reduction of alcohol self-administration, while the modulation of the CB1 receptor may be involved in its effects on the consumption of highly palatable foods.[3]
Caption: Mechanism of action of this compound.
Cross-Species Comparison of Efficacy
This compound has demonstrated efficacy in reducing alcohol consumption in both mice and rats across various experimental paradigms. However, notable differences in dose-response relationships and the specific behavioral assays employed are important considerations for translational research.
Effects on Alcohol Consumption
Table 1: Comparison of this compound's Effects on Alcohol Intake in Mice and Rats
| Species/Strain | Experimental Paradigm | Doses (mg/kg, i.p.) | Key Findings | Reference |
| Mice (C57BL/6J) | Drinking in the Dark (DID) | 10, 20, 40 | Dose-dependent suppression of binge-like alcohol intake. Up to 70-80% reduction compared to vehicle. | [4][5][6] |
| Rats (Sardinian alcohol-preferring, sP) | 2-Bottle Choice (limited access) | 5, 10, 20 | Dose-dependent suppression of alcohol intake. Up to 70-80% reduction compared to vehicle. | [6] |
| Rats (Sardinian alcohol-preferring, sP) | Operant Self-Administration (FR4 & PR) | 2.5, 5, 10 | Suppressed lever-responding for alcohol. | [6] |
| Rats (Sardinian alcohol-preferring, sP) | Cue-Induced Reinstatement of Alcohol Seeking | Acute treatment | Suppressed reinstatement of alcohol-seeking behavior. | |
| Rats (Sardinian alcohol-preferring, sP) | Binge-Like Drinking (4-bottle choice) | 10, 20, 40 | Reduced alcohol intake. | [1] |
Effects on Locomotor Activity and Other Behaviors
In addition to its effects on alcohol consumption, this compound has been evaluated for its impact on locomotor activity and the consumption of other rewarding substances.
Table 2: Effects of this compound on Locomotor Activity and Palatable Food Consumption
| Species/Strain | Experimental Paradigm | Doses (mg/kg, i.p.) | Key Findings | Reference |
| Mice (CD1) | Drug-Induced Locomotor Stimulation (Cocaine, Amphetamine, Nicotine, Morphine) | Not specified | Prevented locomotor stimulation induced by various drugs of abuse at non-sedative doses. | [1] |
| Rats (Wistar) | Chocolate Self-Administration | Not specified | Reduced chocolate self-administration. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Drinking in the Dark (DID) in Mice
This paradigm is used to model binge-like alcohol consumption.
Caption: Experimental workflow for the Drinking in the Dark (DID) paradigm.
-
Animals: Male C57BL/6J mice are typically used.[5]
-
Housing: Mice are singly housed to accurately measure individual consumption.
-
Procedure: Three hours into the dark cycle, the water bottle is replaced with a bottle containing a 20% (v/v) ethanol solution for a period of 2 to 4 hours.[5]
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the presentation of the ethanol solution.[5]
-
Data Collection: The amount of ethanol solution consumed is measured by weighing the bottles before and after the access period.
Operant Alcohol Self-Administration in Rats
This model assesses the reinforcing properties of alcohol.
Caption: Workflow for operant alcohol self-administration in rats.
-
Animals: Male Sardinian alcohol-preferring (sP) rats are often used due to their high voluntary alcohol consumption.[6]
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dispenser.
-
Training: Rats are trained to press an active lever to receive a delivery of 15% (v/v) ethanol solution. The other lever is inactive and responses have no programmed consequences.
-
Schedules of Reinforcement:
-
Fixed Ratio (FR): A set number of lever presses is required for each reward (e.g., FR4 means 4 presses per reward). This measures the consumption of the substance.[6]
-
Progressive Ratio (PR): The number of required presses for each subsequent reward increases. The "breakpoint" (the last completed ratio) is used as a measure of motivation.[6]
-
-
Drug Administration: this compound or vehicle is administered i.p. prior to the experimental session.[6]
Summary and Conclusion
This compound consistently reduces alcohol consumption in both mice and rats, suggesting a robust pharmacological effect across rodent species. In mice, the "Drinking in the Dark" model demonstrates its efficacy in a binge-like consumption paradigm. In rats, particularly the genetically selected sP line, this compound reduces both the amount of alcohol consumed and the motivation to seek it, as evidenced by operant self-administration studies.
The dual mechanism of action of this compound, targeting both the GABAergic and endocannabinoid systems, presents a promising and novel approach for the treatment of alcohol use disorder. The data presented in this guide, including the detailed experimental protocols, provide a foundation for further preclinical and translational research into the therapeutic potential of this compound. The observed cross-species efficacy is a positive indicator for its potential translation to human studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. "Drinking in the Dark" (DID): a simple mouse model of binge-like alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Drinking in the Dark to model prenatal binge-like exposure to ethanol in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Drinking in the Dark” (DID): A Simple Mouse Model of Binge-Like Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of COR659 in Addiction Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of addiction pharmacotherapy is continually evolving, with a growing emphasis on combination therapies to enhance efficacy and address the multifaceted nature of substance use disorders. COR659, a novel positive allosteric modulator (PAM) of the GABA-B receptor with a unique dual mechanism of action, has emerged as a promising candidate for the treatment of addiction. This guide provides a comprehensive comparison of this compound with other addiction therapies, focusing on preclinical data that underscores its potential for synergistic effects. While direct clinical data on this compound in combination therapies is not yet available, this document synthesizes the existing preclinical evidence for this compound as a monotherapy and draws parallels with synergistic findings from other GABA-B PAMs to build a strong case for its future investigation in combination regimens.
This compound: A Dual-Action Modulator
This compound distinguishes itself through its composite mechanism, acting as both a positive allosteric modulator of the GABA-B receptor and an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1][2] This dual action allows it to modulate both the GABAergic and endocannabinoid systems, both of which are critically implicated in the rewarding and reinforcing effects of drugs of abuse.
Preclinical Efficacy of this compound as a Monotherapy
Preclinical studies have consistently demonstrated the efficacy of this compound in reducing addiction-related behaviors across various animal models.
Attenuation of Alcohol Self-Administration
In studies involving Sardinian alcohol-preferring (sP) rats, a well-established animal model of high alcohol consumption, this compound has been shown to dose-dependently reduce alcohol self-administration.[1] A 10-day treatment with this compound resulted in a sustained reduction in alcohol intake with limited evidence of tolerance.[3] Furthermore, acute administration of this compound has been shown to suppress the reinstatement of alcohol-seeking behavior, suggesting its potential to prevent relapse.[3]
Reduction of Binge-Like Alcohol Drinking
This compound has also demonstrated efficacy in rodent models of binge-like alcohol drinking. In both C57BL/6J mice and sP rats, acute administration of non-sedative doses of this compound significantly and selectively suppressed the intake of intoxicating amounts of alcohol.[4][5][6]
Broader Anti-Addictive Properties
The anti-addictive profile of this compound extends beyond alcohol. Studies have shown that pretreatment with this compound can reduce or even suppress the locomotor hyperactivity induced by cocaine, amphetamine, nicotine, and morphine in mice.[7] This suggests that this compound may have broad utility in treating a range of substance use disorders.
Effects on Palatable Food Consumption
Interestingly, this compound has also been found to reduce the self-administration of highly palatable foods, such as chocolate and sucrose (B13894) solutions, in rats.[1][3] This effect appears to be mediated by its action on the cannabinoid CB1 receptor, as it was blocked by a CB1 receptor antagonist.[8] This suggests a potential role for this compound in addressing compulsive eating behaviors that can co-occur with substance use disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effect of this compound on Alcohol Self-Administration in sP Rats
| Dosage (mg/kg, i.p.) | % Reduction in Lever Responses for Alcohol (vs. Vehicle) |
| 2.5 | ~20-30% |
| 5.0 | ~40-55% |
| 10.0 | ~70-80% |
Data compiled from studies in Sardinian alcohol-preferring (sP) rats.[1]
Table 2: Effect of this compound on Binge-Like Alcohol Drinking
| Animal Model | Dosage (mg/kg, i.p.) | % Suppression of Alcohol Intake (vs. Vehicle) |
| C57BL/6J Mice | 10, 20, 40 | Up to 70-80% |
| sP Rats | 5, 10, 20 | Up to 70-80% |
Data from studies on binge-like drinking paradigms.[4][5]
Synergistic Potential: Lessons from Other GABA-B PAMs
While direct studies on this compound in combination with other addiction therapies are currently lacking, research on other GABA-B PAMs provides a strong rationale for exploring such synergies. A key example is the combination of the GABA-B PAM GS39783 with baclofen (B1667701), a direct GABA-B receptor agonist.
A preclinical study demonstrated that combining per se ineffective doses of GS39783 and baclofen produced a synergistic reduction in the operant self-administration of alcohol in alcohol-preferring rats. This potentiation of baclofen's effect suggests that co-administration of a GABA-B PAM and a direct agonist could be a powerful therapeutic strategy. Given that this compound is also a potent GABA-B PAM, it is highly plausible that it would exhibit similar synergistic effects when combined with baclofen.
Comparison with Other Addiction Therapies
| Therapy | Mechanism of Action | Potential for Synergy with this compound |
| This compound | Positive allosteric modulator of GABA-B receptors; Antagonist/inverse agonist of CB1 receptors. | - |
| Baclofen | GABA-B receptor agonist. | High: Precedent from other GABA-B PAMs suggests strong potential for synergistic effects by targeting the GABA-B receptor through two different mechanisms. |
| Naltrexone (B1662487) | Opioid receptor antagonist. | Moderate: Both this compound and naltrexone reduce the rewarding effects of alcohol, but through different neurotransmitter systems (GABA/endocannabinoid vs. opioid). A combination could offer a multi-pronged approach to reducing cravings and consumption. |
| Acamprosate (B196724) | NMDA receptor modulator; enhances GABA-A receptor function. | Moderate: Acamprosate's mechanism is thought to involve the restoration of the balance between GABAergic and glutamatergic systems. Combining this with this compound's enhancement of GABA-B signaling could provide a more comprehensive modulation of GABAergic tone. |
| Behavioral Therapies (e.g., CBT) | Modify maladaptive thoughts and behaviors related to substance use. | High: Pharmacotherapies like this compound can reduce cravings and withdrawal symptoms, making it easier for individuals to engage with and benefit from behavioral interventions.[9] |
Experimental Protocols
Operant Self-Administration of Alcohol in sP Rats
-
Animals: Male Sardinian alcohol-preferring (sP) rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Procedure:
-
Rats are trained to press one lever to receive a 15% (v/v) alcohol solution and the other lever for water.
-
Sessions are typically conducted for 30 minutes daily.
-
Once stable self-administration is achieved, rats are treated with this compound or vehicle prior to the session.
-
-
Drug Administration: this compound (0, 2.5, 5, and 10 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the start of the self-administration session.[1]
-
Key Measures: Number of lever presses for alcohol and water, total volume of alcohol consumed.
Binge-Like Alcohol Drinking ("Drinking in the Dark") in C57BL/6J Mice
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Mice are given access to a single bottle of 20% (v/v) ethanol (B145695) for 2-4 hours, starting 3 hours into the dark cycle.
-
This procedure is repeated for several days to establish stable binge-like drinking behavior.
-
-
Drug Administration: this compound (0, 10, 20, and 40 mg/kg) is administered i.p. before the start of the drinking session.[4][5]
-
Key Measures: Grams of ethanol consumed per kilogram of body weight.
Visualizing the Pathways and Workflows
Caption: Dual mechanism of action of this compound.
Caption: Proposed experimental workflow for testing synergy.
Caption: Interaction points of addiction therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sunobinop for Alcoholism · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. researchgate.net [researchgate.net]
- 6. Combined Pharmacotherapy and Cognitive Behavioral Therapy for Adults With Alcohol or Substance Use Disorders: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-addictive properties of this compound - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined efficacy of acamprosate and disulfiram in the treatment of alcoholism: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
COR659 vs. Standalone CB1 Receptor Antagonists: A Comparative Efficacy Analysis
In the landscape of pharmacological interventions targeting the endocannabinoid system, COR659 presents a novel dual-action mechanism, functioning as both a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1][2] This unique profile distinguishes it from traditional CB1 receptor antagonists, which solely block CB1 receptor activity. This guide provides a comparative analysis of the efficacy of this compound against standalone CB1 receptor antagonists, with a focus on preclinical data in models of alcohol and palatable food consumption.
Mechanism of Action: A Tale of Two Targets
This compound exerts its effects through a composite mechanism. Its positive allosteric modulation of the GABAB receptor is primarily responsible for its impact on alcohol self-administration.[3] Concurrently, its antagonist/inverse agonist activity at the CB1 receptor is the main driver of its effects on the consumption of highly palatable foods.[3]
CB1 Receptor Antagonists , such as rimonabant (B1662492) and AM251, function by binding to the CB1 receptor and blocking its activation by endogenous cannabinoids.[4] This blockade has been shown to reduce the reinforcing properties of both alcohol and palatable food.[4][5]
Below is a signaling pathway diagram illustrating the distinct mechanisms:
Efficacy in Reducing Alcohol Self-Administration
Preclinical studies in Sardinian alcohol-preferring (sP) rats have demonstrated the potent effects of both this compound and the CB1 receptor antagonist rimonabant in reducing alcohol self-administration.
| Compound | Animal Model | Doses (mg/kg, i.p.) | Key Findings | Reference |
| This compound | Sardinian alcohol-preferring (sP) rats | 2.5, 5, 10 | Suppressed lever-responding for alcohol (15% v/v) under both fixed ratio (FR) 4 and progressive ratio (PR) schedules. More potent and effective than the reference GABAB PAM, GS39783.[3] | [3] |
| Rimonabant | Sardinian alcohol-preferring (sP) rats | 0.3, 1, 3 | Dose-dependently reduced lever responses for alcohol (15% v/v) by approximately 20%, 35%, and 60% respectively.[4] | [4] |
Efficacy in Reducing Palatable Food Intake
The CB1 receptor antagonist component of this compound is critical for its effect on palatable food consumption. Studies in Wistar rats show that this compound effectively reduces the intake of a chocolate solution, an effect that is completely blocked by the CB1 receptor antagonist AM4113.[3] Standalone CB1 receptor antagonists have also demonstrated robust effects in reducing the consumption of various palatable foods.
| Compound | Animal Model | Palatable Food | Doses (mg/kg, i.p.) | Key Findings | Reference |
| This compound | Wistar rats | Chocolate solution (5% w/v) | 2.5, 5, 10 | Suppressed lever-responding for the chocolate solution under FR10 and PR schedules.[3] | [3] |
| Rimonabant | Baboons | High-carbohydrate candy | 0.12 - 1.0 (i.m.) | Decreased candy intake in a single meal.[6] | [6] |
| AM251 | Female Sprague-Dawley rats | Sugar fat whip | 0.3, 1.0, 3.0 | Decreased 24-hour caloric intake, specifically by reducing the consumption of the sugar fat whip. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Alcohol Self-Administration in Sardinian alcohol-preferring (sP) Rats
This protocol is designed to assess the reinforcing properties of alcohol.
Procedure:
-
Animal Model: Male Sardinian alcohol-preferring (sP) rats are used due to their high voluntary alcohol consumption.[3][4]
-
Apparatus: Standard operant conditioning chambers equipped with two levers are utilized.
-
Training: Rats are trained to press a lever to receive access to a 15% (v/v) alcohol solution on a fixed ratio 4 (FR4) schedule of reinforcement during daily 30-minute sessions.[4] This means the rat must press the lever four times to receive one reward.
-
Stabilization: Training continues until the rats demonstrate stable levels of lever-pressing and alcohol self-administration (e.g., 150-200 responses per session).[4]
-
Drug Administration: Prior to the test session, rats are administered either this compound, a CB1 receptor antagonist (like rimonabant), or a vehicle solution via intraperitoneal (i.p.) injection.[3][4]
-
Data Collection: The total number of lever presses for alcohol and the total volume of alcohol consumed are recorded during the session.[4]
Palatable Food (Chocolate) Self-Administration in Wistar Rats
This model assesses the reinforcing properties of highly palatable, non-drug rewards.
Procedure:
-
Animal Model: Male Wistar rats are used.[3]
-
Apparatus: Operant conditioning chambers similar to those used for alcohol self-administration.
-
Training: Rats are trained to press a lever to receive a 5-second presentation of a 5% (w/v) chocolate-flavored beverage.[1] The training progresses to a Fixed Ratio 10 (FR10) schedule of reinforcement in daily 60-minute sessions.[1]
-
Stabilization: Rats are trained until they exhibit high and stable levels of lever-responding.[1]
-
Drug Administration: this compound or a vehicle is administered i.p. before the test session.[3] In some experiments, a CB1 receptor antagonist (AM4113) is administered prior to this compound to investigate the mechanism of action.[3]
-
Data Collection: The number of lever presses for the chocolate solution is recorded.[3]
Comparative Summary and Conclusion
The available preclinical data suggests that this compound is a promising compound with a distinct advantage over standalone CB1 receptor antagonists due to its dual mechanism of action.
-
Broad Efficacy: this compound demonstrates efficacy in reducing both alcohol and palatable food intake, addressing two significant factors in addiction and obesity.
-
Mechanistic Specificity: The dual-action of this compound allows for a targeted approach. The GABAB PAM component appears to be the primary driver for reducing alcohol consumption, while the CB1 antagonist component is crucial for curbing the intake of palatable foods.[3] This suggests that the side-effect profile of this compound might differ from that of global CB1 receptor antagonists, a critical consideration given the psychiatric side effects that led to the withdrawal of rimonabant from the market.
-
Potency: In the context of alcohol self-administration in sP rats, both this compound and rimonabant show significant dose-dependent reductions. A direct comparative study would be necessary to definitively determine which is more potent.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 3. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressing Effect of the Cannabinoid CB Receptor Antagonist, Rimonabant, on Alcohol Self-Administration in Alcohol-Preferring Rats [benthamopenarchives.com]
- 5. The cannabinoid CB1 antagonists SR 141716A and AM 251 suppress food intake and food-reinforced behavior in a variety of tasks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the cannabinoid antagonist SR141716 (rimonabant) and d-amphetamine on palatable food and food pellet intake in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Abuse Potential of COR659: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the abuse liability of a novel compound is a critical component of its overall safety profile. This guide provides a comparative assessment of the abuse potential of COR659, a novel therapeutic candidate, by examining its unique mechanism of action in the context of established principles of abuse liability testing.
This compound is a positive allosteric modulator (PAM) of the GABA-B receptor and an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1] This dual mechanism suggests a potential therapeutic role in substance use disorders by modulating neurotransmitter systems implicated in reward and addiction.[1] Preclinical studies have demonstrated its efficacy in reducing the self-administration of alcohol and palatable foods, as well as attenuating the locomotor-stimulating effects of various drugs of abuse.[1][2][3] While these findings highlight its potential as an anti-addictive agent, a thorough evaluation of its intrinsic abuse potential is warranted.
Comparative Analysis of Abuse Potential Based on Mechanism of Action
The abuse potential of a drug is largely predicted by its interaction with neurobiological pathways associated with reward and reinforcement. The following table compares the expected effects of this compound's dual mechanism of action with those of established drugs of abuse and other relevant compounds.
| Target | Mechanism of Action | Prototypical Drugs | Known/Expected Effects on Reward Pathways | Predicted Contribution to this compound Abuse Potential |
| GABA-B Receptor | Positive Allosteric Modulator (PAM) | Baclofen (orthosteric agonist), Other GABA-B PAMs | Attenuates dopamine (B1211576) release in the mesolimbic pathway, reducing the rewarding effects of other drugs.[4] PAMs are generally considered to have a lower abuse potential than direct agonists due to their modulatory, rather than direct, action.[5] | Low. Positive modulation of GABA-B receptors is generally associated with a reduction in the rewarding effects of abused substances. |
| Cannabinoid CB1 Receptor | Antagonist/Inverse Agonist | Rimonabant (inverse agonist), AM4113 (neutral antagonist) | Blocks the effects of endocannabinoids and direct CB1 agonists, which are known to have rewarding properties. CB1 antagonists can reduce the rewarding effects of various drugs of abuse.[6] Inverse agonists, however, may produce aversive effects.[7][8] | Low to Aversive. Antagonism of the CB1 receptor is expected to block reward signals. If this compound possesses inverse agonist properties, it may produce aversive effects, further reducing its abuse liability. |
| Dopamine D2 Receptor | Agonist | Cocaine, Amphetamine (indirect agonists) | Increase synaptic dopamine levels in the nucleus accumbens, leading to strong reinforcement and high abuse potential. | N/A (Indirectly Modulated). this compound is expected to indirectly attenuate dopamine release, opposing the effects of stimulants. |
| μ-Opioid Receptor | Agonist | Morphine, Heroin | Directly activate the reward pathway, leading to intense euphoria and a very high abuse potential. | N/A. this compound does not directly target opioid receptors. |
Standard Preclinical Assays for Abuse Potential Assessment
The U.S. Food and Drug Administration (FDA) provides guidance on the preclinical and clinical studies necessary to evaluate the abuse potential of new central nervous system (CNS)-active drugs.[9][10][11][12][13] The following are key preclinical experimental protocols that would be essential in definitively assessing the abuse potential of this compound itself.
Experimental Protocols
Self-Administration Studies
Objective: To determine if animals will voluntarily consume the test compound, indicating reinforcing properties.
Methodology:
-
Subjects: Typically rats or non-human primates.
-
Apparatus: Operant conditioning chambers equipped with two levers (or other manipulanda).
-
Procedure:
-
Surgery: Animals are surgically implanted with an intravenous catheter for drug delivery.
-
Training: Animals are trained to press one lever ("active") to receive an infusion of a known drug of abuse (e.g., cocaine). The second lever ("inactive") has no programmed consequences.
-
Substitution Phase: Once stable responding for the training drug is established, the drug is replaced with various doses of the test compound (this compound) or vehicle.
-
Data Analysis: The number of infusions self-administered at each dose of this compound is compared to that of the vehicle. A significantly higher rate of self-administration for this compound would suggest abuse potential.
-
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug by measuring an animal's preference for an environment previously paired with the drug.[14]
Methodology:
-
Subjects: Typically mice or rats.
-
Apparatus: A chamber with at least two distinct compartments that differ in visual and tactile cues.[14]
-
Procedure:
-
Pre-Conditioning (Baseline): Animals are allowed to freely explore the entire apparatus to determine any initial preference for one compartment.
-
Conditioning: Over several days, animals receive an injection of the test compound (this compound) and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.[14]
-
Test Phase: Animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.[14]
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to baseline suggests the drug has rewarding properties (Conditioned Place Preference). A significant decrease suggests aversive properties (Conditioned Place Aversion).[14]
-
Drug Discrimination Studies
Objective: To determine if a novel drug produces subjective effects similar to a known drug of abuse.
Methodology:
-
Subjects: Typically rats or non-human primates.
-
Apparatus: Operant conditioning chambers with two levers.
-
Procedure:
-
Training: Animals are trained to press one lever to receive a reward (e.g., food) after being administered a known drug of abuse (training drug). They are trained to press the other lever for the same reward after being administered vehicle.
-
Test Phase: Once animals can reliably discriminate between the training drug and vehicle, they are administered various doses of the test compound (this compound).
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured. If the animals predominantly press the drug-appropriate lever after receiving this compound, it suggests that this compound has similar subjective effects to the training drug.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways influenced by this compound and a typical experimental workflow for assessing abuse potential.
Conclusion
References
- 1. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 2. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppressing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on locomotor hyperactivity induced by different drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cannabinoid CB1 receptor antagonists as potential pharmacotherapies for drug abuse disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. FDA Finalizes Guidance on Assessing New Drug Abuse Potential | ArentFox Schiff [afslaw.com]
- 10. FDA Guidance on Assessment of Drugs Abuse Potential - ComplianceOnline.com [complianceonline.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Federal Register :: Assessment of Abuse Potential of Drugs; Guidance for Industry; Availability [federalregister.gov]
- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Translational Potential of COR659 in Addiction Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for COR659, a novel compound with a dual mechanism of action, against relevant alternative therapies for alcohol use disorder (AUD) and other addictive behaviors. The primary focus is to objectively assess the translational potential of findings from animal models to human applications by comparing its performance with established and investigational drugs.
Mechanism of Action: A Dual Approach
This compound distinguishes itself through a composite mechanism of action, functioning as both a positive allosteric modulator (PAM) of the GABA-B receptor and as an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1][2] This dual action targets two critical pathways implicated in the neurobiology of addiction.
Signaling Pathways
The following diagram illustrates the proposed signaling pathways for this compound and its comparators.
Preclinical Efficacy in Animal Models
The translational potential of this compound is primarily evaluated through its effects in rodent models of addiction. This section compares the quantitative data from these studies with data from similar studies on comparator compounds.
Operant Self-Administration of Alcohol
This paradigm assesses the reinforcing properties of alcohol, where animals learn to perform an action (e.g., lever press) to receive an alcohol reward.
Table 1: Effect of this compound and Comparators on Alcohol Self-Administration in Sardinian Alcohol-Preferring (sP) Rats
| Compound | Doses (mg/kg) | Route | Schedule of Reinforcement | % Reduction in Lever Presses for Alcohol (Approx.) | Specificity for Alcohol vs. Other Rewards | Reference |
| This compound | 2.5, 5, 10 | i.p. | FR4 & PR | Up to ~70% | Also reduces sucrose (B13894) and chocolate self-administration | [3] |
| GS39783 | 25, 50, 100 | i.g. | FR4 & PR | Up to ~60% | Specific for alcohol (no effect on sucrose) | [4][5] |
| Baclofen | 1.7, 3 | i.p. | FR4 | Up to ~60% | Not specific; also reduces sucrose self-administration | [6][7] |
| Rimonabant | 0.3, 1, 3 | i.p. | FR4 | ~20%, ~35%, ~60% | Not fully specific; may affect food intake at higher doses | [8][9] |
FR: Fixed Ratio; PR: Progressive Ratio; i.p.: intraperitoneal; i.g.: intragastric.
Binge-Like Alcohol Drinking
These models are designed to mimic the excessive alcohol consumption in a short period that is characteristic of human binge drinking.
Table 2: Effect of this compound on Binge-Like Alcohol Drinking in Rodents
| Compound | Doses (mg/kg) | Route | Animal Model | % Reduction in Alcohol Intake (Approx.) | Reference |
| This compound | 10, 20, 40 (mice); 5, 10, 20 (rats) | i.p. | "Drinking in the Dark" (C57BL/6J mice) & 4-bottle choice (sP rats) | Up to 70-80% (initial dose) | [10][11][12] |
A notable finding with this compound is the development of tolerance to its anti-alcohol effects after repeated administration over several days, where the initial suppression of alcohol intake progressively diminishes.[12][13]
Reinstatement of Alcohol-Seeking Behavior
This model evaluates the propensity to relapse after a period of abstinence by exposing animals to cues previously associated with alcohol.
Acute treatment with this compound has been shown to suppress the reinstatement of alcohol-seeking behavior in sP rats induced by the presentation of a stimulus complex previously associated with alcohol availability.[2] Similarly, GABA-B PAMs like ADX71441 and CMPPE have been found to suppress cue-induced alcohol seeking.[14]
Comparison with Alternatives
-
GS39783 (GABA-B PAM): As a selective GABA-B PAM, GS39783 serves as a key preclinical comparator. While both this compound and GS39783 reduce alcohol self-administration, this compound appears to be more potent.[3] However, GS39783 demonstrates greater specificity for alcohol over other natural rewards like sucrose, a potentially favorable characteristic for a therapeutic agent.[5]
-
Baclofen (GABA-B Agonist): Baclofen, a direct GABA-B receptor agonist, has been investigated in both preclinical and clinical settings for AUD. While effective in reducing alcohol intake in animal models, its clinical utility is often limited by side effects such as sedation and muscle relaxation.[15] Preclinical data suggest that GABA-B PAMs like GS39783 may have a higher therapeutic index than baclofen.[14]
-
Rimonabant (CB1 Antagonist): Rimonabant, a CB1 receptor antagonist/inverse agonist, has shown efficacy in reducing alcohol self-administration in preclinical studies.[8][9] However, its development was halted due to severe psychiatric side effects, including anxiety and depression, in human clinical trials.[16][17] This highlights a significant translational challenge for compounds acting on the CB1 receptor. The development of neutral CB1 antagonists, which may lack the inverse agonist activity responsible for these side effects, is an ongoing area of research.[18][19]
Experimental Protocols
Operant Self-Administration
Objective: To assess the reinforcing effects of a substance.
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
Procedure:
-
Training: Rats, often from an alcohol-preferring strain like the Sardinian sP rat, are trained to press one lever (active) to receive a small amount of an alcohol solution (e.g., 15% v/v). The other lever (inactive) has no programmed consequences. Training is typically conducted under a fixed-ratio (FR) schedule, where a fixed number of presses are required for each reward.
-
Stabilization: Daily sessions continue until a stable baseline of responding is achieved.
-
Testing: The effects of the test compound (e.g., this compound) or vehicle are assessed by administering it prior to the self-administration session. Key measures include the number of lever presses, the amount of alcohol consumed, and the pattern of responding.
-
Progressive Ratio (PR) Schedule: To assess motivation, a PR schedule can be used where the number of lever presses required for each subsequent reward increases. The "breakpoint," or the highest ratio completed, serves as an index of the animal's motivation to obtain the drug.
Cue-Induced Reinstatement
Objective: To model relapse to drug-seeking behavior.
Procedure:
-
Self-Administration Training: As described above, but with the addition of a discrete cue (e.g., a light and/or tone) that is presented with each alcohol delivery.
-
Extinction: Following training, lever pressing is no longer reinforced with alcohol or the associated cues. Sessions continue until responding decreases to a low level.
-
Reinstatement Test: The animal is placed back in the operant chamber, and the previously alcohol-paired cues are presented non-contingently. Lever pressing is recorded, but no alcohol is delivered. An increase in pressing on the active lever indicates reinstatement of drug-seeking behavior.
Translational Potential and Future Directions
The preclinical data for this compound are promising, demonstrating its efficacy in reducing alcohol consumption and seeking behaviors in robust animal models. Its dual mechanism of action offers a novel therapeutic strategy. However, several factors must be considered when evaluating its translational potential to humans:
-
Lack of Human Data: To date, there are no published clinical trials of this compound in humans. This is the most significant hurdle in assessing its translational potential. The transition of another GABA-B PAM, ASP8062, into clinical testing will provide valuable insights into the translatability of this class of compounds for AUD.[1][20]
-
Specificity of Effects: While effective in reducing alcohol intake, this compound also decreases the consumption of other palatable rewards like sucrose and chocolate.[3] This lack of specificity could translate to undesirable side effects in humans, such as a reduction in the enjoyment of natural rewards (anhedonia). In contrast, some other GABA-B PAMs like GS39783 appear to be more selective for alcohol.[5]
-
Development of Tolerance: The rapid development of tolerance to the anti-alcohol effects of this compound in animal models is a significant concern for its potential long-term efficacy in humans.[12][13]
-
CB1 Receptor-Related Side Effects: The experience with rimonabant underscores the potential for adverse psychiatric effects with compounds targeting the CB1 receptor.[16][17] Although this compound's dual mechanism might mitigate some of these risks, careful evaluation in human studies would be essential.
References
- 1. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo characterization of the anti-addictive properties of this compound in rodents [tesidottorato.depositolegale.it]
- 3. Suppressing effect of this compound on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction by the Positive Allosteric Modulator of the GABAB Receptor, GS39783, of Alcohol Self-Administration in Sardinian Alcohol-Preferring Rats Exposed to the “Sipper” Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific reduction of alcohol's motivational properties by the positive allosteric modulator of the GABAB receptor, GS39783--comparison with the effect of the GABAB receptor direct agonist, baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baclofen-induced reduction of alcohol reinforcement in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppressing Effect of the Cannabinoid CB Receptor Antagonist, Rimonabant, on Alcohol Self-Administration in Alcohol-Preferring Rats [benthamopenarchives.com]
- 9. benthamopenarchives.com [benthamopenarchives.com]
- 10. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, this compound, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. GABAB receptor ligands for the treatment of alcohol use disorder: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blocking cannabinoid CB1 receptors for the treatment of nicotine dependence: insights from pre-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cannabinoid abuse and addiction: Clinical and preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. PM288. Preclinical Evaluation of Neutral Cannabinoid CB1 Receptor Antagonists and Cannabinoid CB1 Receptor Negative Allosteric Modulators for Treating Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of COR659: A Guide for Laboratory Professionals
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) with official disposal procedures for COR659 is not publicly available. The following guidelines are based on standard laboratory practices for the disposal of research-grade chemical compounds. Researchers, scientists, and drug development professionals are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for protocols that are in compliance with local, state, and federal regulations.
Proper disposal of laboratory waste is paramount to ensuring a safe working environment and preventing environmental contamination.[1] This guide provides a procedural framework for the handling and disposal of the research compound this compound.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆ClNO₃S | [2] |
| Molecular Weight | 337.82 g/mol | [2] |
| CAS Number | 544450-68-2 | [2] |
| Appearance | Powder | [2] |
| Solubility | DMSO: 33.33 mg/mL (98.66 mM) | [2] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (In Solvent) | -80°C for 1 year | [2] |
Step-by-Step Disposal Protocol for this compound
The disposal of chemical waste is a highly regulated process.[3] The following steps outline a general methodology for disposing of this compound and materials contaminated with it.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: All waste containing this compound, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4]
-
Segregate by Physical State:
-
Solid Waste: Collect unused or expired this compound powder in a designated solid chemical waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Note the solvent used (e.g., DMSO) as this is crucial for proper disposal. Aqueous waste should be collected separately from organic solvent waste.[5]
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and paper towels contaminated with this compound should be collected in a designated solid waste container. Contaminated glassware should be decontaminated if possible or disposed of as hazardous waste.[6]
-
Step 2: Proper Containerization and Labeling
-
Select Appropriate Containers: Use containers that are chemically compatible with the waste they will hold and have secure, leak-proof lids.[4][5]
-
Label Waste Containers Clearly: All waste containers must be accurately labeled.[3] The label should include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound [methyl2-(4-chlorophenylcarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate]". Avoid using abbreviations.[3]
-
A list of all components in the container, including solvents and their approximate concentrations.
-
The primary hazards associated with the waste (e.g., Toxic, Irritant).
-
The date the waste was first added to the container.
-
Step 3: Safe Storage in the Laboratory
-
Designate a Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which is a location at or near the point of waste generation.[4]
-
Ensure Safe Storage Conditions: Keep waste containers closed at all times, except when adding waste.[4] Store containers in a secondary containment bin to prevent spills. Ensure the SAA is away from drains and incompatible materials.
Step 4: Arranging for Final Disposal
-
Contact Your EHS Department: Once a waste container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a pickup.
-
Follow Institutional Procedures: Adhere to all institutional requirements for waste pickup, which may include completing specific forms or manifests.
-
Utilize Professional Disposal Services: Your institution will have a contract with a licensed hazardous waste disposal company to transport, treat, and dispose of the waste in accordance with all regulations.[3]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
- 1. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 2. This compound | Cannabinoid Receptor | GABA Receptor | TargetMol [targetmol.com]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Logistics for Handling COR659
Disclaimer: No specific Material Safety Data Sheet (MSDS) for COR659 was found in the public domain. The following guidance is based on general best practices for handling research-grade chemical compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel in your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to answer specific operational questions regarding the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Operation | Required PPE | Specifications |
| Weighing and Aliquoting (Powder Form) | - Disposable Gloves- Lab Coat- Safety Glasses with Side Shields or Goggles- N95 Respirator | - Nitrile or latex gloves- Standard laboratory coat- ANSI Z87.1 compliant eyewear- NIOSH-approved N95 or higher respirator |
| Solution Preparation and Handling | - Disposable Gloves- Lab Coat- Safety Glasses with Side Shields or Goggles | - Nitrile or latex gloves- Standard laboratory coat- ANSI Z87.1 compliant eyewear |
| Administration to Animals | - Disposable Gloves- Lab Coat or Gown- Safety Glasses or Face Shield | - Nitrile or latex gloves- Solid-front gown recommended- ANSI Z87.1 compliant eyewear |
| Waste Disposal | - Disposable Gloves (double-gloving recommended)- Lab Coat or Gown- Safety Glasses with Side Shields or Goggles | - Nitrile or latex gloves- Impermeable gown recommended- ANSI Z87.1 compliant eyewear |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves, lab coat, safety glasses) when opening the package.
-
Verify that the container is properly labeled and sealed.
Storage:
-
Powder: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C.
-
Solutions: Store in a tightly sealed, light-protecting container at the recommended temperature to maintain stability. Some sources suggest that solutions in DMSO can be stored at -80°C for extended periods.
Weighing and Solution Preparation Workflow:
Caption: Workflow for weighing and preparing this compound solutions.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Collection:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (Contaminated gloves, wipes, weigh boats, etc.) | Labeled hazardous waste bag or container (Yellow biohazard bags may be used if also a biohazard) | Place all contaminated solid waste into a designated, sealed container. Do not mix with general waste. |
| Liquid Waste (Unused solutions, solvent rinses) | Labeled hazardous liquid waste container | Collect all liquid waste in a compatible, sealed container. The container must be clearly labeled with "Hazardous Waste" and the chemical contents. |
| Sharps (Contaminated needles, syringes) | Sharps container | Dispose of all contaminated sharps immediately into a designated sharps container. |
Disposal Workflow:
Caption: General workflow for the disposal of this compound-contaminated waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Spill Response Plan:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
